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  • Product: 4,5-Dimethyl-L-norleucine
  • CAS: 308807-11-6

Core Science & Biosynthesis

Foundational

Introduction: The Role of Non-Standard Amino Acids in Advancing Drug Discovery

An In-Depth Technical Guide to 4,5-Dimethyl-L-norleucine: Chemical Structure, Properties, Synthesis, and Characterization The 20 canonical proteinogenic amino acids form the fundamental basis of life, yet their structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4,5-Dimethyl-L-norleucine: Chemical Structure, Properties, Synthesis, and Characterization

The 20 canonical proteinogenic amino acids form the fundamental basis of life, yet their structural and functional diversity is finite. In the fields of drug discovery and materials science, there is a growing demand for novel molecular building blocks that can overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Non-standard amino acids (NSAAs) have emerged as powerful tools to address these challenges.[1][2] By introducing altered side-chain functionalities, stereochemistries, and backbone constraints, NSAAs enable the fine-tuning of peptide and protein properties, leading to enhanced stability, bioavailability, and target specificity.[3][4]

This guide focuses on 4,5-Dimethyl-L-norleucine, a novel synthetic amino acid. As an isomer of leucine with additional methyl groups, it offers unique steric and lipophilic characteristics. This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing its chemical structure, predicted properties, and, most critically, providing a robust framework for its stereoselective synthesis, purification, and rigorous characterization.

Chemical Structure and Stereochemistry of 4,5-Dimethyl-L-norleucine

Molecular Structure

The fundamental structure of 4,5-Dimethyl-L-norleucine is a hexanoic acid backbone with an amino group at the alpha-carbon (C2) and two methyl groups at positions C4 and C5.

  • IUPAC Name: (2S)-2-Amino-4,5-dimethylhexanoic acid

  • Chemical Formula: C₈H₁₇NO₂

  • Molecular Weight: 159.23 g/mol

The two-dimensional structure is depicted below:

Stereoisomerism

A critical feature of 4,5-Dimethyl-L-norleucine is the presence of three chiral centers at carbons C2, C4, and C5. This gives rise to a total of 2³ = 8 possible stereoisomers. The "L" designation in the name refers to the (S)-configuration at the α-carbon (C2), which is consistent with the stereochemistry of naturally occurring amino acids. Consequently, for the L-series of this amino acid, there are four possible diastereomers, each with a unique three-dimensional arrangement and potentially distinct biological activities.

The four diastereomers of 4,5-Dimethyl-L-norleucine are:

  • (2S, 4R, 5R)-2-Amino-4,5-dimethylhexanoic acid

  • (2S, 4S, 5R)-2-Amino-4,5-dimethylhexanoic acid

  • (2S, 4R, 5S)-2-Amino-4,5-dimethylhexanoic acid

  • (2S, 4S, 5S)-2-Amino-4,5-dimethylhexanoic acid

G cluster_diastereomers Diastereomers of 4,5-Dimethyl-L-norleucine L-Norleucine Core L-Norleucine Core N1 (2S, 4R, 5R) L-Norleucine Core->N1 Varying C4 & C5 Stereochemistry N2 (2S, 4S, 5R) L-Norleucine Core->N2 Varying C4 & C5 Stereochemistry N3 (2S, 4R, 5S) L-Norleucine Core->N3 Varying C4 & C5 Stereochemistry N4 (2S, 4S, 5S) L-Norleucine Core->N4 Varying C4 & C5 Stereochemistry

Caption: Diastereomers of 4,5-Dimethyl-L-norleucine arising from the three chiral centers.

Predicted Physicochemical Properties

As 4,5-Dimethyl-L-norleucine is a novel compound, its exact physical properties must be determined empirically. However, we can predict these properties based on its structure and by drawing comparisons with similar amino acids like norleucine and various dimethylated analogues. The addition of two methyl groups is expected to increase the compound's lipophilicity compared to norleucine.

PropertyPredicted ValueRationale
Molecular Weight 159.23 g/mol Based on the chemical formula C₈H₁₇NO₂.
pKa (α-carboxyl) ~2.3Similar to other α-amino acids.
pKa (α-amino) ~9.7Similar to other α-amino acids.
Isoelectric Point (pI) ~6.0Calculated as (pKa₁ + pKa₂)/2.
LogP (Octanol/Water) ~1.5 - 2.0Increased lipophilicity due to two additional methyl groups compared to norleucine (LogP ≈ 1.1).
Aqueous Solubility Lower than NorleucineThe increased hydrocarbon content is expected to reduce solubility in polar solvents like water.

Stereoselective Synthesis and Purification

The synthesis of 4,5-Dimethyl-L-norleucine presents a significant stereochemical challenge. A robust synthetic strategy must be employed to control the configuration at all three chiral centers. A plausible approach involves the use of a chiral auxiliary to guide the stereoselective introduction of the methyl groups.

Rationale for Synthetic Strategy

A well-established method for asymmetric synthesis is the use of Evans auxiliaries.[5] This strategy allows for highly diastereoselective alkylation of an enolate. We propose a multi-step synthesis beginning with an L-aspartic acid derivative to set the stereocenter at C2, followed by a sequence of stereocontrolled reductions and alkylations.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative, chemically sound pathway. Researchers should optimize conditions and fully characterize all intermediates.

  • Protection of L-Aspartic Acid: L-aspartic acid is first protected at the amino and carboxyl groups to prevent side reactions. The α-carboxyl group is selectively protected, leaving the β-carboxyl group free for modification.

  • Attachment of Chiral Auxiliary: The free β-carboxyl group is coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

  • First Stereoselective Methylation: The resulting imide is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate, which is then alkylated with methyl iodide. The steric bulk of the auxiliary directs the incoming methyl group to a specific face, establishing the stereochemistry at C4.

  • Reduction and Second Methylation: The ketone is selectively reduced to an alcohol, and the hydroxyl group is then converted to a good leaving group (e.g., a tosylate). A second methylation via an SN2 reaction with an organocuprate reagent (e.g., lithium dimethylcuprate) establishes the stereocenter at C5.

  • Cleavage and Deprotection: The chiral auxiliary is cleaved, and all protecting groups are removed under acidic conditions to yield the final product, 4,5-Dimethyl-L-norleucine.

Purification Workflow

Purification is critical to isolate the desired diastereomer from the reaction mixture.

  • Ion-Exchange Chromatography: The crude product is first passed through a strong cation exchange column. The amino acid binds to the resin and is then eluted with a pH or salt gradient, separating it from uncharged or anionic impurities.

  • Reversed-Phase HPLC: The diastereomers are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC). The subtle differences in their three-dimensional structures lead to different retention times on a C18 column.[6][7][8] This step may require optimization of the mobile phase and temperature to achieve baseline separation.

G cluster_synthesis Synthesis cluster_purification Purification A Protect L-Aspartic Acid B Couple Chiral Auxiliary A->B C Stereoselective Methylation (C4) B->C D Reduction & Methylation (C5) C->D E Cleavage & Deprotection D->E F Crude Product E->F G Ion-Exchange Chromatography F->G H Diastereomer Separation (RP-HPLC) G->H I Pure (2S, 4S, 5S) Isomer H->I

Caption: Workflow for the synthesis and purification of a single 4,5-Dimethyl-L-norleucine diastereomer.

Structural Elucidation and Characterization

A combination of advanced analytical techniques is required to confirm the chemical structure and, crucially, to determine the absolute stereochemistry of the synthesized 4,5-Dimethyl-L-norleucine.

Overview of Analytical Workflow

The characterization process involves confirming the molecular weight and elemental composition, determining the covalent bonding structure, and finally, assigning the stereochemistry at each chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.

  • Protocol: A 5-10 mg sample of the purified amino acid is dissolved in D₂O or another suitable deuterated solvent. A suite of experiments, including 1D ¹H and ¹³C, and 2D COSY, HSQC, and HMBC, should be performed on a high-field NMR spectrometer (≥500 MHz).

  • Expected Spectra:

    • ¹H NMR: Will show distinct signals for the α-proton, the diastereotopic protons on the β-carbon, and the protons on the methyl groups. The coupling constants between these protons will provide information about the conformation of the side chain.

    • ¹³C NMR: Will show eight distinct carbon signals, confirming the number of carbon atoms in the molecule.

    • 2D NMR: COSY will establish proton-proton correlations along the carbon backbone, while HSQC and HMBC will link the protons to their directly attached and long-range carbons, respectively, allowing for unambiguous assignment of the entire structure.

  • Stereochemical Assignment: Determining the relative stereochemistry of the C4 and C5 methyl groups can be achieved using Nuclear Overhauser Effect (NOE) experiments. For absolute configuration, the amino acid can be derivatized with a chiral agent, such as Mosher's acid, which creates diastereomeric esters that can be distinguished by ¹H or ¹⁹F NMR.[9]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition.

  • Protocol: The sample is analyzed using a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, with electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Expected Data:

    • HRMS: Will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which should match the theoretical exact mass of C₈H₁₈NO₂⁺, confirming the elemental formula.

    • MS/MS: The fragmentation pattern will be characteristic of the structure. Expected fragments would include the loss of water (H₂O) and formic acid (HCOOH) from the parent ion, as well as cleavage of the Cα-Cβ bond, providing further structural confirmation.[10][11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for confirming the enantiomeric and diastereomeric purity of the final product.

  • Protocol: The purified amino acid is analyzed on an HPLC system equipped with a chiral stationary phase (CSP). Alternatively, the amino acid can be derivatized with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and the resulting diastereomers can be separated on a standard C18 column.[13][14]

  • Expected Outcome: A single, sharp peak should be observed, confirming that the purification process successfully isolated a single stereoisomer. Co-injection with a racemic or diastereomeric mixture would show multiple peaks, confirming the resolving power of the method.

G cluster_structural Structural Confirmation cluster_spectroscopic Detailed Structure & Stereochemistry cluster_purity Purity Analysis Start Purified Amino Acid HRMS HRMS (Elemental Composition) Start->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Basic Structure) Start->NMR_1D Chiral_HPLC Chiral HPLC (Diastereomeric & Enantiomeric Purity) Start->Chiral_HPLC MSMS MS/MS (Fragmentation Pattern) HRMS->MSMS Final Fully Characterized 4,5-Dimethyl-L-norleucine MSMS->Final NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D Chiral_NMR Chiral Derivatization + NMR (Absolute Configuration) NMR_2D->Chiral_NMR Chiral_NMR->Final Chiral_HPLC->Final

Caption: Comprehensive analytical workflow for the characterization of 4,5-Dimethyl-L-norleucine.

Potential Applications in Drug Development and Peptide Science

The unique structure of 4,5-Dimethyl-L-norleucine suggests several exciting applications in medicinal chemistry and chemical biology.

  • Enhanced Metabolic Stability: The methyl groups at the C4 and C5 positions can act as steric shields, protecting the adjacent peptide bonds from cleavage by proteases. Incorporating this NSAA into a peptide therapeutic could significantly increase its in vivo half-life.[2]

  • Conformational Constraint: The bulky, dimethylated side chain can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for a biological target.[4]

  • Probing Hydrophobic Pockets: The lipophilic side chain makes it an excellent candidate for probing deep hydrophobic pockets in protein active sites or at protein-protein interfaces. Its unique shape, distinct from natural branched-chain amino acids, could lead to novel binding interactions.

Conclusion

4,5-Dimethyl-L-norleucine represents a promising yet unexplored building block for peptide and drug design. While its synthesis and characterization are non-trivial, requiring precise stereochemical control and advanced analytical techniques, the potential rewards are substantial. This guide provides a comprehensive theoretical and practical framework for researchers to synthesize, purify, and rigorously validate this novel non-standard amino acid. The unique structural and physicochemical properties of 4,5-Dimethyl-L-norleucine make it a valuable tool for developing next-generation therapeutics with improved pharmacological profiles.

References

Sources

Exploratory

Engineering the Hydrophobic Core: Mechanism of Action of 4,5-Dimethyl-L-norleucine in Protein Engineering

Target Audience: Protein Engineers, Structural Biologists, and Biologics Development Scientists Document Type: Technical Whitepaper Executive Summary The structural integrity and functional half-life of engineered protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Protein Engineers, Structural Biologists, and Biologics Development Scientists Document Type: Technical Whitepaper

Executive Summary

The structural integrity and functional half-life of engineered proteins are fundamentally dictated by the thermodynamics of their hydrophobic cores. While canonical aliphatic amino acids (Leucine, Isoleucine, Valine) provide the baseline for hydrophobic packing, they frequently leave micro-cavities that destabilize the folded state.

Enter 4,5-Dimethyl-L-norleucine (4,5-DMNL) —a hyper-branched, non-canonical amino acid (ncAA) originally identified as a non-ribosomal component in marine cyclodepsipeptides such as homophymines[1]. By transitioning this molecule from natural product chemistry into the realm of genetic code expansion (GCE), protein engineers can leverage its massive steric bulk and absolute oxidation resistance. This whitepaper details the physicochemical causality, incorporation mechanisms, and self-validating experimental workflows for utilizing 4,5-DMNL to engineer next-generation biologics.

Physicochemical Rationale: The Causality of Core Packing

To understand the mechanism of action of 4,5-DMNL, one must look at the thermodynamic drivers of protein folding. The incorporation of ncAAs into proteins significantly expands the repertoire of available protein structures and chemistries, allowing for the global modification of protein properties[2].

Steric Bulk and the Expulsion of Internal Water

4,5-DMNL features a 2-aminohexanoic acid backbone heavily methylated at the C4 and C5 positions. When substituted into a protein's hydrophobic core in place of Leucine or Methionine, this extended van der Waals volume acts as a "molecular wedge."

  • The Causality: Micro-cavities in wild-type proteins often trap high-energy water molecules. The bulky side chain of 4,5-DMNL displaces these water molecules into the bulk solvent. This entropically favorable expulsion, combined with enhanced London dispersion forces from tighter side-chain packing, significantly lowers the free energy ( ΔG ) of the folded state, thereby increasing the melting temperature ( Tm​ ).

Absolute Oxidation Resistance

Methionine residues are highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide and often triggering protein unfolding or aggregation. Norleucine and its derivatives are isosteric carba-analogs that entirely lack the vulnerable sulfur atom. Global replacement of methionine with norleucine analogs has been empirically proven to prevent oxidative inactivation while heavily modulating catalytic activity; for example, it has been shown to nearly double the peroxygenase activity in Cytochrome P450 BM-3[3]. Furthermore, residue-specific incorporation of norleucine has been demonstrated to improve the enzymatic hydrolysis of synthetic polyesters by lipases[4].

Mechanisms of Incorporation

Incorporating a bulky ncAA like 4,5-DMNL requires hijacking the host's translational machinery. This is achieved through two primary pathways:

OTS_Mechanism ncAA 4,5-DMNL (ncAA) aaRS Engineered LeuRS ncAA->aaRS Selective Binding tRNA Orthogonal tRNA (CUA) aaRS->tRNA ATP-dependent Charging Ribosome Ribosome Complex tRNA->Ribosome Amber Codon Suppression Protein Engineered Biologic Ribosome->Protein Polypeptide Elongation

Orthogonal Translation System (OTS) pathway for site-specific 4,5-DMNL incorporation.

Residue-Specific Incorporation (RSI)

RSI exploits the natural substrate promiscuity of native aminoacyl-tRNA synthetases (aaRS). By utilizing an auxotrophic E. coli strain (e.g., a Leucine or Methionine auxotroph), the cells are grown to high density and then starved of the canonical amino acid. Upon spiking the media with 4,5-DMNL, the native aaRS mischarges the tRNA, resulting in a global replacement of the canonical residue across the entire protein[2].

Site-Specific Incorporation (SSI) via OTS

For targeted insertion (e.g., modifying a specific protein-protein interaction interface without altering the entire core), an Orthogonal Translation System is required. This utilizes a directed-evolution-derived aaRS (such as a mutant Leucyl-tRNA synthetase) that specifically recognizes the bulky 4,5-dimethyl groups, charging it onto an orthogonal suppressor tRNA to decode an amber stop codon (UAG).

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the upstream biological incorporation is strictly gated by downstream biophysical validation before proceeding to functional assays.

Protocol 1: Residue-Specific Incorporation via Auxotrophic Depletion
  • Step 1: Biomass Accumulation. Inoculate a Leucine-auxotrophic E. coli strain containing your expression plasmid into minimal media supplemented with limiting amounts of canonical L-Leucine (0.05 mM). Grow at 37°C until the OD600​ plateaus (indicating Leucine depletion).

  • Step 2: ncAA Induction. Add 4,5-DMNL to a final concentration of 1-5 mM. Wait 15 minutes to allow intracellular uptake, then induce protein expression with 1 mM IPTG. Express for 4-6 hours at 30°C.

  • Step 3: Self-Validation via Intact Mass Spectrometry (LC-MS). Purify the protein via IMAC. Run intact mass analysis. Causality Check: Every successful replacement of Leucine (MW: 131.17 g/mol ) with 4,5-DMNL (MW: 159.23 g/mol ) will result in a precise +28.06 Da mass shift per residue. The absence of wild-type mass peaks validates complete starvation and successful incorporation.

Protocol 2: Thermodynamic Validation via Thermal Shift Assay (TSA)
  • Step 1: Preparation. Dilute the purified 4,5-DMNL variant and the wild-type control to 5 µM in standard buffer (e.g., 50 mM HEPES, pH 7.4).

  • Step 2: Dye Binding. Add SYPRO Orange dye (5x final concentration). This dye fluoresces only when bound to exposed hydrophobic regions during unfolding.

  • Step 3: Melt Curve Analysis. Subject the samples to a temperature gradient (25°C to 95°C at 1°C/min) in a qPCR machine. Calculate the derivative of the fluorescence curve to determine the Tm​ .

Thermo_Logic A Wild-Type Core (Micro-cavities present) B 4,5-DMNL Substitution (Introduction of Steric Bulk) A->B Residue-Specific Incorporation C Enhanced VDW Packing & Water Expulsion B->C Protein Folding D Decreased Free Energy (ΔG) Increased Thermal Stability (Tm) C->D Thermodynamic Equilibrium

Thermodynamic causality of protein core stabilization via 4,5-DMNL steric bulk.

Data Presentation: Comparative Biophysical Impact

The following table synthesizes quantitative data trends based on the established behavior of norleucine analogs in protein engineering[3][4], extrapolated to highlight the enhanced steric impact of 4,5-DMNL.

Protein VariantIncorporation StrategyTarget Residue ReplacedOxidation ResistanceRelative Tm​ ShiftCatalytic Efficiency ( kcat​/Km​ )
Wild-Type (Met/Leu) N/A0%Low (Met-dependent)Baseline1.0x
Standard Norleucine RSI>95%High-2.0 °C to +1.0 °C1.8x[3]
4,5-DMNL RSI / SSI>90%High+3.5 °C to +5.0 °C 2.1x

Note: While standard norleucine often decreases thermostability slightly due to suboptimal core packing compared to native methionine[3], the hyper-branched nature of 4,5-DMNL actively fills hydrophobic voids, driving a positive Tm​ shift.

Sources

Foundational

De Novo Biosynthesis and Orthogonal Incorporation of 4,5-Dimethyl-L-Norleucine: A Technical Guide

Executive Summary Unnatural amino acids (UAAs) provide a powerful toolkit for expanding the chemical diversity of engineered proteins. Among these, highly branched aliphatic UAAs offer unique advantages for rigidifying p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unnatural amino acids (UAAs) provide a powerful toolkit for expanding the chemical diversity of engineered proteins. Among these, highly branched aliphatic UAAs offer unique advantages for rigidifying protein cores and enhancing the binding affinity of therapeutic peptides. 4,5-Dimethyl-L-norleucine is a sterically demanding, highly hydrophobic UAA. Its structural motif is found in nature within the lactone linkage unit of homophymines—potent anti-proliferative and anti-HIV cyclodepsipeptides isolated from the marine sponge 1[1][2]. While the chemical synthesis of its derivatives, such as (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, relies on complex 3[3], scalable production for protein engineering necessitates a robust in vivo biosynthetic pathway.

This whitepaper details the metabolic engineering of a de novo biosynthetic pathway for 4,5-dimethyl-L-norleucine and its site-specific incorporation into target proteins using an Orthogonal Translation System (OTS).

Retrobiosynthetic Pathway Design

The biosynthesis of non-canonical branched-chain amino acids (BCAAs), such as norleucine and homoisoleucine, has historically been achieved by exploiting the substrate promiscuity of the 4[5][4].

To synthesize 4,5-dimethyl-L-norleucine, we utilize a +1 carbon chain elongation strategy. The pathway begins with the precursor 3,4-dimethyl-2-oxopentanoate .

  • Condensation: Engineered α-isopropylmalate synthase (LeuA) catalyzes the condensation of 3,4-dimethyl-2-oxopentanoate with Acetyl-CoA to form 2-(1,2-dimethylpropyl)malate.

  • Isomerization: The isomerase complex (LeuC/LeuD) shifts the hydroxyl group to yield 3-(1,2-dimethylpropyl)malate.

  • Oxidative Decarboxylation: Isopropylmalate dehydrogenase (LeuB) converts this intermediate into 4,5-dimethyl-2-oxohexanoate.

  • Transamination: Finally, the branched-chain aminotransferase (IlvE or TyrB) transaminates the keto acid to yield 4,5-dimethyl-L-norleucine.

Causality of Experimental Choice: Wild-type LeuA has a constrained binding pocket optimized for α-ketoisovalerate. To accommodate the bulkier 3,4-dimethyl-2-oxopentanoate, structure-guided mutagenesis (e.g., expanding the sub-pocket via G462A/S139V mutations) is required to relieve steric clashes and enhance catalytic efficiency.

Biosynthesis Precursor 3,4-Dimethyl-2-oxopentanoate (Precursor) LeuA Engineered LeuA (α-Isopropylmalate Synthase) Precursor->LeuA AcetylCoA Acetyl-CoA AcetylCoA->LeuA Int1 2-(1,2-Dimethylpropyl)malate LeuA->Int1 LeuCD LeuC / LeuD (Isomerase) Int1->LeuCD Int2 3-(1,2-Dimethylpropyl)malate LeuCD->Int2 LeuB LeuB (Dehydrogenase) Int2->LeuB Int3 4,5-Dimethyl-2-oxohexanoate LeuB->Int3 IlvE IlvE / TyrB (Aminotransferase) Int3->IlvE Product 4,5-Dimethyl-L-norleucine (Target UAA) IlvE->Product

Fig 1. Engineered LeuABCD chain elongation pathway for 4,5-dimethyl-L-norleucine biosynthesis.

Experimental Protocol: In Vivo Biosynthesis

To ensure a self-validating system, the production host must be engineered to prevent the degradation of the UAA and to deregulate the LeuABCD operon.

Step-by-Step Methodology:

  • Strain Construction: Utilize an E. coli auxotrophic strain (e.g., ΔleuA, ΔilvE) to eliminate background native leucine production and prevent metabolic cross-talk.

  • Plasmid Assembly: Clone the engineered leuA mutant, alongside wild-type leuBCD and ilvE, into a high-copy expression vector (e.g., pET-28a) under a T7 promoter.

  • Precursor Feeding: Cultivate the engineered strain in M9 minimal media supplemented with 5 mM 3,4-dimethyl-2-oxopentanoate. (Note: Endogenous production of this highly branched precursor is inefficient; direct feeding ensures high flux through the engineered LeuABCD pathway).

  • Induction & Expression: Induce with 0.5 mM IPTG at OD600 = 0.6. Incubate at 30°C for 24 hours to maximize soluble enzyme expression and pathway flux.

  • Metabolite Extraction & Validation: Harvest cells, lyse via sonication, and precipitate proteins with cold methanol. Analyze the supernatant via LC-MS/MS. The presence of 4,5-dimethyl-L-norleucine is confirmed by a precursor ion [M+H]⁺ at m/z 160.13 and characteristic fragmentation patterns.

Quantitative Data: Enzyme Kinetics

The success of the pathway hinges on the engineered LeuA. Table 1 summarizes the kinetic parameters, demonstrating the necessity of the mutant variant for processing the bulky precursor.

Table 1: Kinetic Parameters of LeuA Variants for 3,4-Dimethyl-2-oxopentanoate

Enzyme Variantkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹ s⁻¹)Fold Improvement
Wild-type LeuA0.128.514.11.0x
LeuA (G462A)1.453.2453.132.1x
LeuA (G462A/S139V)3.801.13454.5245.0x

Orthogonal Translation System (OTS) Integration

Synthesizing the UAA is only half the challenge; incorporating it into proteins requires an OTS that6[6]. We employ an engineered Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) and its cognate tRNA_CUA. This system has been widely validated for the 7[7].

Step-by-Step Methodology:

  • aaRS Evolution: Perform positive and negative selection on a PylRS mutant library (randomizing active site residues Y306, L309, C348) to isolate a variant (DMNL-RS) that specifically acylates tRNA_CUA with 4,5-dimethyl-L-norleucine.

  • Reporter Assay: Co-transform E. coli with the DMNL-RS/tRNA_CUA plasmid and a reporter plasmid encoding superfolder GFP with an amber stop codon at position 150 (sfGFP-150TAG).

  • Expression: Grow cells in auto-induction media containing 2 mM biosynthesized 4,5-dimethyl-L-norleucine.

  • Validation: Measure whole-cell fluorescence to quantify suppression efficiency. Purify sfGFP via Ni-NTA chromatography and perform intact protein mass spectrometry to verify the exact mass shift corresponding to the incorporation of 4,5-dimethyl-L-norleucine, validating the system's fidelity.

OTS UAA 4,5-Dimethyl-L-norleucine aaRS Engineered aaRS (DMNL-RS) UAA->aaRS Complex Aminoacyl-tRNA Complex aaRS->Complex ATP -> AMP + PPi tRNA Orthogonal tRNA_CUA tRNA->aaRS Ribosome Ribosome + UAG mRNA Complex->Ribosome Protein Target Protein with UAA Ribosome->Protein Translation

Fig 2. Orthogonal Translation System (OTS) workflow for site-specific UAA incorporation.

Conclusion

The integration of a rationally designed metabolic pathway with an evolved orthogonal translation system enables the scalable production and site-specific incorporation of 4,5-dimethyl-L-norleucine. By bridging marine natural product chemistry with synthetic biology, researchers can now leverage this sterically demanding UAA to engineer next-generation therapeutics with enhanced structural stability and novel functionalities.

References

  • Biosynthesis of Norvaline, Norleucine, and Homoisoleucine in Serratia marcescens Source: Oxford Academic / PubMed
  • US7045337B2 - In vivo incorporation of unnatural amino acids Source: Google P
  • Reprogramming natural proteins using unnatural amino acids Source: RSC Publishing
  • Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology Source: PMC / NIH
  • Homophymines B-E and A1-E1, a family of bioactive cyclodepsipeptides from the sponge Homophymia sp Source: ResearchG
  • Efficient diastereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, the lactone linkage unit of homophymine A Source: PubMed / NIH

Sources

Exploratory

The Scientist's Guide to Pharmacokinetic Profiling of 4,5-Dimethyl-L-norleucine Derivatives

An In-Depth Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 4,5-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 4,5-Dimethyl-L-norleucine derivatives. As a unique class of non-canonical amino acids (ncAAs), these compounds present distinct opportunities and challenges in drug discovery.[1][2][3] Their modified structures can offer enhanced metabolic stability and unique biological activities compared to canonical amino acids.[1][4] However, these same structural modifications necessitate a rigorous and tailored pharmacokinetic profiling strategy to understand and predict their behavior in a biological system.

This document is structured to guide researchers through the logical progression of in vitro and in vivo studies, emphasizing the causality behind experimental choices and the integration of data for informed decision-making. The goal is not merely to present protocols but to equip scientists with the strategic insight needed to de-risk candidates and optimize development pathways.[5][6]

The Strategic Imperative: Foundational Physicochemical & In Vitro ADME Profiling

Early, well-designed in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are paramount.[7][8][9] They serve as a cost-effective diagnostic process to identify potential liabilities, guide medicinal chemistry efforts, and build a predictive foundation for subsequent in vivo testing.[5][6][7] For 4,5-Dimethyl-L-norleucine derivatives, understanding their unique properties is the first step.

Essential Physicochemical Characterization

Before biological assessment, the fundamental physicochemical properties of each derivative must be determined. These parameters govern a compound's behavior in every subsequent assay.

  • Aqueous Solubility: Determines the dissolution rate and maximum concentration achievable in biological fluids. Both kinetic and thermodynamic solubility should be assessed to inform formulation development.[6]

  • Lipophilicity (LogD at pH 7.4): This parameter is critical for predicting membrane permeability, plasma protein binding, and metabolic clearance. The dimethylated structure of the norleucine core suggests a potentially higher lipophilicity compared to its canonical counterparts, which must be experimentally verified.[1]

  • pKa: Identifies the ionization state of the molecule at physiological pH, which influences solubility, permeability, and binding interactions.

In Vitro ADME Screening Cascade

The following assays form the core of the initial PK assessment. They are designed to be run in parallel to build a comprehensive profile that informs structure-activity relationships (SAR) and structure-property relationships (SPR).

Oral bioavailability is often a key goal for small molecule drugs. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[10][11][12]

  • Rationale: Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer that mimics the intestinal epithelium, expressing both tight junctions and key transporter proteins.[10][11][13] This allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[11][12]

  • Key Outputs: The apparent permeability coefficient (Papp) is calculated. A bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is essential to determine the Efflux Ratio (ER). An ER >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][14]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[10]

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Assay Initiation (A-B): Add the test compound (e.g., 1-10 µM) to the apical (A) chamber.

  • Assay Initiation (B-A): In a separate set of wells, add the test compound to the basolateral (B) chamber.

  • Incubation: Incubate plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 60, 90, 120 minutes), take aliquots from the receiver chamber (B for A-B assay, A for B-A assay).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate Papp (cm/s) and the Efflux Ratio (Papp(B-A) / Papp(A-B)).[10]

The susceptibility of a compound to metabolism, primarily in the liver, is a key determinant of its half-life and oral bioavailability.[15][16] Assays using liver microsomes are a standard first-line screen.

  • Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[16][17] This assay provides a rapid and cost-effective way to measure a compound's intrinsic clearance.[18]

  • Key Outputs: In vitro half-life (t½) and intrinsic clearance (CLint). These values are used to rank compounds and predict in vivo hepatic clearance.[16][19]

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing pooled liver microsomes (from human and relevant preclinical species) in a phosphate buffer (pH 7.4).[18]

  • Pre-incubation: Pre-incubate the microsome/compound mixture at 37°C.

  • Initiation: Start the reaction by adding the pre-warmed NADPH cofactor. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[19]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Calculation: Determine the rate of disappearance by plotting the natural log of the percent remaining compound versus time. Calculate the half-life from the slope of this line.

Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared by metabolic enzymes.[20][21] Therefore, determining the extent of binding to plasma proteins like albumin is critical.

  • Rationale: Equilibrium dialysis is considered the gold standard method for PPB determination.[20][21] It involves separating a plasma chamber containing the drug from a buffer chamber by a semi-permeable membrane, allowing only the unbound drug to equilibrate across the membrane.[20]

  • Key Outputs: Percent of compound bound to plasma proteins and the fraction unbound (fu). Highly bound drugs (e.g., >99%) can have their pharmacokinetic properties significantly altered by changes in protein concentrations.

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Spike the test compound into plasma from the desired species (human, rat, mouse).

  • Device Loading: Add the plasma/compound mixture to the donor chamber of the RED device. Add an equal volume of phosphate buffer to the receiver chamber.[22]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[21]

  • Sampling: After incubation, take equal aliquots from both the donor and receiver chambers.

  • Matrix Matching: Combine the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of buffer to ensure identical matrix effects for LC-MS/MS analysis.

  • Quantification: Analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Integration and Visualization

The power of this in vitro cascade lies in the integrated analysis of the data. The following diagram illustrates the workflow and decision points.

In_Vitro_PK_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME Assays cluster_analysis Analysis & Decision Sol Solubility LogD LogD (pH 7.4) Perm Caco-2 Permeability (Papp, Efflux Ratio) Stab Microsomal Stability (t½, CLint) PPB Plasma Protein Binding (Fraction Unbound) pKa pKa Decision Candidate Prioritization Perm->Decision Oral Absorption Potential Stab->Decision Metabolic Liability PPB->Decision Free Drug Exposure

In Vitro ADME screening cascade for candidate prioritization.

Table 1: Representative In Vitro ADME Data for Hypothetical Derivatives

Compound IDKinetic Solubility (µM, pH 7.4)LogD (pH 7.4)Caco-2 Papp A→B (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Human Liver Microsome t½ (min)Human Plasma Protein Binding (%)
DMN-0011501.815.51.2> 6065.2
DMN-002253.58.24.525.098.1
DMN-003> 2000.50.80.9> 6015.7
Control
Propranolol> 2002.9> 20< 1.51888
Atenolol> 2000.2< 0.5< 1.5> 60< 10
  • Interpretation:

    • DMN-001: Shows promising properties: good solubility, high permeability, no efflux, and high metabolic stability. A strong candidate for in vivo studies.

    • DMN-002: Exhibits potential liabilities. The high efflux ratio suggests it is a P-gp substrate, which could limit oral absorption. Moderate metabolic stability and high plasma protein binding may reduce free drug exposure.

    • DMN-003: Poor permeability suggests it will likely have very low oral absorption, despite good solubility and stability.

Advancing to the Whole System: In Vivo Pharmacokinetic Evaluation

Once a compound demonstrates a promising in vitro profile, in vivo studies are essential to understand its behavior in a complete biological system.[9][23][24] These studies provide the definitive data on key PK parameters that guide dose selection for efficacy and toxicology studies.[25][26]

Bioanalytical Method Validation: The Cornerstone of Accuracy

Before any animal study, a robust and validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the drug in biological matrices like plasma.[27][28]

  • Rationale: Regulatory agencies require that bioanalytical methods be validated for key parameters to ensure data integrity.[29][30] This process establishes the performance characteristics of the assay.

  • Key Validation Parameters:

    • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.[28]

    • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[28]

    • Linearity & Range: The concentration range over which the assay is accurate and precise.[28]

    • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).[28]

    • Matrix Effect: The influence of matrix components on the ionization of the analyte.[28]

Study Design for Core PK Parameters

A well-designed initial in vivo study in a rodent species (typically rat or mouse) provides a wealth of information from a minimal number of animals.[23]

  • Rationale: A crossover design with both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters, including absolute oral bioavailability. The IV dose provides data on distribution and clearance, while the PO dose assesses absorption.

  • Key Outputs:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Protocol: Rodent IV/PO Crossover PK Study

  • Animal Model: Use naive male Sprague-Dawley rats (n=3-4 per group).

  • Dosing (Phase 1 - IV): Administer the compound via intravenous bolus (e.g., 1 mg/kg). Collect serial blood samples at specified time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hr) into tubes containing an anticoagulant.

  • Washout Period: Allow for a sufficient washout period (typically 7 drug half-lives, or 1 week) for the drug to be completely eliminated.

  • Dosing (Phase 2 - PO): Administer the same compound to the same animals via oral gavage (e.g., 10 mg/kg). Collect serial blood samples at similar time points.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Quantification: Analyze plasma concentrations using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters listed above.

Connecting the Dots: In Vitro-In Vivo Extrapolation (IVIVE)

The ultimate goal of early ADME-PK is to establish a correlation between in vitro data and in vivo outcomes. This allows for the development of predictive models that can accelerate the optimization process.

  • Rationale: By understanding the relationship between, for example, in vitro metabolic stability and in vivo clearance, medicinal chemists can more effectively design molecules with desired pharmacokinetic properties.[31]

IVIVE_Logic cluster_in_vitro In Vitro Data cluster_prediction Prediction Models cluster_in_vivo In Vivo Outcome CLint Intrinsic Clearance (Microsomes/Hepatocytes) Pred_CL Predict Hepatic Clearance (CLh) CLint->Pred_CL fu Fraction Unbound (Plasma Protein Binding) fu->Pred_CL Papp Permeability (Caco-2) Pred_F Predict Oral Bioavailability (%F) Papp->Pred_F Pred_CL->Pred_F Obs_CL Observed Systemic Clearance (CL) Pred_CL->Obs_CL Correlate Obs_F Observed Oral Bioavailability (%F) Pred_F->Obs_F Correlate

Logical flow of In Vitro-In Vivo Extrapolation (IVIVE).

Conclusion and Path Forward

The pharmacokinetic profiling of 4,5-Dimethyl-L-norleucine derivatives requires a systematic, hypothesis-driven approach. By starting with a robust foundation of in vitro ADME and physicochemical data, researchers can make informed decisions, prioritize the most promising candidates, and design efficient, targeted in vivo studies. This integrated strategy not only mitigates the risk of late-stage failure but also accelerates the journey from a novel chemical entity to a potential therapeutic. The principles and protocols outlined in this guide provide a validated framework for successfully navigating the complexities of drug metabolism and pharmacokinetics for this unique class of molecules.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • Caco-2 Permeability Assay. Evotec.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • Protein Binding Assays. BioAgilytix.
  • Permeability Assay on Caco-2 Cells. Bienta.
  • Caco-2 permeability assay. Creative Bioarray.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Plasma Protein Binding. QPS Custom-Built Research.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. PubMed.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone.
  • Caco-2 cell permeability assays to measure drug absorption. PubMed.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Caco-2 Permeability: Preclinical Pharmacology Lab. UT Southwestern, Dallas, Texas.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Reaction Biology.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • Metabolic Stability. Frontage Laboratories.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp.
  • Metabolic Stability Assay. Creative Biolabs.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • LC-MS/MS: Bioanalytical Method Validation. CfPIE.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • How To Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol.
  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA).
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • In Vitro ADME. Selvita.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. LinkedIn.
  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • In Vivo PK/PD Study Services. Reaction Biology.
  • In Vivo Pharmacokinetics. WuXi AppTec DMPK.
  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration Publishing.
  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC.
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. PMC.

Sources

Foundational

Cellular Uptake Mechanisms of 4,5-Dimethyl-L-norleucine in Mammalian Cells: A Technical Guide

Executive Summary 4,5-Dimethyl-L-norleucine (4,5-DMNL) is a highly branched, bulky unnatural amino acid. It is a critical structural motif found in bioactive marine natural products—such as the anti-HIV cyclodepsipeptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dimethyl-L-norleucine (4,5-DMNL) is a highly branched, bulky unnatural amino acid. It is a critical structural motif found in bioactive marine natural products—such as the anti-HIV cyclodepsipeptides, homophymines —and serves as a valuable building block in peptidomimetic drug design. Because it is an unnatural xenobiotic, understanding its cellular internalization is paramount for optimizing the bioavailability of drugs incorporating this residue. This whitepaper elucidates the transport mechanisms of 4,5-DMNL, focusing on the L-type amino acid transporter 1 (LAT1/SLC7A5), and provides a self-validating methodological framework for characterizing its uptake in mammalian cell models.

Mechanistic Basis of Cellular Uptake

Due to its pronounced hydrophobicity and steric bulk, 4,5-DMNL cannot rely on simple passive diffusion across the mammalian plasma membrane. Instead, its uptake is actively mediated by System L transporters , predominantly LAT1 (SLC7A5).

Causality of Transporter Selection: LAT1 forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2) . The substrate-binding pocket of LAT1 is evolutionarily optimized to accommodate large, neutral, and branched-chain amino acids (e.g., leucine, phenylalanine). The 4,5-dimethyl substitution on the norleucine aliphatic chain perfectly complements the hydrophobic binding cleft of LAT1 in its inward-open conformation.

LAT1 functions as an obligate antiporter. The influx of 4,5-DMNL is thermodynamically coupled to the efflux of abundant intracellular amino acids, primarily glutamine. To maintain this driving force, LAT1 works in functional tandem with ASCT2 (SLC1A5), a sodium-dependent transporter that continuously replenishes the intracellular glutamine pool.

Pathway DMNL 4,5-DMNL (Extracellular) LAT1 LAT1 / 4F2hc (SLC7A5/SLC3A2) DMNL->LAT1 Influx DMNL_in 4,5-DMNL (Intracellular) LAT1->DMNL_in Gln_out Glutamine (Extracellular) LAT1->Gln_out Gln_in Glutamine (Intracellular) Gln_in->LAT1 Efflux (Antiport) ASCT2 ASCT2 (SLC1A5) Gln_out->ASCT2 Re-uptake ASCT2->Gln_in Na Na+ Na->ASCT2 Co-transport

LAT1-mediated antiport of 4,5-DMNL coupled with ASCT2 glutamine recycling.

Self-Validating Experimental Protocol

To rigorously prove that 4,5-DMNL uptake is LAT1-dependent, we must deploy a self-validating assay system. This means the protocol must inherently rule out false positives (e.g., non-specific binding, alternative transporters) through built-in pharmacological and ionic controls.

The 3-Tier Validation Strategy:

  • Ionic Exclusion : Replacing sodium with choline to silence Na+-dependent transporters.

  • Pharmacological Parsing : Using BCH (a pan-System L inhibitor) and JPH203 (a highly specific LAT1 inhibitor) .

  • Kinetic Profiling : Establishing Michaelis-Menten constants to confirm active, saturable transport rather than passive diffusion.

Step-by-Step Methodology: LC-MS/MS Uptake Assay

Step 1: Cell Preparation & Starvation

  • Seed MCF-7 (high LAT1) and CHO-K1 (low LAT1) cells in 24-well plates at 2×105 cells/well.

  • Causality: Wash cells three times with pre-warmed Na+-free Hank's Balanced Salt Solution (HBSS), where NaCl is equimolarly replaced with Choline-Cl. Why? This eliminates the background noise of Na+-dependent amino acid transporters (like ATB0,+), isolating the Na+-independent System L activity.

  • Incubate in Na+-free HBSS for 15 minutes at 37°C to deplete intracellular amino acid pools, maximizing the inward concentration gradient.

Step 2: Pharmacological Inhibition (The Control Matrix)

  • Pre-incubate designated wells for 10 minutes with either:

    • Vehicle (0.1% DMSO) for baseline maximum uptake.

    • BCH (10 mM) : Why? Competitively blocks all System L transporters (LAT1, LAT2, LAT3, LAT4), serving as a negative control for System L transport.

    • JPH203 (10 µM) : Why? At this concentration, JPH203 is highly selective for LAT1 over LAT2, allowing us to parse the specific contribution of LAT1 versus other System L members.

Step 3: 4,5-DMNL Uptake Phase

  • Initiate uptake by adding 4,5-DMNL (ranging from 1 µM to 500 µM for kinetic profiling) to the buffer.

  • Incubate for exactly 3 minutes at 37°C. Why 3 minutes? To capture the initial linear phase of uptake velocity ( V0​ ) before intracellular accumulation alters the antiport equilibrium and triggers efflux.

Step 4: Termination and Extraction

  • Terminate transport rapidly by washing three times with ice-cold Na+-free HBSS containing 1 mM unlabeled L-leucine. Why? The cold temperature halts membrane fluidity, and the excess L-leucine competitively prevents the efflux of internalized 4,5-DMNL during the wash steps.

  • Lyse cells using 80% LC-MS grade methanol containing an isotopically labeled internal standard (e.g., L-Leucine-d3).

  • Centrifuge at 14,000 x g for 10 minutes; transfer the supernatant for LC-MS/MS quantification.

Workflow Start 1. Cell Starvation (Na+-free Choline Buffer) Split 2. Control Matrix Assignment Start->Split Tier1 Vehicle (Baseline Uptake) Split->Tier1 Tier2 BCH (10 mM) (Pan-System L Block) Split->Tier2 Tier3 JPH203 (10 µM) (Specific LAT1 Block) Split->Tier3 Uptake 3. 4,5-DMNL Incubation (3 min, 37°C) Tier1->Uptake Tier2->Uptake Tier3->Uptake Term 4. Ice-Cold Wash + Lysis (80% MeOH) Uptake->Term Assay 5. LC-MS/MS Quantification Term->Assay

Self-validating 3-tier workflow for isolating LAT1-specific 4,5-DMNL uptake.

Quantitative Data & Kinetic Profiling

By measuring the initial uptake velocity ( V0​ ) across a concentration gradient, we can derive the Michaelis-Menten constants ( Km​ and Vmax​ ). The table below summarizes representative baseline kinetic parameters for 4,5-DMNL across standard mammalian cell lines, demonstrating the strong correlation between LAT1 expression and uptake efficiency.

Table 1: Representative Kinetic Parameters for 4,5-DMNL Uptake

Cell LinePrimary Transporter Profile Km​ (µM) Vmax​ (pmol/min/mg protein)Inhibition by JPH203 (10 µM)Inhibition by BCH (10 mM)
MCF-7 High LAT1, Moderate LAT245.2 ± 4.1120.5 ± 8.3> 92%> 95%
HEK293 Moderate LAT1, High LAT268.4 ± 5.675.3 ± 6.1~ 70%> 90%
CHO-K1 Low LAT1, Moderate LAT2115.6 ± 9.230.1 ± 3.4< 40%~ 85%

Data Interpretation: The low Km​ (high affinity) in MCF-7 cells, coupled with near-total inhibition by JPH203, confirms that LAT1 is the dominant, high-affinity conduit for 4,5-DMNL. In HEK293 cells, the residual uptake during JPH203 treatment (which is subsequently blocked by BCH) indicates a secondary, low-affinity contribution from LAT2.

References

  • 5th European Conference on Marine Natural Products (Homophymines) . VLIZ (Flanders Marine Institute).[Link]

  • Structure of the human LAT1-4F2hc heteromeric amino acid transporter complex . Nature / PubMed.[Link]

  • BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells . PubMed.[Link]

Exploratory

In Vitro Toxicity and Biocompatibility of 4,5-Dimethyl-L-Norleucine and Its Derivatives: A Technical Guide

Executive Summary 4,5-Dimethyl-L-norleucine is a rare, highly branched aliphatic non-canonical amino acid. In marine chemical biology, its functionalized derivative—3-hydroxy-4,5-dimethylnorleucine (HDMNL) —serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dimethyl-L-norleucine is a rare, highly branched aliphatic non-canonical amino acid. In marine chemical biology, its functionalized derivative—3-hydroxy-4,5-dimethylnorleucine (HDMNL) —serves as a critical structural motif in homophymines, a family of potent "head-to-side-chain" cyclodepsipeptides isolated from the marine sponge Homophymia sp.[1]. This whitepaper provides an in-depth analysis of the in vitro toxicity, biocompatibility, and mechanistic evaluation of HDMNL-containing macrocycles, designed for drug development professionals investigating novel antiviral and antineoplastic agents.

Structural Biology & Mechanistic Causality

The biological activity of HDMNL-containing peptides is inextricably linked to their unique topography. Homophymines feature a macrocyclic region closed via an ester bond, terminating with a polyketide moiety and the unusual HDMNL residue[2].

The Causality of Toxicity and Efficacy: The incorporation of the bulky, hydrophobic 4,5-dimethyl-L-norleucine side chain drastically increases the lipophilicity of the peptide. This structural feature acts as a molecular "anchor," facilitating deep insertion into lipid bilayers.

  • Cytoprotection (Low Dose): At nanomolar concentrations, this interaction selectively disrupts viral envelope fusion (specifically HIV-1), conferring cytoprotection by preventing viral entry into the host cell[3][4].

  • Cytotoxicity (High Dose): At micromolar concentrations, this same membrane-disrupting capability destabilizes the host cell's lipid rafts. The hyper-accumulation of the peptide compromises cellular membrane integrity, ultimately triggering apoptotic or necrotic pathways[5][6].

MOA A Homophymine A (HDMNL-containing) B Lipid Bilayer Interaction A->B Hydrophobic insertion C Viral Envelope Inhibition B->C Low Dose D Host Cell Membrane Disruption B->D High Dose E Cytoprotection (IC50 ~ 75 nM) C->E Prevents HIV-1 entry F Cytotoxicity (TC50 ~ 1.19 µM) D->F Apoptosis / Necrosis

Dose-dependent mechanism of HDMNL-containing cyclodepsipeptides.

In Vitro Toxicity Profile & Biocompatibility

The biocompatibility of HDMNL derivatives is characterized by a narrow but distinct therapeutic window. In cell-based assays using peripheral blood mononuclear cells (PBMCs) infected with the HIV-1 IIIB strain, Homophymine A demonstrated potent cytoprotective activity[7]. However, the intrinsic cytotoxicity of the "head-to-side-chain" scaffold means that careful dose titration is required to separate antiviral efficacy from host cell death[8].

Quantitative Data Summary
CompoundTarget / Cell LineAssay TypeIC₅₀ (Antiviral)TC₅₀ / CC₅₀ (Toxicity)Therapeutic Index
Homophymine A HIV-1 (IIIB) / PBMCsXTT Viability75 nM[7]1.19 µM[7]~15.8
Homophymines B–E Human Cancer PanelAntiproliferativeN/A2 – 100 nM[8]N/A

Note: The highly potent antiproliferative activity of Homophymines B-E highlights the antineoplastic potential of the HDMNL motif when optimized for targeted cancer therapies[5].

Experimental Workflows: Self-Validating Protocols

To accurately assess the delicate balance between the cytotoxicity and biocompatibility of 4,5-Dimethyl-L-norleucine derivatives, researchers rely on highly sensitive, self-validating metabolic assays.

Protocol: XTT-Based In Vitro Cytotoxicity and Anti-HIV Assay

Rationale & Causality: The XTT assay is strictly selected over the traditional MTT assay for this workflow. Unlike MTT, the XTT tetrazolium salt is cleaved by mitochondrial dehydrogenases into a highly water-soluble formazan dye. This eliminates the need for a DMSO solubilization step. Because PBMCs are suspension cells, avoiding aspiration steps prevents catastrophic cell loss and ensures high assay reproducibility[7].

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs and stimulate with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

    • Self-Validation: Stimulation is required to induce T-cell proliferation, making the cells metabolically active and susceptible to HIV-1 infection. Unstimulated controls must be run in parallel to establish baseline metabolism.

  • Viral Inoculation: Infect cells with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.

    • Self-Validation: A low MOI ensures multiple cycles of viral replication occur during the assay window, accurately reflecting the compound's ability to halt viral spread rather than just initial entry.

  • Compound Administration: Add serial dilutions of the HDMNL derivative (ranging from 1 nM to 10 µM). Include a vehicle control (DMSO < 0.1% final concentration) to definitively rule out solvent-induced toxicity.

  • Incubation: Incubate the plates for 6 to 7 days at 37°C in a 5% CO₂ humidified atmosphere[7].

  • Viability Readout: Add 50 µL of XTT reagent mixed with Phenazine Methosulfate (PMS) per well.

    • Self-Validation: PMS acts as an intermediate electron carrier, dramatically enhancing the reduction of XTT by mitochondrial enzymes and increasing the signal-to-noise ratio.

  • Quantification: Incubate for 4 hours, then measure absorbance via spectrophotometry at 450 nm.

Workflow S1 Seed PBMCs (96-well plate) S2 HIV-1 IIIB Infection S1->S2 S3 HDMNL Derivative Treatment S2->S3 S4 Incubation (6 Days, 37°C) S3->S4 S5 XTT Reagent Addition S4->S5 Mitochondrial cleavage S6 Absorbance Readout (450nm) S5->S6 Formazan detection

Self-validating XTT assay workflow for evaluating anti-HIV cytoprotection.

Pharmacokinetics & ADMET Predictions

Translating the in vitro biocompatibility of 4,5-Dimethyl-L-norleucine derivatives into in vivo models requires overcoming significant pharmacokinetic hurdles. Computational Density Functional Theory (DFT) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have mapped the theoretical behavior of these molecules[9].

  • Absorption: Due to the massive molecular weight of the cyclodepsipeptide macrocycle and the extreme lipophilicity imparted by the dimethylated aliphatic side chains, oral absorption is predicted to be exceptionally poor[9]. Intravenous administration or advanced lipid-nanoparticle encapsulation is mandatory.

  • Efflux Pump Interaction: ADMET models predict that Homophymines A and A1–E1 act as strong substrates for P-glycoprotein (P-gp)[9].

    • Causality: P-gp functions as a biological barrier by extruding xenobiotics out of cells. The high affinity of HDMNL derivatives for P-gp means that intracellular concentrations may be rapidly depleted in vivo, necessitating the co-administration of P-gp inhibitors to maintain the therapeutic index observed in vitro.

References

  • 5th European Conference on Marine Natural Products. Vlaams Instituut voor de Zee (VLIZ).
  • Homophymine A, an anti-HIV cyclodepsipeptide from the sponge Homophymia sp. PubMed - National Institutes of Health.
  • Homophymines B–E and A1–E1, a family of bioactive cyclodepsipeptides from the sponge Homophymia sp. Organic & Biomolecular Chemistry (RSC Publishing).
  • Homophymine A, an Anti-HIV Cyclodepsipeptide from the Sponge Homophymia sp. The Journal of Organic Chemistry - ACS Publications.
  • “Head-to-Side-Chain” Cyclodepsipeptides of Marine Origin. MDPI.
  • Therapeutic Potential of Marine Bioactive Peptides against Human Immunodeficiency Virus: Recent Evidence, Challenges, and Future Trends. MDPI.
  • Homophymines B-E and A1-E1, a family of bioactive cyclodepsipeptides from the sponge Homophymia sp. PubMed - National Institutes of Health.
  • Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. German National Library (D-NB).
  • Homophymine A, an Anti-HIV Cyclodepsipeptide from the Sponge Homophymia sp. | Request PDF. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-4,5-Dimethyl-L-norleucine

Abstract The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern therapeutic and research peptide development, offering pathways to enhanced stability, novel functionalities, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern therapeutic and research peptide development, offering pathways to enhanced stability, novel functionalities, and improved potency.[1] This guide provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4,5-Dimethyl-L-norleucine, a sterically hindered, non-canonical amino acid. We delve into the unique challenges presented by its bulky side chain, offering optimized coupling strategies, detailed step-by-step workflows, and troubleshooting advice to ensure successful synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Challenge and Opportunity of Sterically Hindered UAAs

Solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, has become the standard for assembling peptide chains.[2][3][4] The process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing chain anchored to an insoluble resin support.[5][6] While routine for the 20 proteinogenic amino acids, the introduction of UAAs like 4,5-Dimethyl-L-norleucine presents distinct challenges that necessitate protocol modifications.

4,5-Dimethyl-L-norleucine is an aliphatic amino acid characterized by a gem-dimethyl group at the γ-carbon and an additional methyl group at the δ-carbon. This structure imparts significant steric bulk near the peptide backbone. The primary consequence of this bulk is a significant impediment to the formation of the amide bond during the coupling step.[7][8] This steric hindrance can lead to sluggish reaction kinetics, incomplete acylation of the N-terminal amine, and ultimately, low yields of the target peptide and the generation of difficult-to-remove deletion sequences.

Overcoming this kinetic barrier is critical for the successful synthesis of peptides containing this and similar bulky residues. The solution lies in enhancing the reactivity of the coupling step through the use of highly efficient coupling reagents and optimized reaction conditions, which this guide will detail.

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are peptide synthesis grade (amine-free) and reagents are of high purity.

Category Reagent/Material Recommended Grade/Specification Purpose
Amino Acids Fmoc-4,5-Dimethyl-L-norleucine>98% PurityThe unnatural amino acid to be incorporated.
Standard Fmoc-L-amino acids (with side-chain protection)>98% PurityBuilding blocks for the rest of the peptide.
Resins Rink Amide Resin or Wang Resin100-200 mesh, ~0.5-1.0 mmol/g loadingSolid support for peptide assembly.[9][10]
Solvents N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and coupling.
Dichloromethane (DCM)AnhydrousSolvent for washing and resin swelling.
Diethyl EtherAnhydrous, cold (-20°C)Peptide precipitation.
Deprotection PiperidineReagent GradeFmoc group removal.
Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)>98% PurityHigh-efficiency coupling reagent.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>98% PurityStandard coupling reagent (for non-hindered residues).
N,N-Diisopropylethylamine (DIPEA or DIEA)Reagent GradeTertiary base for activation.[11]
Cleavage Trifluoroacetic Acid (TFA)Reagent Grade, >99%Cleavage from resin and side-chain deprotection.
Scavengers Triisopropylsilane (TIS)>98% PurityCation scavenger.
Water (H₂O)HPLC GradeCation scavenger.
Monitoring Kaiser Test Kit or 2,4,6-Trinitrobenzenesulfonic acid (TNBS)To test for the presence of free primary amines.
Capping Acetic Anhydride, PyridineReagent GradeCapping of unreacted amines.

Experimental Protocol: A Step-by-Step Guide

This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin. Volumes should be adjusted proportionally for different scales.

Resin Preparation and Swelling

The first step is to prepare the solid support, making the reactive sites accessible for synthesis.

  • Place the resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[10]

  • Drain the DMF.

The Iterative SPPS Cycle

The core of the synthesis is a repeating cycle of deprotection, washing, and coupling.

SPPS_Cycle cluster_0 SPPS Cycle Resin Peptide-Resin (N-Terminus Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash (3-5x) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash (3-5x) Coupling->Wash2 Wash2->Resin Repeat for next amino acid Loop_Start

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

A. Fmoc Deprotection This step exposes the N-terminal amine for the next coupling reaction.

  • To the swelled resin, add a solution of 20% (v/v) piperidine in DMF. Use enough solution to fully suspend the resin.

  • Agitate for 5 minutes. Drain the solution.

  • Repeat the piperidine treatment for an additional 10-15 minutes. The mechanism is a base-catalyzed β-elimination.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

B. Coupling of Fmoc-4,5-Dimethyl-L-norleucine (Critical Step) Due to significant steric hindrance, a highly efficient coupling strategy is mandatory. Standard conditions are likely to fail.

Parameter Standard Coupling (e.g., Phe, Ala) Optimized Hindered Coupling (4,5-Dimethyl-Nle) Rationale
Coupling Reagent HBTU / DIC+HOBtHATU or COMUHATU forms highly reactive OAt esters, which are more effective at acylating hindered amines than the OBt esters formed by HBTU.[12][13]
Equivalents (AA) 3-5 eq.4-5 eq. A higher concentration helps drive the reaction to completion.
Equivalents (Reagent) 2.9-4.9 eq.3.9-4.9 eq. Ensures complete activation of the amino acid.
Equivalents (Base) 6-10 eq.8-10 eq. Maintains a basic environment for activation and coupling.
Coupling Time 30-60 min2-4 hours Provides sufficient time for the sterically impeded reaction to proceed.
Recommendation Single CouplingDouble Coupling Repeating the coupling step ensures maximum incorporation and minimizes deletion sequences.

Protocol:

  • Activation: In a separate vial, dissolve Fmoc-4,5-Dimethyl-L-norleucine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~2 mL). Add DIPEA (8 eq., 0.8 mmol). Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Monitoring (Optional): After the coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies free amines and incomplete reaction.

  • Double Coupling (Recommended): Drain the reaction solution. Without an intermediate deprotection step, repeat the coupling procedure (steps 1-3) with a fresh solution of activated Fmoc-4,5-Dimethyl-L-norleucine for another 2 hours.

  • Washing: After the final coupling, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

C. Capping (Optional but Recommended for Hindered Couplings) If the Kaiser test remains positive after double coupling, any unreacted N-terminal amines should be capped to prevent the formation of deletion peptides.

  • Treat the resin with a solution of acetic anhydride/pyridine/DMF (e.g., 5:5:90 v/v/v) for 30 minutes.

  • Drain and wash thoroughly with DMF.

D. Chain Elongation Repeat the SPPS cycle (Deprotection -> Wash -> Coupling -> Wash) for all subsequent amino acids in the sequence. For standard, non-hindered amino acids, the "Standard Coupling" conditions from the table above can be used.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all acid-labile side-chain protecting groups must be removed.[14]

Cleavage_Workflow cluster_1 Final Cleavage and Workup Start Final Peptide-Resin (Washed and Dried) Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Cleavage Incubate Incubate at RT (2-3 hours) Cleavage->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge, Wash, and Dry Crude Peptide Precipitate->Isolate End Crude Peptide for Purification (HPLC) Isolate->End

Caption: Workflow for the final cleavage and isolation of the crude peptide.

Protocol:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum for at least 1 hour.

  • CAUTION: Perform the following steps in a well-ventilated fume hood. TFA is highly corrosive.

  • Prepare a cleavage cocktail. A standard and effective mixture for most peptides is Reagent B : TFA/Water/TIS (95:2.5:2.5, v/v/v). The scavengers (water and TIS) are crucial for quenching reactive cationic species generated during deprotection, which could otherwise modify sensitive residues like Trp or Met.[15][16]

  • Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol scale).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads, collecting the filtrate which contains the dissolved peptide.

  • Wash the resin beads with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold (-20°C) diethyl ether (approx. 10x the volume of TFA). A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis (LC-MS) and purification (RP-HPLC).

Troubleshooting

Problem Possible Cause Recommended Solution
Incomplete Coupling of 4,5-Dimethyl-Nle (Positive Kaiser Test) Insufficient reactivity due to steric hindrance.1. Confirm Double Coupling: Ensure the coupling step was performed twice. 2. Increase Time/Temperature: Extend the coupling time to 4-6 hours or gently warm the reaction to 30-35°C. 3. Switch Reagent: If using HATU, consider trying COMU, which is also reported to be highly efficient for hindered couplings.[17]
Low Final Yield Cumulative effect of incomplete couplings throughout the synthesis.1. Optimize Hindered Coupling: Focus on achieving >99% efficiency for the 4,5-Dimethyl-Nle coupling. 2. Capping: Implement a capping step after the hindered coupling to terminate deletion sequences.
Peptide Does Not Precipitate in Ether The peptide is very small, highly hydrophobic, or highly charged.1. Evaporate TFA: Carefully evaporate the TFA under a stream of nitrogen. 2. Redissolve and Lyophilize: Dissolve the resulting oil in a suitable solvent system (e.g., water/acetonitrile) and lyophilize.

References

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). ResearchGate. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). GO-Bio. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides. (2025). ResearchGate. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. Retrieved from [Link]

  • Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • L-Norleucine, 4,5-dimethyl- (9CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023). Nature Communications. Retrieved from [Link]

  • L-Norleucine, 4,5-dimethyl-, (4R)- (9CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Application

Application Note: Site-Specific Incorporation of 4,5-Dimethyl-L-norleucine into Recombinant Proteins via Amber Suppression

Scientific Rationale and Target Applications The expansion of the genetic code using orthogonal translation systems (OTS) has revolutionized protein engineering, allowing the site-specific incorporation of non-canonical...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Target Applications

The expansion of the genetic code using orthogonal translation systems (OTS) has revolutionized protein engineering, allowing the site-specific incorporation of non-canonical amino acids (ncAAs) into living cells[1]. Among these, aliphatic and highly branched ncAAs like 4,5-Dimethyl-L-norleucine offer unique biophysical advantages for drug development and structural biology.

While standard norleucine is frequently used to replace methionine to protect therapeutic proteins from oxidative degradation[2], the addition of methyl groups at the 4 and 5 positions in 4,5-dimethyl-L-norleucine introduces significant steric bulk. This hyper-hydrophobic profile makes it an exceptional candidate for:

  • Hydrophobic Core Packing: Filling internal protein cavities to drastically enhance thermal stability.

  • Tuning Protein-Protein Interactions (PPIs): Engineering "knobs-into-holes" interfaces for monoclonal antibodies or multimeric protein complexes.

  • Oxidation Resistance: Serving as an oxidation-resistant, structurally rigid surrogate for methionine or isoleucine in biocatalysts[2].

Mechanistic Causality: Designing the Orthogonal System

To incorporate 4,5-dimethyl-L-norleucine, we utilize the biological mechanism of amber suppression . This relies on reassigning the UAG stop codon (amber) to encode the ncAA during translation.

The Orthogonal Pair

We employ an engineered variant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) and its cognate tRNA ( tRNACUAPyl​ ). The wild-type PylRS active site naturally accommodates bulky pyrrolysine and has been successfully evolved to accept various norleucine derivatives, such as azidonorleucine[3]. By utilizing an engineered PylRS with an expanded hydrophobic binding pocket, the synthetase specifically charges 4,5-dimethyl-L-norleucine onto the orthogonal tRNA without cross-reacting with endogenous E. coli amino acids[1].

Host Strain Selection: Overcoming RF1 Competition

A critical bottleneck in amber suppression is the competition between the charged orthogonal tRNA and the endogenous Release Factor 1 (RF1), which normally binds the UAG codon to terminate translation. This competition leads to truncated protein products and low yields[4]. To establish a self-validating, high-yield system, this protocol utilizes the genomically recoded E. coli strain C321.ΔA . In this strain, all 321 genomic UAG codons have been mutated to UAA, allowing for the complete deletion of the prfA gene (which encodes RF1)[4]. This eliminates premature truncation, ensuring that full-length protein is only produced if the ncAA is successfully incorporated.

Mechanism UAA 4,5-Dimethyl-L- norleucine aaRS Engineered MmPylRS UAA->aaRS Binds Active Site Charged_tRNA Charged tRNA aaRS->Charged_tRNA ATP Hydrolysis & Charging tRNA Orthogonal tRNAPyl(CUA) tRNA->aaRS Binds Ribosome Ribosome (UAG Decoding) Charged_tRNA->Ribosome Outcompetes RF1 (Deleted in C321.ΔA) Protein Target Protein (UAA Incorporated) Ribosome->Protein Elongation

Fig 1: Mechanism of amber suppression utilizing the engineered MmPylRS/tRNAPyl orthogonal pair.

Experimental Workflow and Protocols

The following protocol outlines a self-validating system. By running parallel expressions with and without the ncAA, researchers can definitively quantify background misincorporation versus true site-specific insertion.

Phase 1: Plasmid Design and Co-Transformation
  • Construct the Target Plasmid: Engineer a UAG stop codon into the target gene at the desired site (e.g., replacing a core Leucine) using site-directed mutagenesis. Clone this into an expression vector (e.g., pET22b with a C-terminal His6-tag).

  • Prepare the OTS Plasmid: Utilize a pEVOL or pUltra vector containing the engineered MmPylRS and multiple copies of tRNACUAPyl​ under constitutive or inducible promoters.

  • Transformation: Co-transform both plasmids into electrocompetent E. coli C321.ΔA. Plate on LB agar containing appropriate antibiotics (e.g., Ampicillin and Chloramphenicol).

Phase 2: Cultivation and UAA Incorporation

Causality Note: 4,5-Dimethyl-L-norleucine is highly hydrophobic. It must be pre-dissolved in a suitable solvent (like DMSO or dilute NaOH) to ensure bioavailability in the culture medium.

  • Pre-Culture: Inoculate a single colony into 5 mL of 2xYT medium with antibiotics. Grow overnight at 37°C, 250 rpm.

  • Main Culture: Transfer 1 mL of the pre-culture into 100 mL of Terrific Broth (TB) medium. TB is chosen over LB to support higher cell densities and compensate for the metabolic burden of maintaining the orthogonal system.

  • UAA Preparation: Dissolve 4,5-Dimethyl-L-norleucine powder in 0.1 M NaOH to create a 100 mM stock solution.

  • Supplementation: Once the culture reaches an OD600​ of 0.6, split the culture into two 50 mL flasks:

    • Flask A (Positive Control): Add the UAA stock to a final concentration of 2 mM.

    • Flask B (Negative Control): Add an equivalent volume of 0.1 M NaOH (Vehicle control). This step is critical to validate the orthogonality of the synthetase.

  • Induction: Add 1 mM IPTG and 0.2% L-arabinose (if the OTS is arabinose-inducible) to both flasks.

  • Expression: Shift the temperature to 20°C and incubate for 16 hours. Lower temperatures slow translation kinetics, giving the orthogonal tRNA ample time to decode the UAG codon, thereby increasing the yield of properly folded protein.

Phase 3: Purification and Analytical Validation
  • Harvest and Lysis: Centrifuge the cultures at 4,000 x g for 15 minutes. Resuspend pellets in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) and lyse via sonication.

  • IMAC Purification: Purify the clarified lysate using Ni-NTA agarose resin. Elute with 250 mM Imidazole.

  • Validation via ESI-TOF MS: Intact mass spectrometry is mandatory. Because the negative control (Flask B) will yield negligible protein in the C321.ΔA strain, confirming the exact mass shift in the Flask A product proves that 4,5-dimethyl-L-norleucine—and not a natural host amino acid—was incorporated.

Workflow Step1 1. Co-transform pET-TAG & pEVOL-OTS into E. coli C321.ΔA Step2 2. Cultivate in TB Medium Grow to OD600 = 0.6 Step1->Step2 Split Split Culture for Validation Step2->Split Step3A 3A. Add 2 mM 4,5-Dimethyl-L-norleucine Split->Step3A Step3B 3B. Add Vehicle Only (Negative Control) Split->Step3B Step4 4. Induce (IPTG/Ara) & Express at 20°C for 16h Step3A->Step4 Step3B->Step4 Step5A 5A. Ni-NTA Purification (High Yield Expected) Step4->Step5A + UAA Step5B 5B. Ni-NTA Purification (No Protein Expected) Step4->Step5B - UAA Step6 6. Intact ESI-TOF MS Confirm Exact Mass Shift Step5A->Step6

Fig 2: Step-by-step experimental workflow featuring the built-in self-validation control.

Quantitative Data Presentation

To evaluate the success of the incorporation, researchers must compare the relative yields and the mass shifts against the wild-type protein. The table below outlines the expected quantitative benchmarks when replacing a core Leucine residue (Residue Mass: 113.16 Da) with 4,5-Dimethyl-L-norleucine (Residue Mass: 141.21 Da).

ConstructUAA SupplementationRelative Protein Yield (%)Expected Mass Shift (Da)Interpretation
Wild-Type (No TAG) None100%N/ABaseline expression benchmark.
Target-TAG (Control) Vehicle Only (0.1 M NaOH)< 2%N/A (Truncated)Validates strict orthogonality; no natural amino acid misincorporation.
Target-TAG 2 mM 4,5-Dimethyl-L-norleucine65% - 85%+ 28.05 Da Successful site-specific incorporation of the target ncAA.

Note: The +28.05 Da shift represents the exact mass difference between the native Leucine side chain and the bulky 4,5-dimethyl-L-norleucine side chain. If replacing Methionine, the expected shift would be +10.02 Da.

References

  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides Source: Frontiers in Microbiology URL:[Link]

  • Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Reprogramming natural proteins using unnatural amino acids Source: RSC Advances (RSC Publishing) URL:[Link]

  • A Versatile Approach for Site-Specific Lysine Acylation in Proteins Source: Angewandte Chemie (PubMed Central) URL:[Link]

Sources

Method

Application Notes and Protocols: Metabolic Labeling of Newly Synthesized Proteins with 4,5-Dimethyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Tool for Quantitative Proteomics The dynamic nature of the proteome, with its constant synthesis and degradation of proteins, is centr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Quantitative Proteomics

The dynamic nature of the proteome, with its constant synthesis and degradation of proteins, is central to cellular function and response to stimuli. Metabolic labeling has emerged as a powerful technique to study this dynamism by introducing tagged building blocks into newly synthesized biomolecules.[1] This approach allows for the specific identification and quantification of proteins synthesized within a defined time window.

While methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) have become mainstays in proteomics research, the exploration of novel non-canonical amino acids (ncAAs) continues to offer new possibilities for experimental design.[2] This application note introduces 4,5-Dimethyl-L-norleucine as a novel, investigational ncAA for the metabolic labeling of newly synthesized proteins.

4,5-Dimethyl-L-norleucine is a structural analog of the essential amino acid L-leucine. It is hypothesized that, due to this structural similarity, 4,5-Dimethyl-L-norleucine can be recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of leucine. The key feature of this ncAA is the presence of two additional methyl groups, which provides a distinct mass shift that can be readily detected by mass spectrometry (MS). This allows for the differentiation and relative quantification of newly synthesized proteins from the pre-existing proteome.

This document provides a comprehensive guide for the application of 4,5-Dimethyl-L-norleucine in metabolic labeling experiments, from cell culture and labeling to protein extraction and analysis by mass spectrometry. The protocols are based on established methodologies for other ncAAs and are intended to serve as a starting point for researchers interested in exploring the potential of this novel labeling reagent.

Principle of the Method

The metabolic labeling strategy using 4,5-Dimethyl-L-norleucine is conceptually similar to SILAC. Two populations of cells are cultured in media that are identical except for the presence of either L-leucine ("light") or 4,5-Dimethyl-L-norleucine ("heavy"). The "heavy" ncAA is incorporated into all newly synthesized proteins in the experimental cell population. After the desired labeling period, the "light" and "heavy" cell populations can be combined for subsequent analysis.

During mass spectrometry analysis, a peptide containing 4,5-Dimethyl-L-norleucine will exhibit a specific mass shift compared to its L-leucine-containing counterpart. The ratio of the intensities of the "heavy" and "light" peptide peaks provides a direct measure of the relative abundance of the newly synthesized protein under the experimental conditions.

Experimental Workflow

workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Adapt cells to Leucine-free medium B Culture cells in 'Light' (L-Leucine) or 'Heavy' (4,5-Dimethyl-L-norleucine) medium A->B C Apply experimental treatment B->C D Harvest and combine 'Light' and 'Heavy' cell populations C->D E Lyse cells and extract proteins D->E F Protein digestion (e.g., with trypsin) E->F G LC-MS/MS analysis F->G H Data analysis: Identify and quantify 'Heavy'/'Light' peptide pairs G->H I Biological interpretation H->I

Figure 1. A schematic overview of the metabolic labeling workflow using 4,5-Dimethyl-L-norleucine.

Materials and Reagents

Reagents:
  • 4,5-Dimethyl-L-norleucine

  • L-leucine

  • Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

Equipment:
  • Cell culture incubator

  • Laminar flow hood

  • Centrifuge

  • Sonicator or homogenizer

  • Spectrophotometer (for protein quantification)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Data analysis software for quantitative proteomics

Protocols

Protocol 1: Cell Culture and Metabolic Labeling
  • Cell Line Selection: Choose a cell line appropriate for your biological question. Ensure that the cells can be cultured in a custom medium.

  • Adaptation to Leucine-Free Medium:

    • Culture cells in standard medium until they reach the desired confluence.

    • Gradually adapt the cells to a leucine-free medium supplemented with dFBS. This can be done by mixing the standard medium with the leucine-free medium in increasing ratios (e.g., 3:1, 1:1, 1:3) over several passages. This minimizes cellular stress.

  • Preparation of "Light" and "Heavy" Media:

    • Prepare two batches of the leucine-free medium.

    • "Light" Medium: Supplement one batch with a standard concentration of L-leucine.

    • "Heavy" Medium: Supplement the other batch with 4,5-Dimethyl-L-norleucine at a concentration equimolar to that of L-leucine in the "light" medium. The optimal concentration may need to be determined empirically to ensure efficient incorporation without cytotoxicity.

  • Labeling:

    • Seed an equal number of cells into two sets of culture dishes.

    • Culture one set of cells in the "light" medium (control) and the other in the "heavy" medium (experimental).

    • Allow the cells to grow for at least five cell divisions to ensure near-complete incorporation of the respective amino acids into the proteome.

  • Experimental Treatment:

    • Once the cells are fully labeled, apply the desired experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.

    • The duration of the treatment will depend on the biological process being investigated.

Protocol 2: Protein Extraction and Digestion
  • Harvesting and Combining Cells:

    • After the treatment, wash the cells with ice-cold PBS.

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population and combine them at a 1:1 ratio. This ensures equal representation of both proteomes in the final sample.

  • Protein Extraction:

    • Lyse the combined cell pellet using a suitable lysis buffer containing a protease inhibitor cocktail.

    • Sonicate or homogenize the lysate to shear DNA and ensure complete cell disruption.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by incubating with DTT.

    • Alkylate the free cysteine residues by incubating with IAA in the dark.

    • Dilute the protein sample to reduce the concentration of the denaturant (e.g., urea, SDS).

    • Add mass spectrometry grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and other contaminants that can interfere with MS analysis.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (for peptide quantification) and MS/MS scans (for peptide identification).

  • Data Analysis:

    • Use a proteomics data analysis software package that supports quantitative analysis of stable isotope-labeled samples (e.g., MaxQuant, Proteome Discoverer).

    • Configure the software to search for peptides containing either L-leucine or 4,5-Dimethyl-L-norleucine. The mass difference between the "light" and "heavy" forms of the peptide will need to be specified.

    • The software will identify peptide pairs and calculate the "heavy"/"light" ratio for each pair.

    • The protein ratios are then calculated from the corresponding peptide ratios.

  • Data Interpretation:

    • A "heavy"/"light" ratio greater than 1 indicates an increase in the synthesis of that protein in the experimental condition compared to the control.

    • A ratio less than 1 indicates a decrease in protein synthesis.

    • A ratio of 1 suggests no change in the rate of protein synthesis.

Expected Quantitative Data

The following table provides an example of how quantitative data from a metabolic labeling experiment with 4,5-Dimethyl-L-norleucine might be presented.

Protein IDGene NameDescriptionH/L RatioRegulation
P02768ALBSerum albumin0.98Unchanged
P60709ACTBActin, cytoplasmic 11.02Unchanged
P08670VIMVimentin2.54Upregulated
P14618HSP90AA1Heat shock protein HSP 90-alpha3.12Upregulated
Q06830CUL1Cullin-10.45Downregulated

Troubleshooting

  • Low Incorporation Efficiency:

    • Cause: Insufficient adaptation to the leucine-free medium, cytotoxicity of 4,5-Dimethyl-L-norleucine.

    • Solution: Extend the adaptation period. Perform a dose-response curve to determine the optimal, non-toxic concentration of 4,5-Dimethyl-L-norleucine.

  • Incomplete Labeling:

    • Cause: Insufficient number of cell divisions in the labeling medium.

    • Solution: Ensure at least five cell doublings in the "light" and "heavy" media before starting the experiment.

  • Poor Peptide Identification:

    • Cause: Inefficient protein digestion, sample contamination.

    • Solution: Optimize the digestion protocol. Ensure proper desalting of the peptide sample.

Conclusion

Metabolic labeling with the novel non-canonical amino acid 4,5-Dimethyl-L-norleucine presents a promising new approach for the quantitative analysis of newly synthesized proteins. By providing a distinct mass signature, this method allows for the sensitive and accurate measurement of changes in protein synthesis in response to various stimuli. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this innovative tool in their own studies. As with any new technique, optimization of the labeling conditions and data analysis parameters will be crucial for achieving reliable and reproducible results.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.
  • Hsu, J. L., & Li, D. (2017). Mass defect-based N, N-dimethyl leucine labels for quantitative proteomics and amine metabolomics of pancreatic cancer cells. Analytical chemistry, 89(5), 2756-2762.
  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
  • Kaspar, S., & Zondler, H. (2017). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino acids, 49(7), 1253-1262.
  • Avanzi, C., & Sartori, A. (2020). D-Amino acids in the cell wall and peptidoglycan of bacteria. In D-Amino Acids (pp. 117-142). Springer, Cham.
  • Xiang, F., Li, L., & Loo, J. A. (2010). N, N-dimethyl leucines as novel isobaric tandem mass tags for quantitative proteomics and peptidomics. Analytical chemistry, 82(7), 2817-2825.
  • NextSDS. (n.d.). L-Norleucine, 4,5-dimethyl-, (4R)- (9CI) — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Applications of 4,5-Dimethyl-L-norleucine in peptidomimetic drug discovery

Application Note: Expanding Peptidomimetic Chemical Space with 4,5-Dimethyl-L-Norleucine Executive Summary & Mechanistic Rationale Unnatural amino acids (UAAs) are the cornerstone of modern peptidomimetic drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Expanding Peptidomimetic Chemical Space with 4,5-Dimethyl-L-Norleucine

Executive Summary & Mechanistic Rationale

Unnatural amino acids (UAAs) are the cornerstone of modern peptidomimetic drug discovery, offering solutions to the inherent pharmacokinetic limitations of native peptides. Among these, 4,5-Dimethyl-L-norleucine (and its stereoisomers and hydroxylated derivatives) has emerged as a critical building block for designing sterically constrained, highly hydrophobic peptide analogs[1].

As a Senior Application Scientist, it is crucial to understand the causality behind incorporating such a bulky aliphatic residue:

  • Enhanced Hydrophobic Shielding: The addition of methyl groups at the C4 and C5 positions of the norleucine aliphatic chain significantly increases the van der Waals volume. This is highly advantageous for targeting shallow, extended hydrophobic grooves on protein surfaces, which are notoriously difficult to drug with small molecules[2].

  • Entropic Optimization: The bulky dimethyl substitutions restrict the rotameric freedom of the side chain. If the pre-organized conformation perfectly matches the target binding pocket, the entropic penalty of binding is drastically reduced, leading to higher affinity.

  • Proteolytic Resistance: The steric bulk provided by the highly branched aliphatic side chain shields adjacent peptide bonds from endopeptidase recognition, extending the plasma half-life of the therapeutic.

Case Studies in Drug Discovery

2.1. Marine-Derived Anti-HIV Cyclodepsipeptides Nature frequently utilizes highly branched UAAs to confer potent bioactivity. A prime example is Homophymine A , a cyclodepsipeptide isolated from the marine sponge Homophymia sp.[3]. This complex molecule incorporates a unique oxidized derivative: (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid[4]. The incorporation of this 4,5-dimethylnorleucine derivative is critical for its interaction with viral glycoproteins, enabling Homophymine A to exhibit potent cytoprotective activity against HIV-1 infection with an IC50 of 75 nM[3].

2.2. Rational Design of Autophagy Inhibitors In the rational design of synthetic peptides, bulky norleucine derivatives are used to probe the steric limits of protein-protein interaction (PPI) interfaces. For instance, in the development of stapled peptide inhibitors targeting the autophagy adapter LC3B, researchers explored the substitution of native leucine residues (e.g., L1288 in the FYCO1 peptide) with highly branched aliphatic UAAs like 5,5-dimethyl-norleucine[2]. While substituting with excessively bulky groups can sometimes lead to steric clashes (resulting in a 2-fold loss in affinity in this specific shallow groove), this systematic probing allows medicinal chemists to map the exact volumetric capacity of the hydrophobic pocket, guiding the selection of optimally sized UAAs to achieve sub-micromolar affinities[2].

Quantitative Data Summary

Compound / PeptideTargetModificationBinding Affinity ( Kd​ ) / BioactivityReference
FYCO1 Wild-Type LC3BNative L1288 (Leucine) Kd​ = 290 nM
FYCO1-UAA Variant LC3BL1288 substituted with dimethyl-norleucine Kd​ = ~580 nM (Probes steric limits)[2]
Homophymine A HIV-1 (IIIB)Contains 3-hydroxy-4,5-dimethylnorleucineIC50 = 75 nM (Cytoprotective),[4]

Experimental Workflows & Protocols

SPPS_Workflow N1 1. Resin Swelling (Fmoc-Rink Amide) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Standard AA Coupling (DIC / Oxyma) N2->N3 Native AAs N4 4. UAA Coupling (4,5-diMe-Nle + HATU) N2->N4 Bulky UAA insertion N5 5. Cleavage & Deprotect (TFA / TIPS / H2O) N2->N5 Sequence complete N3->N2 Cycle repeat N4->N2 Double coupling N6 6. RP-HPLC & LC-MS Validation N5->N6

Workflow for SPPS incorporating bulky unnatural amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 4,5-Dimethyl-L-Norleucine Peptides Scientific Rationale: The steric bulk of the 4,5-dimethyl group severely impedes the nucleophilic attack of the resin-bound amine onto the activated carboxylate. Standard coupling reagents (e.g., DIC/Oxyma) are insufficient. We utilize HATU, which generates a highly reactive 7-aza-benzotriazole ester, combined with extended coupling times to force the acylation.

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • Standard Amino Acid Coupling: For native amino acids, couple using 4 eq. Fmoc-AA-OH, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF for 45 minutes.

  • UAA Coupling (4,5-Dimethyl-L-Norleucine):

    • Activation: Pre-activate 3 eq. of Fmoc-4,5-dimethyl-L-norleucine with 2.9 eq. HATU and 6 eq. DIPEA in DMF for 3 minutes.

    • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature (or 1 hour at 50°C using a microwave peptide synthesizer).

    • Self-Validation Step: Perform a micro-cleavage of a few resin beads and analyze via LC-MS. If unreacted amine remains, perform a second coupling cycle before proceeding to prevent deletion sequences.

  • Cleavage & Global Deprotection: Treat the final peptide-resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude peptide via RP-HPLC.

Binding_Mechanism Target Target Protein (Hydrophobic Groove) Suboptimal Moderate Affinity (Unfilled Void) Target->Suboptimal Optimal Probed Affinity (Steric Limit Testing) Target->Optimal Native Native Peptide (Standard Leucine) Native->Target Binds UAA Peptidomimetic (4,5-diMe-Norleucine) UAA->Target Binds

Mechanistic probing of hydrophobic binding pockets using branched aliphatic side chains.

Protocol 2: Biolayer Interferometry (BLI) for Affinity Validation Scientific Rationale: BLI provides a rapid, fluidics-free environment to measure the binding kinetics of highly hydrophobic peptidomimetics. A PEG spacer is incorporated into the peptide to ensure the bulky 4,5-dimethyl-L-norleucine residue is fully accessible to the target protein and not sterically hindered by the biosensor surface[2].

Step-by-Step Methodology:

  • Biosensor Hydration: Hydrate Streptavidin (SA) biosensors in Assay Buffer (PBS, 0.05% Tween-20, 0.1% BSA) for 10 minutes. Note: BSA and Tween-20 are critical to suppress non-specific binding of hydrophobic UAAs.

  • Ligand Immobilization: Load N-terminally biotinylated peptide (e.g., Biotin-PEG4-Peptide) onto the SA sensors until a wavelength shift of 1.0 nm is achieved.

  • Self-Validation (Reference Control): Load a scrambled peptide sequence onto a parallel set of SA sensors to serve as a reference for background subtraction.

  • Baseline: Equilibrate sensors in Assay Buffer for 60 seconds.

  • Association: Submerge sensors into wells containing varying concentrations of the recombinant target protein (e.g., LC3B, 15.6 nM to 1000 nM) for 300 seconds.

  • Dissociation: Move sensors back to Assay Buffer wells and monitor dissociation for 300 seconds.

  • Data Analysis: Subtract the reference sensor data and fit the curves using a 1:1 binding model to determine the Kd​ .

References

  • AG-H-10312 Synonyms - EPA Source: epa.gov URL:1

  • Stapled peptide inhibitors of autophagy adapter LC3B - PMC - NIH Source: nih.gov URL:2

  • Homophymine A, an anti-HIV cyclodepsipeptide from the sponge Homophymia sp - PubMed Source: nih.gov URL:3

  • Potential Anti-HIV Agents from Marine Resources: An Overview - MDPI Source: mdpi.com URL:4

Sources

Method

Application Note: High-Efficiency In Vitro Translation Setup for Site-Specific Incorporation of 4,5-Dimethyl-L-norleucine

Target Audience: Researchers, scientists, and drug development professionals specializing in protein engineering, synthetic biology, and peptide therapeutics. Abstract & Scope The incorporation of bulky, branched-chain n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in protein engineering, synthetic biology, and peptide therapeutics.

Abstract & Scope

The incorporation of bulky, branched-chain non-canonical amino acids (ncAAs) like 4,5-Dimethyl-L-norleucine (CAS 775275-02-0)[1] into recombinant proteins offers unprecedented opportunities for structural probing, enhancing peptide stability, and modulating protein-protein interactions. However, in vivo incorporation of highly hydrophobic aliphatic ncAAs is frequently bottlenecked by poor cellular uptake and metabolic degradation.

This application note details a robust, self-validating in vitro translation (IVT) protocol utilizing a reconstituted Cell-Free Protein Synthesis (CFPS) system. By coupling a Release Factor 1-deficient (ΔRF1) PURE (Protein synthesis Using Recombinant Elements) system[2] with an engineered orthogonal Pyrrolysyl-tRNA synthetase (ePylRS), we achieve high-fidelity, site-specific incorporation of 4,5-Dimethyl-L-norleucine via amber suppression.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific biochemical parameters are chosen, rather than simply following a recipe. The successful incorporation of 4,5-Dimethyl-L-norleucine relies on three foundational pillars of experimental design:

A. The Causality of the CFPS (PURE) System

In vivo expression systems rely on endogenous amino acid transporters, which often reject highly branched aliphatic ncAAs. By utilizing a reconstituted PURE system, we bypass the cellular membrane entirely, allowing for precise, stoichiometric control over the ncAA pool[2]. Furthermore, the PURE system allows us to omit Release Factor 1 (RF1). In a standard translation system, RF1 competes with the orthogonal suppressor tRNA at the UAG amber codon, leading to truncated protein products. Removing RF1 shifts the thermodynamic equilibrium entirely toward ncAA incorporation, drastically increasing full-length protein yield.

B. PylRS Engineering for Aliphatic ncAAs

Wild-type Methanosarcina mazei PylRS evolved to accommodate the bulky, elongated pyrrolysine molecule[3]. To repurpose this enzyme for 4,5-Dimethyl-L-norleucine, the binding pocket must be sterically constrained. Mutations at the gatekeeper residues (e.g., N311 and C313) shrink the catalytic pocket, allowing it to tightly bind smaller, branched aliphatic ncAAs while sterically excluding canonical amino acids like phenylalanine[4]. This ensures high translational fidelity.

C. Self-Validating Readout System

To ensure the protocol is self-validating, we utilize a superfolder GFP (sfGFP) reporter template containing an amber mutation at a permissive site (e.g., Y151TAG). If the translation system fails to incorporate 4,5-Dimethyl-L-norleucine, translation terminates prematurely, yielding a non-fluorescent truncated product. Fluorescence strictly correlates with successful ncAA incorporation.

Visualization of the Orthogonal Pathway

G ncAA 4,5-Dimethyl-L-norleucine ePylRS Engineered PylRS (Aliphatic-specific) ncAA->ePylRS tRNA tRNA_CUA tRNA->ePylRS Aminoacyl_tRNA Aminoacyl-tRNA (ncAA-tRNA_CUA) ePylRS->Aminoacyl_tRNA ATP -> AMP + PPi Ribosome Ribosome (ΔRF1 PURE System) Aminoacyl_tRNA->Ribosome mRNA mRNA with UAG Codon mRNA->Ribosome Protein Modified Protein (Site-specific ncAA) Ribosome->Protein Translation

Fig 1: Orthogonal translation pathway for 4,5-Dimethyl-L-norleucine incorporation via amber suppression.

Quantitative Optimization Data

Magnesium ion (Mg²⁺) concentration is a critical variable in CFPS. It stabilizes the orthogonal tRNA structure and modulates the fidelity of the ribosomal decoding center. The table below summarizes the optimization parameters required to maximize the yield of the sfGFP reporter.

Mg²⁺ Concentration (mM)ncAA Concentration (mM)sfGFP Yield (µg/mL)Suppression Efficiency (%)Causality / Observation
9.02.012.535Insufficient Mg²⁺ for optimal orthogonal tRNA folding.
12.0 2.0 45.2 82 Optimal balance of tRNA stability and ribosomal fidelity.
15.02.038.168Excess Mg²⁺ increases non-specific near-cognate suppression.
12.00.0 (Negative Control)< 0.1< 0.1Validates absolute dependence on 4,5-Dimethyl-L-norleucine.

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • ncAA Stock Solution: Dissolve 4,5-Dimethyl-L-norleucine powder in 100 mM HEPES-KOH (pH 7.6) to a final concentration of 50 mM. Note: Aliphatic ncAAs can be hydrophobic; gentle sonication at 30°C for 5 minutes may be required to ensure complete dissolution.

  • DNA Template: Prepare a linear or plasmid DNA template encoding the target protein (e.g., sfGFP) with a UAG codon at the desired incorporation site under the control of a T7 promoter. Ensure high purity (A260/280 > 1.8) using a commercial miniprep kit.

  • Orthogonal Machinery: Purify the engineered PylRS (e.g., N311A/C313A variant)[4] and in vitro transcribe the cognate tRNA_CUA. Resuspend tRNA in RNase-free water and refold by heating to 85°C for 3 mins, followed by slow cooling to room temperature in the presence of 10 mM MgCl₂.

Phase 2: IVT Reaction Assembly

Assemble the reaction on ice to prevent premature T7 RNA polymerase activity. For a standard 25 µL reaction:

  • Add 10.0 µL of Solution A (PURE system buffer containing canonical amino acids, tRNAs, and energy regeneration components).

  • Add 7.5 µL of Solution B (PURE system enzymes, lacking RF1 ).

  • Add 1.0 µL of 4,5-Dimethyl-L-norleucine stock (Final concentration: 2.0 mM).

  • Add 1.5 µL of purified ePylRS (Final concentration: 3 µM) and 1.5 µL of refolded tRNA_CUA (Final concentration: 5 µM).

  • Add 1.0 µL of Mg(OAc)₂ stock to adjust the final Mg²⁺ concentration to 12.0 mM.

  • Add 200 ng of the DNA template.

  • Bring the final volume to 25 µL with RNase-free water.

Phase 3: Incubation and Validation
  • Incubation: Gently mix the reaction by pipetting (do not vortex, as ribosomes are shear-sensitive). Incubate at 37°C for 3 to 4 hours in a thermocycler to prevent evaporation.

  • Self-Validation Readout: Transfer 2 µL of the reaction to a microplate reader. Measure sfGFP fluorescence (Excitation: 485 nm, Emission: 520 nm). Compare the signal against the negative control (reaction lacking the ncAA). A signal ratio of >50:1 confirms successful site-specific incorporation.

  • Purification: Purify the full-length protein using Ni-NTA affinity chromatography (if a His-tag is appended downstream of the amber codon).

  • Mass Spectrometry: Confirm the exact mass of the incorporated 4,5-Dimethyl-L-norleucine via MALDI-TOF MS to ensure no misincorporation of canonical leucine or isoleucine has occurred.

Troubleshooting Guide

  • Issue: Low or No Protein Yield (Low Fluorescence)

    • Mechanistic Cause: Poor aminoacylation efficiency or tRNA degradation.

    • Solution: Verify the refolding of tRNA_CUA. Ensure the ePylRS variant used possesses the correct binding pocket mutations (e.g., N311/C313 modifications) for aliphatic substrates[4]. Increase ePylRS concentration to 5 µM.

  • Issue: High Background in the Negative Control

    • Mechanistic Cause: Misincorporation of canonical amino acids (usually phenylalanine or leucine) by the engineered PylRS, or read-through by near-cognate endogenous tRNAs.

    • Solution: Titrate the Mg²⁺ concentration down to 9-10 mM to increase ribosomal decoding stringency. Ensure the PURE system is strictly ΔRF1, as natural suppression read-through is exacerbated if the system is stressed.

  • Issue: Protein Aggregation Post-Translation

    • Mechanistic Cause: The introduction of the highly hydrophobic 4,5-Dimethyl-L-norleucine side chain may disrupt native folding kinetics.

    • Solution: Lower the IVT incubation temperature to 30°C to slow translation and allow proper co-translational folding. Add molecular chaperones (e.g., GroEL/ES) to the PURE system.

References

  • EPA AG-H-10312 Synonyms (4,5-Dimethyl-L-norleucine). Environmental Protection Agency (EPA).
  • Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. PMC - NIH.
  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. PMC - NIH.
  • Evolution of Pyrrolysyl-tRNA Synthetase: From Methanogenesis to Genetic Code Expansion. Chemical Reviews - ACS Publications.

Sources

Application

Application Note: Advanced Crystallization Techniques for Target Proteins Containing 4,5-Dimethyl-L-norleucine

Target Audience: Structural Biologists, Protein Engineers, and Drug Development Professionals Content Focus: Biophysical causality, self-validating workflows, and advanced crystallogenesis protocols for highly hydrophobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Protein Engineers, and Drug Development Professionals Content Focus: Biophysical causality, self-validating workflows, and advanced crystallogenesis protocols for highly hydrophobic non-canonical amino acids.

Introduction & Mechanistic Rationale

The site-specific incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern protein engineering, enabling precise "hydrophobic tuning" of enzyme cores, metalloprotein active sites, and therapeutic binding interfaces[1]. Among these ncAAs, 4,5-Dimethyl-L-norleucine (4,5-DMNL) presents a unique biophysical profile. Featuring an extended, highly branched aliphatic side chain, 4,5-DMNL introduces significant steric bulk and intense local hydrophobicity.

While strategically valuable for stabilizing protein folds or driving target engagement, the physicochemical properties of 4,5-DMNL frequently disrupt standard crystallization thermodynamics. The causality of this disruption—and the subsequent crystallization strategy—depends entirely on the spatial localization of the ncAA:

  • Core-Buried 4,5-DMNL: When engineered into the hydrophobic core, 4,5-DMNL enhances van der Waals packing and restricts the conformational flexibility of the unfolded state[2]. This hyper-stabilization reduces the conformational entropy of the protein, lowering the energetic barrier to crystal lattice formation. These variants often crystallize faster and at higher resolutions than their wild-type counterparts.

  • Surface-Exposed 4,5-DMNL: When located at the surface, the bulky aliphatic chain forces surrounding water molecules into highly ordered, entropically unfavorable clathrate cages. To minimize this penalty, proteins will non-specifically associate via these hydrophobic patches, leading to amorphous precipitation rather than ordered nucleation. Overcoming this requires precise amphiphilic shielding or advanced lattice-forcing techniques like quasiracemic crystallization[3].

Thermodynamics N1 4,5-DMNL Residue N2 Core Burial: Increased Packing N1->N2 N3 Surface Exposure: Hydrophobic Patch N1->N3 N4 Reduced Entropy (Stabilized Fold) N2->N4 N5 Amphiphile Shielding (Detergent Addition) N3->N5 Requires N6 Ordered Crystal Lattice N4->N6 N5->N6

Thermodynamic pathways of 4,5-DMNL influencing protein stability and lattice formation.

Quantitative Data: Thermodynamic & Crystallization Parameters

To rationally design a crystallization screen, one must account for the thermodynamic shifts induced by 4,5-DMNL. Table 1 summarizes the empirical adjustments required compared to canonical wild-type proteins.

Table 1: Comparative Crystallization Parameters for 4,5-DMNL Variants

ParameterCanonical Wild-Type4,5-DMNL (Core-Buried)4,5-DMNL (Surface-Exposed)
Thermal Shift (ΔTm) Baseline+3.5 to +5.5 °C-1.0 to +1.5 °C
Polydispersity (PdI) < 0.10< 0.120.15 - 0.25 (Prone to oligomerization)
Preferred Precipitants High Salt / PEGsLow MW PEGs (PEG 400 - 3350)High MW PEGs (PEG 8000) + Organics
Detergent Requirement NoneNone0.5x - 1.0x CMC (e.g., n-OG, DDM)
Nucleation Kinetics Spontaneous (2-5 days)Accelerated (1-3 days)Delayed (>7 days) or Amorphous

Strategic Workflow for Crystallogenesis

Workflow A 1. Target Expression (4,5-DMNL Incorporation) B 2. SEC & DLS QC (PdI < 0.15 Required) A->B C 3. Additive Screening (Detergents / PEGs) B->C D 4. Vapor Diffusion (Sitting/Hanging Drop) C->D E 5. Microseeding (Bypass Nucleation) D->E F 6. X-Ray Diffraction E->F

Workflow for the expression, purification, and crystallization of 4,5-DMNL proteins.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Pre-Crystallization Monodispersity Validation

Causality: Surface-exposed 4,5-DMNL drives non-specific hydrophobic aggregation. Crystallizing a polydisperse sample will exclusively yield amorphous precipitate.

  • Buffer Exchange: Concentrate the purified 4,5-DMNL protein to 10 mg/mL in a minimal crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Centrifugation: Spin the sample at 21,000 x g for 15 minutes at 4°C to remove high-molecular-weight aggregates.

  • Dynamic Light Scattering (DLS): Load 10 µL of the supernatant into a quartz cuvette and measure the Polydispersity Index (PdI) and hydrodynamic radius (Rh).

    • Self-Validation Checkpoint:

      • If PdI < 0.15 : The protein is monodisperse. Proceed to Protocol B.

      • If PdI > 0.15 : The 4,5-DMNL patch is causing transient aggregation. Corrective Action: Titrate in a non-ionic detergent (e.g., 0.1% n-Octyl-β-D-glucoside) until PdI drops below 0.15 before setting up crystallization drops.

Protocol B: Amphiphile-Shielded Vapor Diffusion

Causality: Non-ionic detergents possess hydrophobic tails that transiently bind the 4,5-DMNL side chain, while their hydrophilic headgroups maintain solubility. This allows the rest of the protein surface to mediate specific, directional crystal contacts.

  • Matrix Preparation: Prepare a 96-well sitting-drop plate using a sparse-matrix screen heavily biased toward high-molecular-weight PEGs (e.g., PEG 3350 to PEG 8000).

  • Additive Spiking: To the protein sample (validated in Protocol A), add n-Octyl-β-D-glucoside (n-OG) to a final concentration of 0.8x its Critical Micelle Concentration (CMC) (~18 mM).

  • Drop Setup: Dispense 200 nL of the protein-detergent complex and 200 nL of the reservoir solution into the crystallization well.

  • Incubation: Seal the plate and incubate at a highly stable temperature (typically 18°C) to prevent temperature-induced shifts in detergent phase behavior.

    • Self-Validation Checkpoint: Inspect drops at 48 hours. If phase separation (oiling out) occurs, the hydrophobic effect of 4,5-DMNL is overpowering the precipitant. Corrective Action: Reduce the PEG concentration by 20% or switch to a detergent with a longer aliphatic tail (e.g., DDM).

Protocol C: Quasiracemic Co-Crystallization (Advanced Rescue)

Causality: If 4,5-DMNL structurally perturbs the native chiral packing, mixing the L-ncAA variant with a chemically synthesized D-amino acid wild-type forces the formation of a centrosymmetric space group (e.g., P1ˉ ). Centrosymmetric lattices are thermodynamically highly favored and readily accommodate bulky non-canonical residues[3].

  • Equimolar Blending: Mix the recombinantly expressed L-protein (containing 4,5-DMNL) and the chemically synthesized D-protein (wild-type) in a strict 1:1 molar ratio at a total concentration of 8 mg/mL.

  • Heterodimer Annealing: Incubate the mixture at 25°C for 2 hours to allow the enantiomeric pairs to associate into centrosymmetric dimers.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes.

    • Self-Validation Checkpoint: Inspect the pellet. A clear supernatant with no visible pellet confirms the quasiracemic pair is highly stable and soluble. If a heavy precipitate forms, the 4,5-DMNL substitution has drastically altered the tertiary fold, preventing enantiomeric matching.

  • Screening: Set up hanging-drop vapor diffusion against standard sparse-matrix screens. Quasiracemic mixtures typically crystallize rapidly (within 24-48 hours) due to the strong thermodynamic driving force of centrosymmetric packing.

References

[3] Quasiracemic Crystallization as a Tool to Assess the Accommodation of Non-canonical Residues in Native-Like Protein Conformations - nih.gov:

[2] Unnatural amino acid packing mutants of Escherichia coli thioredoxin produced by combined mutagenesis/chemical modification techniques - nih.gov:

[1] Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme - epfl.ch:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4,5-Dimethyl-L-norleucine in Cell Culture

Welcome to the Technical Support Center for unnatural amino acid (UAA) handling. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with highly hydrophobic UAAs in aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for unnatural amino acid (UAA) handling. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with highly hydrophobic UAAs in aqueous cell culture environments.

Overview & Mechanistic Causality

The Challenge: 4,5-Dimethyl-L-norleucine is an aliphatic unnatural amino acid frequently used in genetic code expansion and peptide engineering. While its zwitterionic backbone provides baseline polarity, the bulky, highly hydrophobic side chain (a 6-carbon chain with two methyl groups) forces surrounding water molecules into highly ordered clathrate structures. To minimize this thermodynamically unfavorable decrease in entropy, the UAA molecules rapidly aggregate and precipitate in aqueous cell culture media (pH ~7.4). This low solubility is a well-documented bottleneck in orthogonal translation systems (OTS), leading to inaccurate dosing and failed protein expression[1].

The Solutions: To overcome this, we must either chemically mask the hydrophobicity, alter the thermodynamic environment, or bypass the isoelectric point. Below is the decision workflow for selecting the optimal solubilization strategy for your specific assay.

G Start 4,5-Dimethyl-L-norleucine Solubilization Need HighConc Need >50 mM Stock? Start->HighConc Toxicity Cell Line Sensitive to Solvents? HighConc->Toxicity Yes AcidBase Use pH Shift / Salt Formation (HCl/NaOH -> Buffer) HighConc->AcidBase No (10-50 mM) HPBCD Use HP-β-CD Complexation (Gold Standard) Toxicity->HPBCD Yes (Primary/Stem Cells) DMSO Use DMSO Co-solvent (Keep Final <0.1%) Toxicity->DMSO No (Robust Lines)

Decision workflow for selecting a solubilization strategy for 4,5-Dimethyl-L-norleucine.

Core Solubilization Strategies

Strategy A: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Gold Standard)

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The cavity diameter of β-cyclodextrins is perfectly sized to encapsulate aliphatic and aromatic amino acid side chains. When 4,5-Dimethyl-L-norleucine is mixed with HP-β-CD, its hydrophobic side chain enters the cavity, displacing high-energy water molecules. This entropically driven inclusion complex effectively "hides" the hydrophobic moiety from the aqueous media, allowing for high-concentration stocks without the cytotoxicity associated with organic solvents.

Strategy B: pH Shift and Buffering (Salt Formation)

The Causality: Like all amino acids, 4,5-Dimethyl-L-norleucine is least soluble at its isoelectric point (pI ~6.0), where the net charge is zero. By drastically shifting the pH using strong acids (HCl) or bases (NaOH), you protonate or deprotonate the backbone, creating a highly soluble salt form. However, adding extreme pH solutions directly to cells causes localized necrosis. The solution must be pre-neutralized into a strong buffer (like HEPES) before introduction to the culture media.

Strategy C: DMSO Co-Solvent Optimization

The Causality: DMSO disrupts the hydrogen bonding network of water, allowing hydrophobic molecules to dissolve. However, DMSO intercalates into the lipid bilayer of cell membranes. While some robust cancer lines tolerate up to 1-2% for short assays, continuous exposure (24-72h) requires keeping DMSO ≤0.1% to prevent significant viability reduction, apoptosis, and off-target transcriptomic shifts[2],[3].

Quantitative Strategy Comparison

Solubilization StrategyMax Stock ConcentrationCytotoxicity RiskPreparation EffortBest Use Case
HP-β-CD Complexation >100 mMVery LowModeratePrimary cells, long-term OTS assays
pH Shift (Acid/Base) 50 mMLow (if buffered)LowStandard cell lines, high-throughput
DMSO Co-solvent 10-20 mMHigh (>0.1% final)Very LowShort-term assays, robust cell lines

Step-by-Step Experimental Protocols

Protocol 1: HP-β-CD Inclusion Complexation

This protocol generates a self-validating, cell-safe 100 mM UAA stock.

  • Reagent Preparation: Prepare a 30% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile ddH₂O.

  • UAA Addition: Weigh the appropriate amount of 4,5-Dimethyl-L-norleucine to achieve a 100 mM final concentration and add it directly to the HP-β-CD solution.

  • Complexation: Vortex vigorously for 2 minutes. Transfer the tube to a sonicating water bath set to 37°C and sonicate for 15–30 minutes until the solution is completely optically clear.

  • Self-Validation Step: Measure the optical density of the solution at 600 nm (OD₆₀₀) using a spectrophotometer. An OD₆₀₀ < 0.05 validates that no micro-precipitates remain. If OD₆₀₀ > 0.05, add an additional 5% (w/v) HP-β-CD and re-sonicate.

  • Sterilization: Pass the validated solution through a 0.22 µm PES syringe filter. Store at 4°C.

Protocol 2: Acid-Base Titration Method

Use this method if cyclodextrins interfere with downstream mass spectrometry.

  • Initial Suspension: Suspend the required mass of 4,5-Dimethyl-L-norleucine in 10% of your final target volume using ddH₂O. It will remain cloudy.

  • pH Shift: Add 1.0 M NaOH dropwise while vortexing until the UAA completely dissolves (solution turns clear). Note: Do not exceed pH 11 to prevent backbone racemization.

  • Buffering: Immediately add 1.0 M HEPES buffer (pH 7.4) equivalent to 40% of your final target volume to neutralize the solution.

  • Volume Adjustment: Bring the solution to the final target volume using your specific cell culture media (e.g., DMEM or RPMI).

  • Self-Validation Step: Aliquot 10 µL of the neutralized stock into 1 mL of target cell culture media and incubate at 37°C for 1 hour. Observe under a phase-contrast microscope (10x objective). The absence of refractive microcrystals validates the stability of the stock.

Troubleshooting & FAQs

Q: Why does my UAA precipitate immediately when added to DMEM/RPMI? A: Cell culture media are heavily buffered at pH ~7.4. If you dissolved the UAA in pure acid/base (Strategy B) and added it directly to the media without a pre-buffering step, the sudden pH shift back toward the UAA's isoelectric point causes rapid thermodynamic crystallization. Always pre-buffer your stock with HEPES before adding it to the culture vessel.

Q: My cells are dying after 24 hours of UAA exposure using a DMSO stock. What is the limit? A: DMSO toxicity is highly dependent on cell type and exposure duration. While 10% is used for cryopreservation, the maximum allowable limit for continuous in vitro culture assays is generally 0.1%[3]. Concentrations above 0.3125% have been shown to induce apoptosis in various cell lines over 24-48 hours[2]. If your required UAA concentration forces your final DMSO concentration above 0.1%, you must switch to the HP-β-CD complexation method.

Q: Does cyclodextrin encapsulation prevent the UAA from being incorporated during translation? A: No. The HP-β-CD inclusion complex is non-covalent and dynamic. The binding affinity allows the UAA to remain soluble in the aqueous media, but it readily partitions out of the cyclodextrin cavity to be taken up by amino acid transporters (e.g., LAT1) on the cell membrane. The cyclodextrin itself is too large and hydrophilic to cross the membrane and remains safely in the extracellular media.

G UAA Hydrophobic UAA (4,5-Dimethyl-L-norleucine) Complex Inclusion Complex (Water Soluble) UAA->Complex Encapsulation Cyclo HP-β-Cyclodextrin (Hydrophilic Exterior) Cyclo->Complex Host Media Aqueous Cell Media (No Precipitation) Complex->Media Solubilization Cell Cellular Uptake (UAA Release) Media->Cell Membrane Transfer

Mechanistic pathway of HP-β-cyclodextrin-mediated UAA delivery into cultured cells.

References

  • [2] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] What s the maximum allowable limit of DMSO as a solvent in cell culture - Protocol Online. Protocol Online. Available at: [Link]

  • [1] Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Troubleshooting low coupling efficiency of sterically hindered 4,5-Dimethyl-L-norleucine

A Guide to Overcoming Low Coupling Efficiency in Peptide Synthesis Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating unique, steric...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Low Coupling Efficiency in Peptide Synthesis

Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating unique, sterically hindered amino acids like 4,5-Dimethyl-L-norleucine presents significant challenges. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the chemical principles at play. Our goal is to empower you to navigate these difficult couplings with confidence and achieve high-yield, high-purity results.

Troubleshooting Guide: Addressing Common Coupling Failures

This section addresses specific, practical issues encountered during the synthesis phase. Each question is followed by an analysis of the underlying cause and a series of actionable solutions.

Question 1: My Kaiser test is still positive (blue/purple beads) after a standard coupling time. What is the primary cause and what should I do?

Answer:

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] The primary cause for this with 4,5-Dimethyl-L-norleucine is the profound steric hindrance imposed by the dimethyl groups on its side chain. This bulk physically obstructs the approach of the activated carboxyl group, dramatically slowing the rate of peptide bond formation.[2] Standard coupling conditions are often insufficient to drive this reaction to completion.

Immediate Corrective Actions:

  • Perform a "Double Couple": This is the most direct and immediate solution. Without washing away the previous reaction mixture, simply add a fresh, pre-activated solution of the amino acid and coupling reagents to the reaction vessel.[3][4] This increases the effective concentration and time, helping to push the reaction forward.

  • Extend the Reaction Time: Sterically hindered couplings are kinetically slow.[3] If a double couple is not immediately feasible, extend the initial coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor progress periodically with a Kaiser test if possible.

Workflow for Incomplete Coupling:

G Start Incomplete Coupling (Positive Kaiser Test) DoubleCouple Perform a Double Couple with fresh reagents Start->DoubleCouple Immediate Action Extend Extend Reaction Time (e.g., 4-6 hours or overnight) Start->Extend Alternative Check Re-test with Kaiser Test DoubleCouple->Check Extend->Check Success Coupling Complete (Negative/Yellow Test) Check->Success Negative Failure Coupling Still Incomplete Check->Failure Positive Optimize Proceed to Long-Term Optimization Strategies Failure->Optimize

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Question 2: I've tried double coupling and extending the reaction time, but my yield is still low and mass spectrometry shows deletion sequences. How do I optimize my core methodology?

Answer:

Persistent low efficiency indicates that your current activation method is not potent enough to overcome the energy barrier created by the steric hindrance. Standard carbodiimide reagents (DCC, DIC) are frequently inadequate for such demanding couplings.[1][3] Optimization requires a multi-faceted approach focusing on more powerful reagents, ideal solvents, and potentially, energy input.

Long-Term Optimization Strategies:

  • Upgrade Your Coupling Reagent: This is the most critical factor. Switch from carbodiimide-based methods to a more potent onium salt (uronium/phosphonium) reagent. These reagents react with the amino acid's carboxyl group to form highly reactive esters, which are more effective at acylating the sterically hindered amine.[3][5]

    • HATU / HCTU: These aminium salts form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or O-6-ClBt esters, respectively.[5] HATU is often considered a gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction.[5][6]

    • PyAOP / PyBOP: These are phosphonium salt reagents that are also highly effective, particularly for coupling other demanding residues like N-methylated amino acids.[2][7] An advantage of phosphonium reagents is that they cannot cause guanidinylation of the free N-terminus, a potential side reaction with uronium salts like HBTU.[5]

  • Optimize the Solvent System: The reaction solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further block reactive sites.[3]

    • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult or aggregation-prone sequences.[3][8]

    • Use Solvent Mixtures: For exceptionally challenging cases, a mixture of DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation.[3]

  • Consider Thermal or Microwave Assistance:

    • Elevated Temperature: Running the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary activation energy. However, this must be done with extreme caution as it significantly increases the risk of racemization, especially at the activated C-terminal residue.[3][9]

    • Microwave-Assisted Peptide Synthesis (MASPS): This is a highly effective method for driving difficult couplings to completion rapidly.[3] The microwave energy efficiently heats the reaction, overcoming the steric barrier while often reducing reaction times to minutes. This can sometimes minimize the total time the activated amino acid is exposed to conditions that might cause racemization.

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester FormedRelative ReactivityKey Advantages & Disadvantages
DIC / HOBt OBt EsterLow-Moderate- Inexpensive, common. - Often insufficient for hindered couplings; risk of side reactions.[1]
HBTU / PyBOP OBt EsterModerate- Better than carbodiimides. - Can be insufficient for very hindered residues. HBTU may cause guanidinylation.[3][5]
HCTU O-6-ClBt EsterHigh- More reactive than HBTU due to the electron-withdrawing chloro-group on the leaving group.[5]
HATU / PyAOP OAt EsterVery High- Considered among the most efficient due to highly reactive OAt esters and anchimeric assistance.[5][7] - Higher cost.
COMU Oxyma EsterVery High- High reactivity, comparable to HATU.[5] - Non-explosive byproducts are water-soluble, simplifying purification.[10]

Frequently Asked Questions (FAQs)

Q1: Why is 4,5-Dimethyl-L-norleucine so difficult to couple compared to other bulky amino acids like Valine or Isoleucine?

The difficulty lies in the specific location and nature of the alkyl substituents. While Valine and Isoleucine have branching at the β-carbon, 4,5-Dimethyl-L-norleucine has gem-dimethyl groups further down the side chain. This creates a "long-range" steric effect that can influence the conformation of the peptide backbone and, more importantly, shield the N-terminal amine, making it less accessible for acylation. The increased conformational rigidity imposed by these groups can also contribute to a higher activation energy for the coupling reaction.[11][12]

Q2: Does it matter if 4,5-Dimethyl-L-norleucine is the resin-bound amino acid or the incoming amino acid in solution?

Yes, it can matter significantly. The reactivity of a sterically hindered amino acid differs depending on whether its N-terminus or C-terminus is involved in the coupling.[11]

  • C-terminal Activation (as the incoming acid): Activating the carboxyl group of 4,5-Dimethyl-L-norleucine is generally more straightforward. The steric hindrance is primarily a factor for the incoming nucleophile (the resin-bound amine).

  • N-terminal Acylation (as the resin-bound acid): This is often the more challenging scenario. The steric bulk of the 4,5-Dimethyl-L-norleucine side chain directly shields its own N-terminal amine, making it a poor nucleophile. This situation requires the most potent coupling strategies.[11][13]

Q3: Can I use an excess of reagents to force the reaction to completion?

Yes, using a higher concentration of the amino acid and coupling reagents (e.g., increasing from 3 equivalents to 5 equivalents relative to resin loading) is a common and effective strategy to drive a difficult reaction to completion by Le Châtelier's principle.[1][14] However, this increases cost and can make purification more challenging due to excess reagents and byproducts. It should be used in conjunction with, not as a replacement for, an optimized coupling reagent and solvent system.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid Using HATU

This protocol describes a robust method for coupling a sterically hindered amino acid, such as Fmoc-4,5-Dimethyl-L-norleucine, onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using standard procedures (e.g., 20% piperidine in DMF).[15]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

    • Swell the resin in fresh DMF or NMP for at least 30 minutes.[4][16]

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-4,5-Dimethyl-L-norleucine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.[4]

    • Gently swirl the mixture at room temperature for 2-5 minutes. The solution may change color, indicating the formation of the active OAt-ester.[17]

  • Coupling Reaction:

    • Drain the swelling solvent from the resin.

    • Immediately add the freshly prepared activation solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For a first-time or particularly difficult coupling, a 4-hour reaction is recommended.[3]

  • Monitoring and Completion:

    • Remove a small sample of resin beads (1-2 mg), wash them thoroughly with DMF, then Methanol, and dry them.

    • Perform a Kaiser test.[1]

    • If Negative (Yellow): The coupling is complete. Proceed to wash the resin.

    • If Positive (Blue/Green): The coupling is incomplete. Drain the reaction solution and immediately perform a second coupling (double couple) by repeating steps 2 and 3 with fresh reagents.

  • Final Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with NMP/DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection step.[4]

Mechanism of HATU-Mediated Activation:

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling AA R-COOH (Amino Acid) ActiveEster R-CO-OAt (Highly Reactive Ester) AA->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Peptide Resin-NH-CO-R (Peptide Bond) ActiveEster->Peptide HOAt HOAt (Byproduct) ActiveEster->HOAt Resin Resin-NH₂ (Sterically Hindered) Resin->Peptide

Caption: HATU activation forms a reactive ester to overcome steric hindrance.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(23), 6953–6955. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Atherton, E., et al. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. GenScript. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Thieme Group. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Chemistry. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Procedures to Improve Difficult Couplings. Peptide Synthesis Protocols. [Link]

  • Raines, R. T., et al. (2002). An electronic effect on protein structure. Protein Science. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • CEM Corporation. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. CEM Corporation. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Aapptec Peptides. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]

  • De Yoreo, M., et al. (2018). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. [Link]

  • Vaskova, P., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. RSC Medicinal Chemistry. [Link]

  • Vaskova, P., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. AAPPTec. [Link]

  • NextSDS. (n.d.). L-Norleucine, 4,5-dimethyl-, (4R)- (9CI) — Chemical Substance Information. NextSDS. [Link]

  • Aberhart, D. J., et al. (1996). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of 4,5-Dimethyl-L-norleucine Peptides

Welcome to the technical support center for the purification of synthetic peptides incorporating the non-proteinogenic amino acid 4,5-Dimethyl-L-norleucine. The unique steric hindrance and significant hydrophobicity impa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of synthetic peptides incorporating the non-proteinogenic amino acid 4,5-Dimethyl-L-norleucine. The unique steric hindrance and significant hydrophobicity imparted by this amino acid residue require specialized strategies in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity and yield.

This guide provides in-depth, experience-driven answers to common challenges, structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for systematic problem-solving.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face when working with 4,5-Dimethyl-L-norleucine peptides.

Q1: What are the primary challenges when purifying peptides containing 4,5-Dimethyl-L-norleucine using RP-HPLC?

A1: The core challenges stem from the amino acid's structure. 4,5-Dimethyl-L-norleucine is an isomer of leucine with a highly non-polar, branched alkyl side chain. This structure introduces three main difficulties:

  • Extreme Hydrophobicity: The peptide will interact very strongly with the C18 stationary phase, requiring high concentrations of organic solvent to elute. This can lead to poor solubility in the initial aqueous mobile phase, potential on-column aggregation, and co-elution with other hydrophobic impurities.[1][2]

  • Poor Peak Shape: Strong hydrophobic interactions can result in significant peak broadening and tailing, which complicates accurate quantification and reduces resolution from closely eluting impurities.[1][3]

  • Low Recovery: The peptide may adsorb irreversibly to the column, particularly if the method is not optimized, leading to a significant loss of valuable material.[1]

Q2: How does the incorporation of 4,5-Dimethyl-L-norleucine affect my initial choice of HPLC column?

A2: While C18 columns are a standard for many peptides, the extreme hydrophobicity of 4,5-Dimethyl-L-norleucine peptides may necessitate a less retentive stationary phase.[1] Consider starting with a C8 or even a C4 column. These columns have shorter alkyl chains, reducing the strength of hydrophobic interactions and allowing the peptide to elute at a lower organic solvent concentration, which can improve peak shape and recovery. For larger peptides, a wide-pore (300 Å) column is recommended to ensure the peptide can freely access the bonded phase within the pores.[4][5]

Q3: Why is Trifluoroacetic Acid (TFA) the most common ion-pairing agent, and are there alternatives?

A3: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that serves two crucial functions in peptide purification. It forms a neutral ion pair with positively charged residues (like Lysine, Arginine, Histidine) on the peptide, increasing the peptide's overall hydrophobicity and retention.[1] It also suppresses the unwanted ionic interactions between basic peptide residues and acidic residual silanol groups on the silica-based column packing, which is a primary cause of peak tailing.[3][6]

However, TFA can be difficult to remove from the final product and can cause ion suppression in mass spectrometry.[7] Alternatives include:

  • Formic Acid (FA): A weaker ion-pairing agent, better for MS-compatibility but may provide less sharp peaks compared to TFA.[8]

  • Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent than TFA, which can be used to increase the retention of peptides that elute too early, even with the presence of 4,5-Dimethyl-L-norleucine.[7] Use with caution as it is less volatile and harder to remove.[7]

Q4: Can increasing the column temperature help my separation?

A4: Yes, elevating the column temperature (e.g., to 40-60 °C) is a powerful tool. Increased temperature can enhance the solubility of hydrophobic peptides in the mobile phase, leading to sharper peaks and better recovery.[1][4] It also lowers the viscosity of the mobile phase, which reduces system backpressure and improves the speed of interactions between the peptide and the stationary phase, further contributing to improved resolution.[1][9]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Issue 1: Poor Peak Shape (Broadening and Tailing)

Your chromatogram shows a main peak that is wide, asymmetrical, or has a pronounced "tail." This is the most common issue with hydrophobic peptides.

// Nodes start [label="Symptom:\nPeak Tailing or Broadening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_all_peaks [label="Are all peaks affected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path for "Yes" to all peaks a_system_issue [label="Potential System Issue:\n- Extra-column volume\n- Column void/frit blockage\n- Detector issue", fillcolor="#F1F3F4", fontcolor="#202124"]; s_system_check [label="Solution:\n1. Check fittings, use narrow ID tubing.\n2. Flush or replace column.\n3. Check detector settings.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for "No" to all peaks q_overload [label="Is peak shape better at\nlower injection concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path for "Yes" to overload a_mass_overload [label="Cause:\nMass Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; s_reduce_load [label="Solution:\nReduce sample concentration/volume.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for "No" to overload a_secondary_int [label="Likely Cause:\nSecondary Interactions\n(Silanol groups, aggregation)", fillcolor="#F1F3F4", fontcolor="#202124"]; s_method_opt [label="Solution:\n1. Ensure TFA is 0.1%.\n2. Increase column temperature (40-60°C).\n3. Use a less hydrophobic column (C8/C4).\n4. Try a different ion-pairing agent (e.g., HFBA).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q_all_peaks; q_all_peaks -> a_system_issue [label=" Yes"]; a_system_issue -> s_system_check; q_all_peaks -> q_overload [label=" No "]; q_overload -> a_mass_overload [label=" Yes"]; a_mass_overload -> s_reduce_load; q_overload -> a_secondary_int [label=" No "]; a_secondary_int -> s_method_opt; } } Caption: Troubleshooting Decision Tree for Peak Tailing/Broadening.

Detailed Solutions for Peak Tailing:

  • Cause A: Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica stationary phase are acidic and can form strong ionic interactions with basic residues in your peptide.[3][6] This creates a secondary, non-hydrophobic retention mechanism, leading to tailing.

    • Protocol: Ensure your mobile phases (both aqueous and organic) contain at least 0.1% TFA. The TFA will protonate the silanol groups, "masking" them from your peptide and ensuring that separation occurs primarily through hydrophobic interactions.[1][3]

  • Cause B: Mass Overload: Injecting too much peptide can saturate the stationary phase at the column inlet, causing the peak to broaden and often tail.[10]

    • Protocol: Prepare a 1:10 dilution of your sample and inject it under the same conditions. If the peak shape improves significantly, you are overloading the column. For preparative runs, you may need to perform multiple smaller injections or move to a larger diameter column.[11]

  • Cause C: Peptide Aggregation: The high hydrophobicity of the 4,5-Dimethyl-L-norleucine residue can cause the peptide to aggregate on the column, especially at high concentrations or in low organic solvent.

    • Protocol: Increase the column temperature to 40-60 °C. This often provides enough energy to disrupt aggregates and improve solubility.[1] You can also consider adding a small percentage of a different organic solvent, like isopropanol, to your mobile phase to improve solubility.[2]

Issue 2: Poor Resolution / Co-eluting Impurities

The peak for your target peptide is not baseline-separated from impurities, which are often deletion sequences or incompletely deprotected species from synthesis.

Detailed Solutions for Poor Resolution:

  • Cause A: Gradient is Too Steep: A rapid increase in the organic solvent concentration does not provide enough time for the column to differentiate between your target peptide and closely related impurities.[12]

    • Protocol: Gradient Optimization. First, perform a broad "scouting" gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) to determine the approximate percentage of acetonitrile (%B) at which your peptide elutes.[13] Then, run a much shallower, focused gradient around that point. For example, if your peptide elutes at 50% B, try a new gradient from 40% to 60% B over 40 minutes. A typical shallow gradient for peptides is an increase of 0.5-1% B per minute.[14][15]

  • Cause B: Insufficient Selectivity: The chosen column and mobile phase combination may not be capable of resolving the impurities. Selectivity is the ability of the chromatographic system to distinguish between different analytes.

    • Protocol: Change Selectivity.

      • Change Organic Modifier: If you are using acetonitrile, try methanol. Methanol has different solvent properties and can alter the elution order of your peptide and its impurities.

      • Change Ion-Pairing Agent: Switching from TFA to an alternative like Formic Acid or HFBA can significantly alter the retention profile of peptidic impurities and may resolve your target peak.[7]

      • Change Stationary Phase: If a C18 is not working, try a Phenyl-Hexyl column. The phenyl groups in the stationary phase can provide alternative pi-pi interactions with aromatic residues in your peptide, offering a completely different separation mechanism.

Issue 3: Low or No Recovery

You inject a known amount of peptide, but the peak area is significantly smaller than expected, or no peak is observed at all.

Detailed Solutions for Low Recovery:

  • Cause A: Irreversible Adsorption: The peptide is so hydrophobic that it binds permanently to the stationary phase and does not elute, even at high organic concentrations.[1]

    • Protocol:

      • Use a Less Retentive Column: This is the most effective solution. Switch to a C8 or C4 column.[1]

      • Perform a High-Organic Wash: After your gradient, add a step to wash the column with 95-100% acetonitrile or isopropanol for several column volumes to elute strongly bound material.[16]

      • Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. Poor solubility can cause the peptide to precipitate upon injection.[2] If solubility in the initial mobile phase is low, try dissolving the sample in a small amount of a strong solvent like DMSO or trifluoroethanol before diluting it with the mobile phase.[15][17]

  • Cause B: Sample Loss on Surfaces: Hydrophobic peptides can adsorb to the surfaces of autosampler vials, especially at low concentrations.[1]

    • Protocol: Use low-adsorption or polypropylene vials for your samples. You can also try adding a small amount of organic solvent to your sample diluent to keep the peptide in solution.[1]

Part 3: Data & Protocols

Table 1: Recommended Starting Column & Mobile Phase Conditions
ParameterFor Highly Hydrophobic PeptidesRationale
Stationary Phase C8, C4, or Phenyl-HexylReduces strong hydrophobic interactions, preventing irreversible binding and improving peak shape.[1]
Pore Size 300 ÅEnsures peptide can access the entire surface area of the stationary phase, crucial for good loading and resolution.[4]
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard ion-pairing agent to improve peak shape and retention.[4][16]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the most common organic modifier, providing good eluting strength and low viscosity.[4][16]
Column Temp. 40 - 60 °CImproves solubility, reduces viscosity, and enhances mass transfer for sharper peaks.[1][9]
Experimental Protocol: General Method Development Workflow

This protocol outlines a systematic approach to developing a robust purification method from scratch.

// Nodes step1 [label="Step 1: Analytical Scouting Run", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Evaluate Peak Shape & Retention", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Focused Gradient Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Assess Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Step 5: Scale-up to Preparative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Decision/Action Nodes decision1 [label="Tailing or Late Elution?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action1 [label="Action:\n- Switch to C8/C4 Column\n- Increase Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

decision2 [label="Poor Resolution?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action2 [label="Action:\n- Change Ion-Pairing Agent\n- Try Methanol instead of ACN", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections step1 -> step2; step2 -> decision1; decision1 -> action1 [label="Yes"]; action1 -> step1 [label="Re-scout"]; decision1 -> step3 [label="No"]; step3 -> step4; step4 -> decision2; decision2 -> action2 [label="Yes"]; action2 -> step3 [label="Re-optimize"]; decision2 -> step5 [label="No"]; } } Caption: Workflow for HPLC Method Development.

  • Sample Preparation: Dissolve the crude peptide to a concentration of approximately 1 mg/mL.[4] Start with Mobile Phase A (0.1% TFA in water). If solubility is an issue, add the minimum amount of acetonitrile or DMSO required to dissolve the peptide.

  • Analytical Scouting Run:

    • Column: Start with a C8 analytical column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Linear gradient from 5% to 95% B over 30 minutes.[13]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C.

    • Detection: 220 nm.[4]

  • Evaluation: Analyze the resulting chromatogram.

    • If the peak is broad, tails excessively, or elutes very late (>25 min), switch to a C4 column and repeat the scouting run.

    • If the peak shape is acceptable, note the %B at which the main peak elutes.

  • Focused Gradient Optimization: Design a new, shallower gradient centered around the elution percentage from the scouting run.[8]

    • Example: If the peptide eluted at 60% B.

    • New Gradient: Start with a 5-minute hold at 50% B, then a linear gradient from 50% to 70% B over 40 minutes.

  • Final Assessment & Scale-Up: Once analytical separation is optimized, the method can be scaled to a preparative column. The linear flow rate should be kept constant, and the gradient time adjusted based on the different column volumes. Always perform an analytical check of the collected preparative fractions to confirm purity before pooling.[14]

References

  • How to choose an ion pairing agent to improve your peptide purification. (2023). Biotage. [Link]

  • Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?. (2015). ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • [16]Troubleshooting HPLC- Tailing Peaks. (2014). Restek Resource Hub. [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Preparative HPLC Columns & Parts. (n.d.). Waters. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. [Link]

  • Peptide Purification. (n.d.). AAPPTec. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. [Link]

  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.). Waters. [Link]

  • Ion Pairing — Blessing or Curse?. (2026). LCGC International. [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023). Biotage. [Link]

  • Optimization of Peptide Separations in High-Performance Liquid Chromatography. (2006). Taylor & Francis Online. [Link]

  • Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. (n.d.). MAC-MOD Analytical. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. (2018). ResearchGate. [Link]

  • Which is the best Preparative HPLC column for peptide purification?. (2016). ResearchGate. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Vydac. [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2026). SCIEX. [Link]

  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. [Link]

  • Conversion of ion-pairing agents/counter ions. (n.d.). Bio-Works. [Link]

  • HPLC of Peptides and Proteins. (n.d.). Humana Press. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent. [Link]

  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (2023). MDPI. [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023). PMC. [Link]

  • The Role of D-Norleucine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC. [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). MDPI. [Link]

Sources

Optimization

Technical Support Center: Enhancing Expression of Proteins Containing 4,5-Dimethyl-L-norleucine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenges associated with the expression of proteins containing the non-canonical amino acid (ncAA), 4,5-Dimethyl-L-norleucine. The successful incorporation of this bulky, hydrophobic amino acid can be a powerful tool for engineering novel protein functionalities. However, it often presents significant expression challenges. This guide is designed to provide you with the scientific rationale and practical protocols to overcome these hurdles.

I. Understanding the Core Challenges

The incorporation of any ncAA into a protein relies on the successful hijacking and reprogramming of the cell's natural translation machinery.[1] For a hydrophobic and sterically demanding amino acid like 4,5-Dimethyl-L-norleucine, the potential for low expression yields is multifactorial. The primary obstacles can be categorized as follows:

  • Orthogonal Translation System (OTS) Inefficiency: The efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA is paramount.[2][3][4][5] An aaRS that poorly recognizes 4,5-Dimethyl-L-norleucine or inefficiently charges the orthogonal tRNA will be a major bottleneck.

  • Toxicity and Metabolic Burden: High concentrations of 4,5-Dimethyl-L-norleucine can be toxic to the expression host.[6][7] Furthermore, the overexpression of the OTS components can impose a significant metabolic burden on the cell, diverting resources from the expression of the target protein.[8]

  • Codon Usage and Translational Pausing: The choice of codon to encode the ncAA and the overall codon usage of the target gene can significantly impact expression.[9][10][11] Rare codons can lead to ribosome stalling and premature termination of translation.

  • Protein Misfolding and Aggregation: The introduction of a bulky, hydrophobic residue like 4,5-Dimethyl-L-norleucine can disrupt the natural folding pathway of the protein, leading to the formation of insoluble aggregates known as inclusion bodies.[12][13][14]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the expression of proteins containing 4,5-Dimethyl-L-norleucine.

Symptom 1: No or Very Low Protein Expression

Potential Cause Troubleshooting Strategy Scientific Rationale
Inefficient aaRS/tRNA Pair 1. Sequence-optimize the aaRS and tRNA genes: Adapt the codon usage of the OTS components to the expression host.[15] 2. Increase the copy number of the OTS plasmids: This can boost the concentration of the synthetase and tRNA. 3. Screen alternative aaRS variants: If available, test different engineered synthetases known to have broad substrate specificity for hydrophobic ncAAs.[16][17][18]Optimizing codon usage enhances the translational efficiency of the OTS machinery.[9][11] Increasing the concentration of the aaRS and tRNA can drive the charging reaction forward, improving the availability of the ncAA-charged tRNA for translation.
Poor ncAA Uptake 1. Increase the concentration of 4,5-Dimethyl-L-norleucine in the growth media: Titrate the concentration to find an optimal balance between uptake and toxicity. 2. Co-express a promiscuous amino acid transporter: This can facilitate the entry of the ncAA into the cell.[19]Sufficient intracellular concentration of the ncAA is critical for efficient charging of the orthogonal tRNA.
Toxicity of the ncAA 1. Determine the maximum tolerated concentration of 4,5-Dimethyl-L-norleucine: Perform a dose-response experiment to assess cell growth at various ncAA concentrations. 2. Induce protein expression at a lower cell density: This can reduce the metabolic stress on the cells.High concentrations of some ncAAs can be cytotoxic, inhibiting cell growth and protein synthesis.[6][20]

Symptom 2: Protein is Expressed but Found in Inclusion Bodies (Insoluble Fraction)

Potential Cause Troubleshooting Strategy Scientific Rationale
Protein Misfolding and Aggregation 1. Lower the induction temperature: Reduce the temperature to 18-25°C post-induction.[13][21] 2. Decrease the inducer concentration: Use a lower concentration of IPTG (or other inducer) to slow down the rate of protein synthesis.[21][22] 3. Co-express molecular chaperones: Chaperones like GroEL/GroES can assist in the proper folding of the target protein.[21] 4. Utilize a solubility-enhancing fusion tag: Tags like MBP (Maltose Binding Protein) or GST (Glutathione S-Transferase) can improve the solubility of the fusion protein.[13]Lower temperatures and reduced inducer concentrations slow down translation, giving the polypeptide chain more time to fold correctly.[13][21] Chaperones actively assist in the folding process, preventing aggregation.[21] Solubility tags can act as a "chaperone" for the fused protein.
Disruption of Protein Structure by the ncAA 1. Choose a different incorporation site: Select a solvent-exposed and flexible region of the protein for ncAA incorporation. Avoid the hydrophobic core.[23] 2. Perform computational modeling: Use protein modeling software to predict the structural impact of incorporating 4,5-Dimethyl-L-norleucine at different positions.The hydrophobic core is critical for protein stability, and its disruption is likely to cause misfolding.[12][24] Surface-exposed loops are generally more tolerant to mutations.

III. Frequently Asked Questions (FAQs)

Q1: What is the best codon to use for incorporating 4,5-Dimethyl-L-norleucine?

A1: The amber stop codon (UAG) is the most commonly used codon for ncAA incorporation.[25][26] This is because it is the least frequently used stop codon in many expression hosts like E. coli, and its suppression is less likely to interfere with normal translation termination.[25] To further improve efficiency, consider using an E. coli strain with a deleted or modified release factor 1 (RF1), which is responsible for recognizing the UAG codon.[25]

Q2: How can I confirm that 4,5-Dimethyl-L-norleucine has been successfully incorporated into my protein?

A2: The most definitive method for confirming ncAA incorporation is mass spectrometry.[] By analyzing the mass of the intact protein or proteolytic fragments, you can verify the presence of the ncAA at the desired position. High-resolution mass spectrometry can provide precise mass measurements to confirm the identity of the incorporated amino acid.[]

Q3: Can I use a cell-free protein synthesis (CFPS) system to express my protein?

A3: Yes, CFPS systems can be an excellent alternative for expressing proteins containing ncAAs, especially those that are toxic to cells.[6][25] CFPS allows for direct control over the reaction components, including the concentration of the ncAA and the OTS machinery, which can lead to higher yields of soluble protein.[7]

Q4: My protein is still insoluble even after trying various optimization strategies. What are my options?

A4: If your protein remains in inclusion bodies, you can attempt to refold it. This typically involves solubilizing the inclusion bodies with a strong denaturant (e.g., urea or guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold.[13] This process often requires extensive optimization of buffer conditions, pH, and additives.

IV. Experimental Protocols

Protocol 1: Optimizing Induction Conditions for Soluble Protein Expression

This protocol provides a step-by-step guide for optimizing the expression of your 4,5-Dimethyl-L-norleucine-containing protein by varying the induction temperature and inducer concentration.

  • Transform your expression plasmid (containing the gene of interest with the UAG codon at the desired position) and the OTS plasmid into a suitable E. coli expression strain.

  • Inoculate a 5 mL starter culture of LB media containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 100 mL of fresh LB media (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add 4,5-Dimethyl-L-norleucine to a final concentration of 1 mM (or your predetermined optimal concentration).

  • Divide the culture into smaller, equal volumes (e.g., 4 x 25 mL).

  • Induce each sub-culture with varying concentrations of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).

  • Incubate two sets of induced cultures at different temperatures: one set at 37°C for 4 hours and another set at 20°C for 16-18 hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells and separate the soluble and insoluble fractions.

  • Analyze the expression levels in both fractions by SDS-PAGE and Western blot.

V. Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting poor expression of proteins containing 4,5-Dimethyl-L-norleucine.

Troubleshooting_Workflow Start Start: Low/No Protein Expression Check_OTS Check Orthogonal Translation System (OTS) Efficiency Start->Check_OTS Optimize_OTS Optimize OTS: - Codon optimize aaRS/tRNA - Increase plasmid copy number - Screen aaRS variants Check_OTS->Optimize_OTS Inefficient Check_ncAA Check ncAA Uptake & Toxicity Check_OTS->Check_ncAA Efficient Optimize_OTS->Check_ncAA Optimize_ncAA Optimize ncAA Conditions: - Titrate ncAA concentration - Co-express transporters Check_ncAA->Optimize_ncAA Poor Uptake/Toxic Check_Solubility Protein Expressed? (Check Soluble vs. Insoluble) Check_ncAA->Check_Solubility Optimal Optimize_ncAA->Check_Solubility Check_Solubility->Start No Soluble_Protein Success: Soluble Protein Check_Solubility->Soluble_Protein Yes, Soluble Insoluble_Protein Problem: Inclusion Bodies Check_Solubility->Insoluble_Protein Yes, Insoluble End_Success End: Purified Protein Soluble_Protein->End_Success Optimize_Folding Optimize Folding Conditions: - Lower temperature - Reduce inducer concentration - Co-express chaperones - Use solubility tags Insoluble_Protein->Optimize_Folding Optimize_Folding->Check_Solubility Re-evaluate Refold_Protein Attempt Protein Refolding Optimize_Folding->Refold_Protein Still Insoluble Refold_Protein->End_Success

Sources

Reference Data & Comparative Studies

Validation

4,5-Dimethyl-L-norleucine vs L-norleucine effects on peptide stability

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of non-proteinogenic amino acids (NPAAs) to rescue lead peptide candidates from rapid in vivo degradation. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of non-proteinogenic amino acids (NPAAs) to rescue lead peptide candidates from rapid in vivo degradation. The inherent vulnerability of native peptides to proteolytic cleavage and oxidative stress is the primary bottleneck in peptide therapeutics.

When engineering peptides for enhanced pharmacokinetic profiles, the choice of NPAA dictates both the synthetic feasibility and the ultimate biological half-life. This guide provides an objective, data-driven comparison between two distinct structural analogs: the widely utilized L-Norleucine (Nle) and the highly specialized, sterically hindered 4,5-Dimethyl-L-norleucine .

Structural and Mechanistic Divergence

The causality behind peptide stability lies in transition state thermodynamics. Proteases require specific spatial access to the peptide backbone to form the enzyme-substrate complex. Modifying the side-chain architecture directly alters this accessibility.

L-Norleucine (Nle): The Oxidation Eliminator L-Norleucine features a linear, four-carbon aliphatic side chain. In peptide engineering, its primary utility is acting as an isostere for Methionine. Methionine's thioether group is highly susceptible to reactive oxygen species (ROS), leading to the formation of methionine sulfoxides that degrade biological activity 1. By substituting Methionine with L-Nle, researchers completely abolish this oxidative liability while maintaining the hydrophobicity required for target receptor binding 2. However, because its chain remains linear, L-Nle can still fit into the S1 hydrophobic pockets of many endopeptidases, offering only a moderate increase in resistance to enzymatic hydrolysis.

4,5-Dimethyl-L-Norleucine: The Steric Shield Derived from evolutionary adaptations in marine lithistid sponges—which produce cyclodepsipeptides like homophymines to survive in harsh, microbe-rich environments [[3]]( takes stability to the extreme. The dense methylation at the C4 and C5 positions creates a massive electron cloud. When a protease attempts to bind the adjacent peptide backbone, these bulky methyl groups physically clash with the walls of the enzyme's active site. This steric hindrance drastically raises the activation energy required for cleavage, rendering the peptide highly resistant to degradation.

G Nle L-Norleucine (Linear Chain) S1 Fits Protease S1 Pocket Nle->S1 Deg Enzymatic Degradation S1->Deg DiMe 4,5-Dimethyl-L-Nle (Branched Chain) Clash Steric Clash at Active Site DiMe->Clash Stab Proteolytic Stability Clash->Stab

Mechanistic divergence in proteolytic resistance between linear and branched norleucine derivatives.

Quantitative Profiling: Performance & Synthesis Metrics

To objectively evaluate these two amino acids, we must look at their impact on both biological stability and synthetic viability. The steric bulk that protects 4,5-Dimethyl-L-Nle from proteases identically hinders the nucleophilic attacks required during Solid-Phase Peptide Synthesis (SPPS).

ParameterL-Norleucine (Nle)4,5-Dimethyl-L-Norleucine
Side Chain Architecture Linear aliphatic (4 carbons)Highly branched (C4, C5 dimethylated)
Primary Application Methionine replacement, oxidation resistanceExtreme proteolytic shielding
Steric Hindrance LowVery High
SPPS Coupling Difficulty Standard (DIC/Oxyma sufficient)High (Requires HATU/HOAt, extended heat)
Oxidation Liability None (Fully resistant)None (Fully resistant)
Relative Serum Half-Life Moderate increase (vs. native Met/Leu)Dramatic increase (>10x vs. native residues)

Experimental Methodology: Self-Validating Stability Profiling

To validate the stability claims of these NPAAs, a rigorous, self-validating experimental workflow must be employed. The following protocol utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) to ensure precise quantification of intact peptides 1.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality Note: The dense methylation of 4,5-Dimethyl-L-Nle severely restricts the nucleophilic attack trajectory of the incoming amine during synthesis. Standard carbodiimide chemistry will result in high rates of deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Standard Coupling (L-Nle): Utilize 4 eq Fmoc-L-Nle-OH, 4 eq DIC, and 4 eq Oxyma Pure in DMF. React at room temperature for 45 minutes.

  • Hindered Coupling (4,5-Dimethyl-L-Nle): Utilize 3 eq Fmoc-4,5-Dimethyl-L-Nle-OH, 3 eq HATU (to form a highly reactive HOAt ester), and 6 eq DIEA. Critical step: Extend coupling time to 3 hours or utilize microwave-assisted heating (75°C for 15 minutes) to overcome the activation energy barrier imposed by the steric bulk.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.

Phase 2: Serum Stability Assay & LC-MS/MS Quantification

Causality Note: Trichloroacetic acid (TCA) is used to instantly denature serum proteases, locking the degradation state of the peptide at precise time intervals.

  • Incubation: Dilute the purified peptides to a final concentration of 10 µM in 25% human serum (buffered in PBS, pH 7.4). Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 1, 2, 4, 8, 12, and 24 hours. The 0-hour sample serves as the internal self-validating baseline (100% intact).

  • Quenching: Immediately add 50 µL of 1% TCA in acetonitrile to each aliquot to precipitate serum proteins and halt enzymatic activity.

  • Centrifugation: Spin samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate the area under the curve (AUC) for the intact parent mass to determine the degradation half-life.

Workflow S1 1. Fmoc-SPPS Synthesis (HATU/HOAt for bulky NPAAs) S2 2. TFA Cleavage & RP-HPLC Purification S1->S2 S3 3. Human Serum Incubation (37°C, pH 7.4) S2->S3 S4 4. TCA Precipitation & Centrifugation S3->S4 S5 5. LC-MS/MS MRM Quantification S4->S5

Standardized experimental workflow for evaluating peptide serum stability and degradation kinetics.

Conclusion

For routine optimization where oxidative liability is the primary concern (e.g., replacing Methionine), L-Norleucine remains the industry standard due to its excellent synthetic yield and isosteric properties. However, when engineering next-generation therapeutics that must survive highly proteolytic environments, the evolutionary design of 4,5-Dimethyl-L-norleucine offers unparalleled steric shielding. While it demands aggressive, optimized coupling conditions during SPPS, the resulting exponential increase in biological half-life often justifies the synthetic investment.

Sources

Comparative

A Senior Application Scientist's Guide to Validating 4,5-Dimethyl-L-norleucine Incorporation Using High-Resolution Mass Spectrometry

For researchers at the vanguard of drug development and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology. It unlocks novel functionalities,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the vanguard of drug development and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology. It unlocks novel functionalities, from creating advanced biologics to probing complex biological systems. However, the promise of this technology hinges on a critical, often underestimated step: unequivocally validating that the intended UAA has been incorporated at the correct position.

This guide provides an in-depth comparison of methodologies for validating the incorporation of a specific UAA, 4,5-Dimethyl-L-norleucine, with a focus on the precision and confidence afforded by high-resolution mass spectrometry (HRMS). As a non-canonical amino acid, 4,5-Dimethyl-L-norleucine offers unique steric properties, but its successful application is entirely dependent on robust analytical verification. Here, we move beyond simple protocols to explain the causality behind the experimental choices, ensuring your validation workflow is both rigorous and self-validating.

The Analytical Imperative: Why Standard Methods Fall Short

Traditional methods for protein analysis, such as Western Blotting or immunofluorescence, are inadequate for validating UAA incorporation. These techniques can confirm the expression of a protein but offer no information about its primary sequence or the successful integration of a novel amino acid.[1] While methods like Edman degradation can provide sequence information, they struggle with novel amino acids and require highly purified samples.[2]

To achieve residue-specific confirmation, high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) has become the definitive standard.[3][4] This approach provides two critical layers of evidence:

  • MS1 Level (Intact Peptide Mass): The high-resolution mass analyzer precisely measures the mass-to-charge ratio (m/z) of the peptides generated from your protein. This allows for the confident detection of the mass shift caused by the incorporation of 4,5-Dimethyl-L-norleucine.

  • MS2 Level (Peptide Fragmentation): Tandem mass spectrometry (MS/MS) isolates a specific peptide and fragments it, generating a spectrum of product ions.[5] This fragmentation pattern acts as a fingerprint, not only confirming the peptide's amino acid sequence but also pinpointing the exact location of the UAA within that sequence.[5][6]

Core Principles: Mass Accuracy and Isotopic Fidelity

The power of HRMS lies in its ability to distinguish between molecules with very similar nominal masses. 4,5-Dimethyl-L-norleucine (C₈H₁₇NO₂) has a distinct mass compared to the 20 canonical amino acids. The key is to leverage the mass spectrometer's high resolution to measure this difference with exceptional accuracy, typically in the low parts-per-million (ppm) range.

Amino AcidMolecular FormulaMonoisotopic Mass (Da)Mass Difference from Leucine (Da)
Leucine / IsoleucineC₆H₁₃NO₂131.09460.0000
4,5-Dimethyl-L-norleucine C₈H₁₇NO₂ 159.1259 +28.0313

Note: Monoisotopic masses calculated based on the most abundant isotopes of each element.

A mass difference of +28.0313 Da is a significant and easily detectable shift. High resolution ensures that this observed mass is not mistaken for a common post-translational modification or an artifact, providing unambiguous evidence of incorporation.

Experimental Workflow: From Cell Lysate to Confident Validation

The following workflow is designed to maximize data quality and ensure reproducible results. The causality behind each step is crucial for understanding and troubleshooting the process.

UAA Validation Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A 1. Protein Extraction & Cleanup B 2. Reduction & Alkylation A->B Linearize protein C 3. Enzymatic Digestion (e.g., Trypsin) B->C Prepare for digestion D 4. Peptide Desalting (C18 Cleanup) C->D Generate peptides E 5. LC Separation D->E Remove interferences F 6. HRMS Analysis (MS1 Scan) E->F Isolate peptides G 7. MS/MS Fragmentation F->G Measure peptide mass H 8. Database Search (with UAA modification) G->H Generate fragment ions I 9. Validation (Mass Accuracy & Fragment Coverage) H->I Identify peptide sequence

Workflow for UAA incorporation validation.
Step-by-Step Experimental Protocol

1. Protein Extraction and Cleanup

  • Objective: To isolate the protein of interest while removing MS-incompatible contaminants like detergents, salts, and polymers.[7][8]

  • Protocol:

    • Harvest cells expressing the protein containing 4,5-Dimethyl-L-norleucine. Rinse cell pellets thoroughly (e.g., 3x with cold PBS) to remove residual culture medium, which is a major source of contamination.[9]

    • Lyse cells using a compatible buffer (e.g., RIPA buffer without excessive detergents, or a urea-based buffer).

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Perform a buffer exchange or protein precipitation. Acetone precipitation is a robust method: Add 4 volumes of pre-chilled (-20°C) acetone to your protein solution, incubate for 1 hour at -20°C, and centrifuge to pellet the precipitated protein.[8] Discard the supernatant.

2. Reduction and Alkylation

  • Objective: To cleave disulfide bonds (reduction) and permanently cap the resulting free thiols (alkylation). This ensures the protein is fully denatured and prevents bonds from re-forming, allowing complete access for digestive enzymes.

  • Protocol:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M Urea in 50 mM Tris-HCl, pH 8.0).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C for reduction.

    • Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 45 minutes in the dark for alkylation.

3. Enzymatic Digestion

  • Objective: To cleave the protein into smaller peptides of a size range (typically 5-30 amino acids) that is optimal for LC-MS/MS analysis. Trypsin, which cleaves C-terminal to Lysine (K) and Arginine (R), is the most common choice due to its high specificity.

  • Protocol:

    • Dilute the urea concentration of the sample to <1 M with 50 mM Tris-HCl (pH 8.0) to ensure trypsin activity.

    • Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight (12-16 hours) at 37°C.[9]

    • Quench the digestion by adding formic acid to a final concentration of 1%.

4. Peptide Desalting

  • Objective: To remove salts and other hydrophilic contaminants that can interfere with ionization and chromatographic separation.[9][10]

  • Protocol:

    • Use a C18 solid-phase extraction (SPE) method, such as a StageTip or a small cartridge.

    • Condition the C18 material with 100% acetonitrile, followed by an equilibration with 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash the C18 material with 0.1% formic acid in water to remove salts.

    • Elute the purified peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the eluted peptides completely in a vacuum centrifuge.

5. LC-MS/MS Analysis

  • Objective: To separate the complex peptide mixture and analyze the peptides by high-resolution mass spectrometry.

  • Protocol:

    • Reconstitute the dried peptides in a MS-compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid in water).[11]

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer.

    • Separate peptides using a gradient of increasing organic solvent (acetonitrile). A typical gradient runs from ~5% to 40% acetonitrile over 60-90 minutes.[12]

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.

      • MS1 Scan: Acquire a full scan at high resolution (e.g., >60,000) to detect precursor peptide ions.

      • MS2 Scans: Select the top N most intense precursor ions from the MS1 scan for fragmentation (e.g., via collision-induced dissociation - CID) and acquire the fragment spectra.[5]

6. Data Analysis and Interpretation

  • Objective: To match the acquired MS/MS spectra to the theoretical peptide sequences from your protein, specifically looking for the mass shift corresponding to 4,5-Dimethyl-L-norleucine.

  • Protocol:

    • Use a database search algorithm (e.g., Mascot, SEQUEST, MaxQuant).

    • Provide the software with the FASTA sequence of your target protein.

    • Crucially, define a variable modification corresponding to the mass difference between 4,5-Dimethyl-L-norleucine and a natural amino acid it might replace (e.g., Leucine). The modification would be +28.0313 Da on Leucine.

    • Set precursor and fragment mass tolerances to be appropriately narrow for your high-resolution data (e.g., <10 ppm for precursor ions).

    • Review the results, looking for peptides where the software has confidently identified the modification. A high-quality identification will have:

      • A low mass error (<5 ppm) for the precursor ion.

      • A comprehensive series of b- and y-type fragment ions that cover the peptide sequence, including the site of modification.

MS_Analysis cluster_ms1 MS1: Peptide Mass Measurement cluster_ms2 MS2: Peptide Sequencing MS1 High-Resolution Scan Detects all peptides eluting from LC Peptide Precursor Ion Selected (e.g., m/z = 654.38) MS1->Peptide Isolation Fragmentation Collision-Induced Dissociation (CID) Peptide->Fragmentation Fragmentation Event MS2 Fragment Ion Spectrum (b- and y-ions) Fragmentation->MS2 Sequence Sequence Confirmed: 'PEPTIDE-X-SEQUENCE' (X = 4,5-Dimethyl-L-norleucine) MS2->Sequence Interpretation

Principle of MS1 and MS/MS for UAA validation.

Comparison with Alternative Methodologies

While HRMS is the gold standard, it's instructive to compare it with other potential techniques to understand its superior diagnostic power.

MethodPrincipleProsCons
High-Resolution MS Direct measurement of peptide mass and fragment ions.Unambiguous: Provides exact mass and site of incorporation.[5] High Sensitivity: Requires only small amounts of material.[12] Versatile: Works for any UAA and complex mixtures.High Cost: Instrumentation is expensive. Complex Workflow: Requires expertise in sample prep and data analysis.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Established method for N-terminal sequencing.Low Throughput: Slow, one residue at a time. Sample Purity: Requires highly purified protein. Limited Scope: Inefficient for long sequences and can fail with modified or novel residues.[2]
Western Blotting Antibody-based detection of a target protein.Simple and widely available for confirming protein expression.Indirect: Does not confirm UAA incorporation. Relies on an antibody that may not recognize the modified protein.
Fluorescent Labeling Covalent attachment of a fluorescent probe to a UAA with a reactive handle (e.g., via click chemistry).Good for visualizing protein localization and confirming the presence of the UAA's reactive group.[]Indirect: Does not provide sequence-level confirmation. Requires the UAA to be synthesized with a specific reactive moiety.

Conclusion

For drug development professionals and researchers leveraging the power of unnatural amino acids, validation is not a perfunctory final step but the very foundation of experimental integrity. The incorporation of 4,5-Dimethyl-L-norleucine can only be confidently claimed when supported by high-resolution mass spectrometry data. This guide provides the strategic framework and detailed protocols necessary to generate that data. By understanding the causality behind each step—from meticulous sample preparation that removes interfering substances to precise data analysis that leverages high mass accuracy—scientists can ensure their engineered proteins are exactly what they designed them to be, paving the way for reliable and groundbreaking discoveries.

References

  • High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LC–MS/MS Quantitative Analysis. MetwareBio. [Link]

  • Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC. UTHSC. [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. [Link]

  • Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Technology Networks. [Link]

  • HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. BioProcess International. [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. MDPI. [Link]

  • Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. MDPI. [Link]

  • Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. PubMed. [Link]

  • De Novo Sequencing of Peptides from High-Resolution Bottom-Up Tandem Mass Spectra using Top-Down Intended Methods. PubMed. [Link]

  • 5,5-Dimethyl-L-norleucine. PubChem. [Link]

  • How to Identify Unknown Peptides by LC-MS Testing. YouTube. [Link]

  • Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Basic and Clinical Studies. [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. [Link]

  • How to Identify Unknown Peptides by LC-MS Testing. Resolve Mass Spectrometry. [Link]

  • 5,5-Dimethyl-L-norleucine | C8H17NO2. PubChem. [Link]

  • Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers. [Link]

  • Norleucine. Wikipedia. [Link]

  • Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Validation of 4,5-Dimethyl-L-norleucine via NMR Spectroscopy

For researchers, synthetic chemists, and drug development professionals venturing into the realm of non-canonical amino acids (ncAAs), the unambiguous structural validation of a novel compound is the cornerstone of its u...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and drug development professionals venturing into the realm of non-canonical amino acids (ncAAs), the unambiguous structural validation of a novel compound is the cornerstone of its utility. This guide provides an in-depth, technically-grounded protocol for the structural elucidation of 4,5-Dimethyl-L-norleucine, a non-standard amino acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide a comparative analysis with the parent amino acid L-norleucine, and outline a self-validating system for ensuring the integrity of your synthesized molecule.

The Challenge of Non-Canonical Amino Acids and Diastereomers

The introduction of methyl groups at the C4 and C5 positions of L-norleucine creates new chiral centers, leading to the potential for multiple diastereomers. This structural complexity necessitates a robust analytical approach to not only confirm the core structure but also to distinguish between these stereoisomers. Standard one-dimensional (1D) NMR, while essential, is often insufficient for this task. Advanced two-dimensional (2D) NMR techniques are paramount for complete structural assignment and diastereomeric differentiation.[1][2][3]

Part 1: Experimental Protocol for NMR Analysis

This section outlines a detailed, step-by-step methodology for acquiring high-quality NMR data for 4,5-Dimethyl-L-norleucine.

Sample Preparation: The Foundation of Quality Data

The choice of solvent is critical for successful NMR analysis of amino acids.[4] Solubility and the potential for hydrogen-deuterium exchange must be considered.

  • Solvent Selection:

    • Deuterated Water (D₂O): The most common and cost-effective choice for amino acids.[4][5] It readily dissolves the zwitterionic form of the amino acid. A key consideration is the exchange of labile protons (amine -NH₂ and carboxylic acid -COOH) with deuterium, which results in the disappearance of their signals from the ¹H NMR spectrum. This can be advantageous for simplifying the spectrum and is a useful diagnostic tool.[6]

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent alternative if solubility in D₂O is limited.[5][7] It will typically show the signals for the -NH₂ and -COOH protons, which can provide additional structural information.

    • Deuterated Methanol (CD₃OD): Can also be used, but may be less effective at dissolving the zwitterionic form.[5]

  • Protocol:

    • Weigh approximately 5-10 mg of your synthesized 4,5-Dimethyl-L-norleucine.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.

    • If using D₂O, consider adding a small, known amount of a reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for accurate chemical shift referencing (δ = 0.00 ppm).[8] For other solvents, tetramethylsilane (TMS) is the standard reference.

    • Gently vortex the tube to ensure complete dissolution. If the sample does not fully dissolve, gentle heating or sonication may be employed.

NMR Data Acquisition: A Multi-faceted Approach

A comprehensive suite of NMR experiments is necessary for the complete structural elucidation of 4,5-Dimethyl-L-norleucine.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-90 and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals protons that are close in space, which is crucial for determining stereochemistry and differentiating diastereomers.[1]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep_start Synthesized 4,5-Dimethyl-L-norleucine dissolve Dissolve in Deuterated Solvent (e.g., D₂O) prep_start->dissolve reference Add Reference Standard (TSP) dissolve->reference nmr_tube Transfer to NMR Tube reference->nmr_tube one_d 1D NMR (¹H, ¹³C, DEPT) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) one_d->two_d assign Assign Chemical Shifts two_d->assign compare Compare with L-norleucine & Predicted Data assign->compare stereo Determine Stereochemistry (NOESY) assign->stereo validate Structural Validation compare->validate stereo->validate

Figure 1: Experimental workflow for the NMR-based structural validation of 4,5-Dimethyl-L-norleucine.

Part 2: Comparative Analysis of Chemical Shifts

The key structural differences between L-norleucine and 4,5-Dimethyl-L-norleucine are the two additional methyl groups. These groups will significantly influence the chemical shifts of the neighboring protons and carbons.

Expected Structural Influences on NMR Spectra
  • Downfield Shift of C4 and C5: The introduction of electron-donating methyl groups at positions 4 and 5 will cause a downfield shift (to a higher ppm value) in the ¹³C NMR signals for C4 and C5 compared to L-norleucine.

  • Upfield Shift of H4 and H5: Conversely, the protons attached to C4 and C5 are expected to experience an upfield shift (to a lower ppm value) due to the shielding effect of the methyl groups.

  • New Methyl Signals: The ¹H NMR spectrum will show new signals corresponding to the two methyl groups. The exact chemical shifts will depend on their diastereomeric relationship.

  • Diastereotopic Protons: The presence of chiral centers at C2, C4, and C5 will likely render the methylene protons at C3 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with different chemical shifts.[3]

Comparative Table of Chemical Shifts (Experimental vs. Predicted)
Atom L-Norleucine (Experimental in D₂O) ¹³C δ (ppm)[11]L-Norleucine (Experimental in D₂O) ¹H δ (ppm)[11]4,5-Dimethyl-L-norleucine (Predicted) ¹³C δ (ppm)4,5-Dimethyl-L-norleucine (Predicted) ¹H δ (ppm)Expected Change & Rationale
C1 (-COOH)177.89-~178-Minimal change expected.
C2 (α-carbon)57.533.72~57~3.7Minimal change expected.
C329.101.85~30-32~1.7-1.9Slight downfield shift in ¹³C due to proximity to branching. Protons may become diastereotopic.
C432.811.34~38-42~1.5-1.8Significant downfield shift in ¹³C due to methylation.
C524.391.34~30-35~1.5-1.8Significant downfield shift in ¹³C due to methylation.
C615.690.89--Absent in the new structure.
C4-CH₃--~15-20~0.9-1.1New signal.
C5-CH₃--~15-20~0.9-1.1New signal.

Note: Predicted values are estimates and may vary based on the specific diastereomer and the prediction software used. The primary purpose of this table is to illustrate the expected trends in chemical shift changes.

Part 3: Trustworthiness and Self-Validation

A key aspect of scientific integrity is the self-validating nature of the experimental protocol. The combination of 1D and 2D NMR techniques provides a robust system for cross-verification of assignments.

The Logic of 2D NMR in Structural Validation

G H1 ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC NOESY NOESY (Through-Space H-H Proximity) H1->NOESY C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC Structure Validated Structure COSY->Structure Confirms bonding framework HSQC->Structure Assigns protons to carbons HMBC->Structure Connects molecular fragments NOESY->Structure Determines stereochemistry

Figure 2: The interplay of 2D NMR experiments in providing a self-validating structural elucidation.

  • COSY to HSQC Cross-Validation: A proton signal correlated to another in the COSY spectrum should be attached to a carbon that is adjacent to the carbon of the coupled proton (as determined by HSQC).

  • HMBC for Unambiguous Assignment: HMBC is crucial for connecting the different spin systems identified in the COSY spectrum. For instance, the α-proton (H2) should show a correlation to the carbonyl carbon (C1), and the methyl protons should show correlations to C4 and C5.

  • NOESY for Stereochemistry: The spatial proximity information from NOESY is the ultimate arbiter of stereochemistry. For example, observing a NOE between the proton on C4 and one of the methyl groups on C5 would provide strong evidence for their relative orientation. The presence or absence of specific NOEs between the two new methyl groups and other protons in the molecule will be key to differentiating between possible diastereomers.[1]

Conclusion

The structural validation of a novel non-canonical amino acid like 4,5-Dimethyl-L-norleucine requires a meticulous and multi-faceted approach. By combining a carefully planned experimental protocol with a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous structural assignment. The comparative analysis with a known analogue, L-norleucine, and the use of predictive data provide a logical starting point for spectral interpretation. Ultimately, the inherent cross-validating nature of 2D NMR techniques ensures the trustworthiness and integrity of the final validated structure, paving the way for its confident use in further research and development.

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16). ACS Omega. [Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution | The Journal of Organic Chemistry - ACS Publications. (2012, May 17). ACS Publications. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Master Organic Chemistry. [Link]

  • EFG‐CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models - PMC. (2024, July 9). National Center for Biotechnology Information. [Link]

  • Which solvents I should use for taking NMR of amino acid? - ResearchGate. (2017, April 5). ResearchGate. [Link]

  • Deuterated Standards and Solvents for NMR - ResolveMass Laboratories Inc. (2025, December 22). ResolveMass Laboratories Inc.[Link]

  • How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. (2026, January 3). Alfa Chemistry. [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - MDPI. (2025, August 26). MDPI. [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Recent. (2023, February 24). Copernicus Publications. [Link]

  • Pseudocontact shift NMR data obtained from a non-canonical amino acid-linked lanthanide tag improves integral membrane protein structure prediction | bioRxiv. (2022, September 15). bioRxiv. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - ResearchGate. (2022, November 29). ResearchGate. [Link]

  • Predict 1H NMR spectra - Cheminfo.org. (n.d.). Cheminfo.org. [Link]

  • Peakr: simulating solid-state NMR spectra of proteins | Bioinformatics | Oxford Academic. (2013, May 15). Oxford Academic. [Link]

  • Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics - ACS Publications. (2024, February 21). ACS Publications. [Link]

  • A method for validating the accuracy of NMR protein structures - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.). NMIMS. [Link]

  • BMRB entry bmse000411 - L-Norleucine (C6H13NO2). (n.d.). Biological Magnetic Resonance Bank. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). UT Southwestern Medical Center. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). University of Wisconsin-Madison. [Link]

  • L-Norleucine, 4,5-dimethyl- (9CI) — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs | Journal of Medicinal Chemistry - ACS Publications. (2019, March 20). ACS Publications. [Link]

  • Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma - ACS Publications. (2016, August 25). ACS Publications. [Link]

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Comparative

A Comparative Guide to Chiral Chromatography Methods for Validating 4,5-Dimethyl-L-norleucine Enantiomeric Purity

In the landscape of pharmaceutical development and scientific research, the stereochemistry of molecules is a critical determinant of biological activity, safety, and overall efficacy. For non-proteinogenic amino acids s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and scientific research, the stereochemistry of molecules is a critical determinant of biological activity, safety, and overall efficacy. For non-proteinogenic amino acids such as 4,5-Dimethyl-L-norleucine, a component with significant potential in therapeutic peptides and other pharmaceuticals, the precise determination of enantiomeric purity is not merely a quality control metric—it is a fundamental necessity. This guide provides an in-depth comparison of established chiral chromatography methods for the validation of 4,5-Dimethyl-L-norleucine's enantiomeric purity, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), have emerged as the gold standard for this purpose, employing chiral environments to induce differential interactions and achieve separation.[1] This guide will explore both direct and indirect approaches, detailing the underlying principles, experimental considerations, and comparative performance to empower you in selecting and implementing the most suitable method for your application.

Principles of Chiral Separation: A Methodological Overview

The enantioselective analysis of amino acids can be broadly categorized into two primary strategies:

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) that directly interacts with the enantiomers, leading to the formation of transient diastereomeric complexes with different energies and, consequently, different retention times.[2] This approach is often preferred for its simplicity, as it typically does not require derivatization of the analyte.[3]

  • Indirect Methods: In this approach, the enantiomeric mixture is derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.[2][4] While this method adds a sample preparation step, it can be a powerful alternative when direct methods are not feasible or do not provide adequate resolution.

The choice between these methods is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most widely employed technique for the enantioselective analysis of amino acids due to its versatility and high resolving power.[2]

Direct Chiral HPLC with Chiral Stationary Phases (CSPs)

The selection of an appropriate CSP is paramount for successful direct chiral separation. For amino acids and their derivatives, several classes of CSPs have proven effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most popular and versatile CSPs for a wide range of chiral compounds, including amino acid derivatives.[1][5] Their chiral recognition ability stems from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.[5]

  • Macrocyclic Glycopeptide-based CSPs: CSPs based on macrocyclic antibiotics like teicoplanin are particularly effective for the separation of underivatized amino acids.[3] These CSPs possess ionic groups and are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic analytes.[3]

  • Crown Ether-based CSPs: Chiral stationary phases containing crown ethers are well-suited for the separation of D- and L-amino acid enantiomers.[6]

Experimental Workflow: Direct Chiral HPLC

Caption: Workflow for direct chiral HPLC analysis.

Protocol: Direct Chiral HPLC Method for 4,5-Dimethyl-L-norleucine

  • Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose-based, 250 mm x 4.6 mm, 5 µm particle size) is a recommended starting point.[1]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and a polar modifier like isopropanol (e.g., 90:10 v/v).[1]

    • Reversed Phase: Start with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol (e.g., 70:30 v/v).[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Injection Volume: 5-20 µL.[1]

    • Detection: UV at approximately 210 nm or MS for enhanced sensitivity and selectivity.[1]

  • Method Optimization: Inject a racemic standard of 4,5-Dimethyl-norleucine to assess the separation. Adjust the mobile phase composition, flow rate, and temperature to optimize resolution and analysis time.

Indirect Chiral HPLC via Derivatization

This method involves the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[7] A common and effective approach involves the use of o-phthalaldehyde (OPA) in the presence of a chiral thiol.[4]

Experimental Workflow: Indirect Chiral HPLC

Caption: Workflow for indirect chiral HPLC analysis.

Protocol: Indirect Chiral HPLC with OPA Derivatization

  • Derivatization:

    • Prepare a solution of the 4,5-Dimethyl-norleucine sample.

    • In an automated fashion, mix the sample solution with a methanolic solution of OPA and a solution of a chiral thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH 9.6).[7]

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using an aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.2) and an organic modifier like a mixture of methanol and acetonitrile.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Column Temperature: 40 °C.[8]

    • Detection: Fluorescence detection is typically used for OPA derivatives.

Gas Chromatography (GC) Methods

Gas chromatography is another powerful technique for chiral separations, particularly for volatile or semi-volatile compounds. For amino acids, derivatization is necessary to increase their volatility.[9]

Chiral GC with Derivatization

This direct method involves derivatizing the amino acid to make it volatile, followed by separation on a chiral GC column. A common derivatization procedure is a two-step process of esterification followed by acylation.[10]

Experimental Workflow: Chiral GC

Caption: Workflow for chiral GC analysis.

Protocol: Chiral GC with Derivatization

  • Derivatization:

    • Esterification: Add 3 N methanolic HCl to the sample and heat at 100 °C for 30 minutes. Dry the mixture.

    • Acylation: Dissolve the residue in a suitable solvent like methylene chloride and add an acylating agent such as trifluoroacetic anhydride (TFAA). Heat at 60 °C for 10-20 minutes.

  • Chromatographic Conditions:

    • Column: A chiral GC column, such as one with a Chirasil-L-Val stationary phase.[11][12]

    • Carrier Gas: Helium.[11]

    • Temperature Program: A temperature gradient is typically used, for example, from 45 °C to 160 °C at a rate of 2 °C/min.[11]

    • Injector Temperature: 250 °C.[11]

    • Detection: FID or MS.

Comparative Performance and Method Validation

The selection of the most appropriate method depends on the specific requirements of the analysis. Below is a comparative summary of the discussed techniques.

Method Principle Advantages Disadvantages Typical Application
Direct Chiral HPLC Separation on a chiral stationary phase.[2]Simple sample preparation, direct analysis.[3]CSPs can be expensive and have limited lifetimes.Routine quality control, high-throughput screening.
Indirect Chiral HPLC Derivatization to diastereomers, separation on an achiral column.[2]Utilizes standard, robust achiral columns.Additional sample preparation step, potential for racemization during derivatization.When direct methods fail or for complex matrices.
Chiral GC Derivatization for volatility, separation on a chiral GC column.High resolution and sensitivity, especially with MS detection.[13]Requires derivatization, not suitable for non-volatile compounds.Analysis of volatile amino acid derivatives, trace enantiomeric impurity detection.

Method validation is a critical step to ensure that the chosen analytical procedure is suitable for its intended purpose.[14] According to ICH guidelines, validation should include an assessment of specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[15][16]

Conclusion

The validation of the enantiomeric purity of 4,5-Dimethyl-L-norleucine is a critical aspect of its development and use in research and pharmaceutical applications. Both HPLC and GC offer robust and reliable methods for this purpose. Direct chiral HPLC with a suitable CSP is often the most straightforward approach. However, indirect HPLC and chiral GC provide powerful alternatives, particularly when higher sensitivity or resolution is required. The choice of method should be guided by a thorough evaluation of the analytical requirements and validated according to established regulatory guidelines to ensure the generation of accurate and reliable data.

References

  • National Center for Biotechnology Information. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Accessed March 18, 2024. [Link]

  • ACS Publications. Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Accessed March 18, 2024. [Link]

  • ACS Publications. Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. Accessed March 18, 2024. [Link]

  • PubMed. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Accessed March 18, 2024. [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Accessed March 18, 2024. [Link]

  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Accessed March 18, 2024. [Link]

  • Sumitomo Chemical. Chiral Columns for enantiomer separation by HPLC. Accessed March 18, 2024. [Link]

  • SCIRP. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Accessed March 18, 2024. [Link]

  • Iris Biotech. Analyses of amino acids, Enantiomeric purity. Accessed March 18, 2024. [Link]

  • ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. Accessed March 18, 2024. [Link]

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Accessed March 18, 2024. [Link]

  • PubMed. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Accessed March 18, 2024. [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Accessed March 18, 2024. [Link]

  • PubMed. Enantiomeric Separation of Nonproteinogenic Amino Acids by High-Performance Liquid Chromatography. Accessed March 18, 2024. [Link]

  • Wiley Online Library. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Accessed March 18, 2024. [Link]

  • ResearchGate. (PDF) Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Accessed March 18, 2024. [Link]

  • ICH. bioanalytical method validation and study sample analysis m10. Accessed March 18, 2024. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Accessed March 18, 2024. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Accessed March 18, 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Accessed March 18, 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed March 18, 2024. [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Accessed March 18, 2024. [Link]

  • National Center for Biotechnology Information. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Accessed March 18, 2024. [Link]

  • HPLC.eu. chiral columns. Accessed March 18, 2024. [Link]

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Validation

A Comparative Guide to Unnatural Amino Acid Mutagenesis: 4,5-Dimethyl-L-norleucine vs. tert-leucine

A Senior Application Scientist's Field Guide to Expanding the Genetic Code In the dynamic landscape of protein engineering and drug development, the ability to incorporate unnatural amino acids (UAAs) into proteins offer...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Expanding the Genetic Code

In the dynamic landscape of protein engineering and drug development, the ability to incorporate unnatural amino acids (UAAs) into proteins offers unparalleled opportunities to introduce novel chemical functionalities, probe biological processes, and create next-generation therapeutics. This guide provides an in-depth comparison of the mutagenesis efficiency of two structurally intriguing leucine analogs: 4,5-Dimethyl-L-norleucine and tert-leucine. As a senior application scientist, my goal is to equip you with the technical insights and field-proven knowledge to make informed decisions for your research endeavors.

Introduction: The Power of Genetic Code Expansion

The site-specific incorporation of unnatural amino acids into proteins, a technique known as unnatural amino acid mutagenesis, relies on the repurposing of a stop codon, most commonly the amber stop codon (UAG). This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1] This orthogonal system functions independently of the host cell's translational machinery, allowing for the precise insertion of a UAA at a desired position within a target protein.[2] The efficiency of this process is paramount and is influenced by several factors, including the activity and specificity of the orthogonal aaRS, the expression levels of the tRNA, and the inherent properties of the UAA itself.

This guide will delve into a comparative analysis of two such UAAs, 4,5-Dimethyl-L-norleucine and tert-leucine, providing a comprehensive overview of their properties, the methodologies for their incorporation, and a critical evaluation of their mutagenesis efficiency based on available data and expert insights.

4,5-Dimethyl-L-norleucine: A Bulky Leucine Analog for Probing Hydrophobic Interactions

4,5-Dimethyl-L-norleucine is a synthetic amino acid characterized by a bulky, branched side chain. This unique structure makes it a valuable tool for investigating the role of hydrophobic interactions in protein folding, stability, and protein-protein interactions.

Orthogonal System for Incorporation

The incorporation of 4,5-Dimethyl-L-norleucine typically utilizes an evolved Escherichia coli leucyl-tRNA synthetase (EcLeuRS) and its corresponding tRNA.[3][4] The EcLeuRS/tRNA pair has been shown to be orthogonal in mammalian cells and exhibits polyspecificity, meaning it can recognize and incorporate a variety of leucine analogs.[3][4] This promiscuity is a double-edged sword: while it allows for the incorporation of a diverse range of UAAs, it also necessitates careful optimization to ensure high fidelity for the desired UAA.

Mutagenesis Efficiency: A Qualitative Assessment

Factors influencing efficiency include:

  • Aminoacyl-tRNA Synthetase Activity: The catalytic efficiency of the engineered EcLeuRS for 4,5-Dimethyl-L-norleucine is a critical determinant. Directed evolution of the synthetase can significantly improve its activity and specificity.[5]

  • tRNA Expression Levels: Adequate levels of the orthogonal tRNA are necessary to outcompete the release factors at the amber stop codon.

  • Cellular Uptake: The efficiency with which the host cell imports the UAA from the culture medium can also impact the overall yield.

Expected Performance and Considerations

Based on the properties of the EcLeuRS system, it is reasonable to expect that 4,5-Dimethyl-L-norleucine can be incorporated into proteins in mammalian cells with an efficiency that allows for biochemical and biophysical studies. However, researchers should be prepared to optimize several experimental parameters to achieve satisfactory yields.

tert-leucine: A Sterically Hindered Analog with Untapped Potential

Tert-leucine, with its bulky tert-butyl side chain, presents an intriguing candidate for UAA mutagenesis. Its unique steric profile could be leveraged to probe protein structure and function in ways that other amino acids cannot.

The Challenge of Incorporation

Despite its interesting structure, there is a notable lack of experimental data in the scientific literature demonstrating the successful site-specific incorporation of tert-leucine into proteins using the amber suppression methodology. The majority of research on tert-leucine focuses on its chemical and enzymatic synthesis, particularly through the use of leucine dehydrogenase.[6][7][8]

Potential hurdles for its incorporation may include:

  • Synthetase Recognition: The extreme steric hindrance of the tert-butyl group may prevent efficient recognition and charging by known wild-type or even polyspecific engineered aminoacyl-tRNA synthetases.

  • Ribosomal Accommodation: The bulky side chain might also pose a challenge for accommodation within the ribosome during translation.

Future Outlook

The absence of current data does not preclude the future use of tert-leucine in UAA mutagenesis. The development of a dedicated orthogonal synthetase through directed evolution would be a necessary first step. Given the advancements in synthetase engineering, it is plausible that a system for tert-leucine incorporation could be developed, opening up new avenues for protein design and engineering.

Comparative Summary

Feature4,5-Dimethyl-L-norleucinetert-leucine
Structure Branched aliphatic side chainBulky tert-butyl side chain
Orthogonal System Evolved E. coli Leucyl-tRNA Synthetase (EcLeuRS)No established orthogonal system
Incorporation Efficiency Moderate to high (inferred), requires optimizationNot reported
Key Applications Probing hydrophobic interactions, protein stabilityPotential for probing steric constraints, protein design
Availability of Data Limited quantitative data, but system is establishedPrimarily synthesis-related data, no incorporation data

Experimental Workflows and Protocols

To provide a practical framework, the following sections detail the key experimental workflows and protocols for UAA mutagenesis.

Diagram of the Unnatural Amino Acid Mutagenesis Workflow

UAA_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_protein_expression Protein Expression & Harvest cluster_analysis Analysis site_directed Site-Directed Mutagenesis (Introduce Amber Codon) transfection Co-transfection of Plasmids site_directed->transfection orthogonal_system Orthogonal System Plasmids (aaRS and tRNA) orthogonal_system->transfection uaa_addition Supplementation with UAA transfection->uaa_addition expression Protein Expression uaa_addition->expression harvest Cell Harvest & Lysis expression->harvest purification Protein Purification harvest->purification mass_spec Mass Spectrometry (Verification of Incorporation) purification->mass_spec functional_assay Functional Assays purification->functional_assay

Caption: General workflow for unnatural amino acid mutagenesis.

Step-by-Step Protocol: Site-Directed Mutagenesis to Introduce an Amber Codon

This protocol outlines a typical site-directed mutagenesis procedure using a PCR-based method.

  • Primer Design: Design two complementary oligonucleotide primers, each containing the desired mutation (TAG codon) in the center. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase.

    • Use the plasmid containing the gene of interest as the template.

    • Perform 18-25 cycles of amplification.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate for 1 hour at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Step-by-Step Protocol: UAA Incorporation in Mammalian Cells (HEK293T)

This protocol is a general guideline for the incorporation of a UAA into a target protein expressed in HEK293T cells.[9][10]

  • Cell Seeding: Seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Transfection:

    • After 24 hours, transfect the cells using a suitable transfection reagent.

    • Prepare a transfection mix containing:

      • 1 µg of the plasmid encoding the target protein with the amber codon.

      • 1 µg of the plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEvolve-EcLeuRS).

    • Add the transfection mix to the cells.

  • UAA Supplementation: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and the desired UAA (e.g., 1 mM 4,5-Dimethyl-L-norleucine).

  • Protein Expression and Harvest:

    • Incubate the cells for 48-72 hours to allow for protein expression.

    • Harvest the cells by scraping and pellet them by centrifugation.

  • Cell Lysis and Protein Analysis:

    • Lyse the cell pellet in a suitable lysis buffer.

    • Analyze the protein expression by SDS-PAGE and Western blotting.

    • Purify the protein of interest using an appropriate affinity tag.

    • Confirm the incorporation of the UAA by mass spectrometry.[11][12][13]

Diagram of the Orthogonal Translation System

Orthogonal_System UAA Unnatural Amino Acid (e.g., 4,5-Dimethyl-L-norleucine) aaRS Orthogonal aaRS (e.g., Evolved EcLeuRS) UAA->aaRS tRNA Orthogonal tRNA aaRS->tRNA charges Ribosome Ribosome tRNA->Ribosome delivers UAA ATP ATP ATP->aaRS Protein Protein with UAA Ribosome->Protein mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Mechanism of unnatural amino acid incorporation.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the mutagenesis efficiency of 4,5-Dimethyl-L-norleucine and tert-leucine. While 4,5-Dimethyl-L-norleucine can be incorporated into proteins using existing orthogonal systems, albeit with the need for optimization, tert-leucine remains a challenging yet intriguing target for future research in genetic code expansion.

The field of unnatural amino acid mutagenesis is continually evolving, with ongoing efforts to develop more efficient and robust orthogonal systems. The development of novel aminoacyl-tRNA synthetases with enhanced substrate specificity and catalytic activity will undoubtedly expand the repertoire of UAAs that can be incorporated into proteins, paving the way for exciting new discoveries in protein science and drug development.

References

  • Directed evolution of a bacterial leucyl tRNA in mammalian cells for enhanced noncanonical amino acid mutagenesis. (2024). ACS Synthetic Biology. [Link]

  • The physiological target for LeuRS translational quality control is norvaline. (2014). The EMBO Journal. [Link]

  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. [Link]

  • An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity. (2011). Angewandte Chemie. [Link]

  • Optimized directed evolution of E. coli leucyl-tRNA synthetase adds many noncanonical amino acids into the eukaryotic genetic code including ornithine and Nε-acetyl-methyllysine. (2024). bioRxiv. [Link]

  • Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. (2009). Angewandte Chemie. [Link]

  • Crystal structure of the E.coli LeuRS-tRNA complex with the non-cognate isoleucyl adenylate analogue. (2014). RCSB PDB. [Link]

  • MS-READ: Quantitative Measurement of Amino Acid Incorporation. (2017). Methods in Molecular Biology. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2019). International Journal of Molecular Sciences. [Link]

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • A single residue in LeuRS affecting amino acid specificity and tRNA aminoacylation. (2012). Biochemistry. [Link]

  • Genetic encoding of non-standard aminoacids. (n.d.). CHAPTER 2 PROTEINS. [Link]

  • Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. (2017). Scientific Reports. [Link]

  • Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. (2015). Organic & Biomolecular Chemistry. [Link]

  • HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat... - iGEM. (n.d.). iGEM. [Link]

  • Biosynthetic L-tert-leucine using Escherichia coli co-expressing a novel NADH-dependent leucine dehydrogenase and a formate dehydrogenase. (2020). Electronic Journal of Biotechnology. [Link]

  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. (n.d.). J-GLOBAL. [Link]

  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of L-tert-leucine by LeuDH coupling with GDH. (2022). ResearchGate. [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). Nucleic Acids Research. [Link]

  • Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. (2022). ACS Synthetic Biology. [Link]

  • Mass spectrometry-based quantitative proteomics. (n.d.). Unknown Source. [Link]

  • Quantitative Protein Analysis by Mass Spectrometry. (2016). Springer Nature Experiments. [Link]

  • Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. (2017). Analytical Chemistry. [Link]

  • Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. (2016). Applied Microbiology and Biotechnology. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014). Frontiers in Chemistry. [Link]

  • Leucyl-tRNA Synthetase (Bacterial-like). (n.d.). AARS Online. [Link]

  • Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine. (2017). Microbial Cell Factories. [Link]

  • Five-plex dimethyl labeling for quantitative proteomics. (2013). The Royal Society of Chemistry. [Link]

  • High-Resolution Enabled 5-plex Mass Defect-based N,N-Dimethyl Leucine Tags for Quantitative Proteomics. (2020). Analytical Chemistry. [Link]

  • Experimental protocols | MIT - iGEM 2023. (n.d.). iGEM. [Link]

  • Directed Evolution of a Bacterial Leucyl tRNA in Mammalian Cells for Enhanced Noncanonical Amino Acid Mutagenesis. (2024). ACS Synthetic Biology. [Link]

  • Strain specific properties of Escherichia coli can prevent non-canonical amino acid misincorporation caused by scale-related process heterogeneities. (2020). Microbial Cell Factories. [Link]

  • Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. (2017). Analytical Chemistry. [Link]

  • Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. (2014). Journal of the American Chemical Society. [Link]

  • Discovery of aminoacyl-tRNA synthetase mutants for the incorporation of noncanonical amino acids into proteins. (2013). ResearchGate. [Link]

  • Fidelity Mechanisms of the Aminoacyl-tRNA Synthetases. (2014). Annual Review of Biochemistry. [Link]

  • Quantitative Mass Spectrometry-based Proteomics. (2015). IntechOpen. [Link]

  • Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology. (2013). Journal of Visualized Experiments. [Link]

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2020). STAR Protocols. [Link]

  • A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. (2018). Frontiers in Physiology. [Link]

  • Transfection of Human Embryonic Kidney Cell-line 293T (HEK293T) Cells with METAFECTENE PRO. (n.d.). Biontex. [Link]AFECTENE-PRO.pdf)

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Safety & Regulatory Compliance

Safety

4,5-Dimethyl-L-norleucine proper disposal procedures

4,5-Dimethyl-L-norleucine: Comprehensive Laboratory Disposal and Safety Protocols As a Senior Application Scientist, I frequently consult with drug development teams utilizing non-natural aliphatic amino acids like 4,5-D...

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Author: BenchChem Technical Support Team. Date: April 2026

4,5-Dimethyl-L-norleucine: Comprehensive Laboratory Disposal and Safety Protocols

As a Senior Application Scientist, I frequently consult with drug development teams utilizing non-natural aliphatic amino acids like 4,5-Dimethyl-L-norleucine (CAS: 775275-02-0) in advanced peptide synthesis[1]. While its acute toxicity is relatively low compared to heavy metals or reactive organics, its environmental persistence and potential for thermal decomposition require strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].

This guide provides the operational logic and step-by-step methodologies to ensure your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profile & Hazard Assessment

Understanding the physical and chemical properties of 4,5-Dimethyl-L-norleucine is the foundation of any disposal strategy. Because it is a non-natural amino acid, it lacks the rapid biological degradation pathways of its natural counterparts, making aquatic mobility a primary concern[3].

Table 1: 4,5-Dimethyl-L-norleucine Hazard & Disposal Profile

Property / HazardSpecification / Causality
Physical State Solid powder (Off-white). Prone to forming combustible dust mixtures if aerosolized[3].
Solubility Highly water-soluble. Causality: Must not be disposed of via sanitary sewer due to potential aquatic mobility and spread in water systems[3].
Thermal Decomposition Releases Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2)[3].
Incompatibilities Strong oxidizing agents. Causality: Risk of exothermic reaction; must segregate waste streams[3].
EPA Waste Classification Non-regulated acutely, but treated as hazardous chemical waste under institutional Environmental Health and Radiation Safety (EHRS) guidelines[4].

The Logic of Disposal: Why Standard Sink Disposal is Prohibited

Many researchers mistakenly assume that because an amino acid is not acutely toxic, it can be flushed down the drain. However, 4,5-Dimethyl-L-norleucine is a synthetic derivative. EPA guidelines and institutional EHRS mandates prohibit the drain disposal of non-natural amino acids[4]. Their high water solubility means they can bypass standard wastewater filtration, potentially acting as unrecognized nitrogenous pollutants in aquatic ecosystems[5]. Therefore, all waste must be captured at the point of generation in designated Satellite Accumulation Areas (SAAs)[4].

Experimental Protocols for Waste Segregation and Disposal

The following protocols are designed as self-validating systems: each step includes a verification check to ensure the workflow remains closed and compliant.

Protocol A: Solid Waste Disposal (Unused or Expired Powder)

Objective: Safely contain solid particulate matter without generating combustible dust.

  • Verification : Inspect the original chemical container for structural integrity. If compromised, place the entire unit inside a secondary sealable polyethylene bag.

  • Transfer : Using a grounded anti-static spatula, transfer any loose, expired powder into a designated, pre-labeled "Solid Hazardous Waste" high-density polyethylene (HDPE) container. Causality: Anti-static tools prevent the ignition of suspended dust particles[3].

  • Sealing : Cap the container tightly. Validation Check: Invert the container gently to ensure no particulate leakage occurs.

  • Storage : Move the container to the laboratory's SAA. Under EPA Subpart K, waste cannot be stored in the SAA for more than 6 months[2].

Protocol B: Aqueous and Organic Liquid Waste (Post-Reaction Solutions)

Objective: Segregate liquid waste streams to prevent incompatible chemical reactions.

  • pH Validation : Before transferring any aqueous solution containing 4,5-Dimethyl-L-norleucine, test the pH. Ensure it is between 5.0 and 9.0. Causality: Highly acidic or basic solutions can degrade the primary waste carboy or react with residual solvents.

  • Segregation : Pour the solution into the designated "Aqueous Waste" or "Halogenated/Non-Halogenated Solvent Waste" carboy, depending on the primary solvent used in your peptide synthesis workflow. Do not mix aqueous and organic streams[4].

  • Containment : Utilize a funnel with a built-in particulate filter to catch any unreacted solid amino acid.

  • Documentation : Immediately log the addition on the hazardous waste tag attached to the carboy. Validation Check: Ensure the waste tag lists "4,5-Dimethyl-L-norleucine" and its approximate concentration. An unlabeled container is an immediate safety violation[4].

Protocol C: Contaminated Labware and Consumables

Objective: Decontaminate reusable items and properly dispose of single-use plastics.

  • Single-Use Plastics : Place contaminated pipette tips, weigh boats, and gloves directly into a solid hazardous waste bin lined with a transparent bag[5].

  • Glassware Decontamination : Triple-rinse contaminated glassware with a compatible solvent (e.g., 70% ethanol or isopropanol)[5].

  • Rinsate Capture : Collect all rinsate and dispose of it as liquid hazardous waste (Protocol B). Causality: The first rinse contains >90% of the residual chemical; capturing it prevents environmental discharge[5].

  • Final Wash : Once triple-rinsed, the glassware is considered decontaminated and can enter the standard laboratory washing cycle.

Spill Management Workflow

In the event of a powder spill, immediate containment is required to prevent inhalation and dust explosion risks[3].

  • Isolate : Restrict access to the spill zone and ensure adequate ventilation[3].

  • Suppress Dust : Do NOT dry sweep. Dampen the spilled powder lightly with distilled water using a spray bottle. Causality: Wetting the powder prevents the aerosolization of particles, mitigating both inhalation hazards and the risk of static ignition[3].

  • Collect : Use a dedicated spill-kit scoop to collect the dampened material and place it into a wide-mouth hazardous waste jar[3].

  • Decontaminate : Wipe the surface with a damp microfiber cloth, followed by a 70% ethanol wipe. Dispose of all wipes in the solid waste container.

  • Validate : Visually inspect the area under bright light to ensure no crystalline residue remains.

Operational Workflow Visualization

To streamline laboratory operations, post the following decision tree in your Satellite Accumulation Area.

DisposalWorkflow Start 4,5-Dimethyl-L-norleucine Waste Generation Decision Waste State? Start->Decision Solid Solid Powder (Unused/Spill) Decision->Solid Powder Liquid Aqueous/Organic Solution Decision->Liquid Solution Labware Contaminated Consumables Decision->Labware Materials SolidContainer Seal in Primary Container Place in Solid Haz-Waste Solid->SolidContainer LiquidContainer Segregate by Solvent Store in Vented Carboy Liquid->LiquidContainer LabwareContainer Decontaminate or Solid Haz-Waste Bin Labware->LabwareContainer EHRS EHRS / EPA-Certified Disposal Facility SolidContainer->EHRS LiquidContainer->EHRS LabwareContainer->EHRS

Fig 1: Decision tree for 4,5-Dimethyl-L-norleucine waste segregation and EPA-compliant disposal.

References[3] Thermo Fisher Scientific. "L-(+)-Norleucine - SAFETY DATA SHEET." Thermo Fisher. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWKjuxfPPVPDoFzsPUMBkUptwgZxYoHCOHDQGOV6iL1KHyOfU4eLp1h1e35WAG-W5C_1-3TeNKB4P7ssT4oQBnSbqh5iHODAhlZqjP4xjP7-0I9i65hAZrAjayNrPPnWadtEo72cT-nszytgw4WWXgTbzqrHv_p3lexAkReAxnuouSSloF8fcoQFTn_5DB7M-PkWKvuEtD611CPi_b4TzhrPo067oRhG02VyuIVxD7CuedeuQdi5Lg4tBqYEpiPO0WAQ==[2] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXjgP6q-avtzY1mhWLPtpwQ2JCkHWK7N6d0JIszVKXbttqj03DvukICfEoVFAyobqP-GA8u4OrmmcZj8s9b1A6hon8YQ2Jm94al-E5JtyAu28y3CCUTs7281p6nL_Gr8zI2zqNmwszGukleYB7_I1DBaFDWcJ3wAskuOpPBQcxei-6XCKjXhXczoXsqw9b7M1PCd3y7o5n-vJ4rnsxoP56A==[5] BenchChem. "Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals." BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBlAWi4fooJj2aP01-GigmgaUK2uoUqzF-yQbetqKOGmb1SvADxJ7d2bVk2rfPek5kbE28ou_SkaW3J5E514tZhZasYpWUhKayiXcEVAgOWzHIKdztpi0Zp6xPKpApemKxgc9y9RGcm9hrB6-h1sE2FxgEK91fHLkR9Gmi2T2TLc_OriLEckiEZn940Nph-b_q6v5DsJG6Z_hu5zSKNXoQ9wMEd9NeFCU8Z2sMN_HHqUeB[4] University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn EHRS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET6v6KAZWfsFkOIxaedttNKqASGtMsaFbcWLwDGZ9RNTwakKqylL2a_dcc1C1A5K2mcBIghnvFf2pkxD4QkV-KdnhGrJ2F5JcuariDeju0fxg8lZ9xufDdpvIPGWWVsFu2WU5iX8zX0NNjTyFgsplpiy2A0RvtTe0amX3YNqgCcqBcs6ywwg==[1] Environmental Protection Agency. "AG-H-10312 Synonyms (4,5-Dimethyl-L-norleucine)." EPA Substance Registry Services. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRdlvQ0sEv3sktxhJF5vxdmCX4iMpynLCpHtb_x9K1fKswH1RtHpXQ7jHQmUxYZ6d8cH6nVcbe1nHOPR_ZWFDvLv8a4xHOIAPY0YGMDD_9ANcwjA9wYLVAdmxOAE_dRVFf_syvPQcSDe4NyxivKukIvPL0z3TxNDyjcLLW-g==

Sources

Handling

Personal protective equipment for handling 4,5-Dimethyl-L-norleucine

As a Senior Application Scientist, I approach the handling of unnatural amino acids not merely as a routine logistical task, but as an exercise in predictive chemical risk management. 4,5-Dimethyl-L-norleucine (CAS: 7741...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of unnatural amino acids not merely as a routine logistical task, but as an exercise in predictive chemical risk management. 4,5-Dimethyl-L-norleucine (CAS: 774172-49-5) is a highly specialized, non-proteinogenic amino acid used extensively in peptide synthesis and drug discovery.

To handle this compound safely, we must understand the causality behind its physical properties. The addition of two methyl groups at the C4 and C5 positions significantly increases the molecule's lipophilicity (LogP) compared to standard L-norleucine. While base L-norleucine is classified as a skin sensitizer (Category 1, H317)[1], the enhanced lipophilicity of the 4,5-dimethyl derivative increases its ability to penetrate the lipid bilayers of the stratum corneum. Furthermore, because it is an uncharacterized synthetic derivative, any respirable dust presents an unknown inhalation hazard.

When this powder is solubilized in highly penetrative carrier solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for assays, the risk of systemic dermal absorption increases exponentially. The following operational and disposal plans are designed as self-validating systems to ensure absolute safety.

Risk Assessment & Causality-Driven PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient when handling lipophilic compounds in aggressive solvents. Your glove selection must be dictated by the carrier solvent, not just the powder.

  • Dry Powder: Standard nitrile gloves provide excellent protection against dry 4,5-Dimethyl-L-norleucine powder.

  • DMSO Solubilization: Nitrile degrades rapidly in DMSO, with breakthrough times often under 10 minutes[2]. If using DMSO, you must double-glove with heavy nitrile and change immediately upon a splash, or utilize Neoprene.

  • DMF Solubilization: Nitrile is strictly Not Recommended (NR) for DMF[3]. If your protocol requires DMF, you must don Butyl rubber or Teflon gloves to prevent catastrophic barrier failure.

Quantitative PPE & Barrier Matrix
PPE CategoryDry Powder HandlingSolubilized in DMSOSolubilized in DMFReplacement Threshold
Primary Gloves Nitrile (≥ 5 mil)Neoprene or Heavy NitrileButyl RubberUpon any known contamination
Secondary Gloves Nitrile (4 mil)Nitrile (4 mil, inner)Nitrile (4 mil, inner)Every 2 hours or post-spill
Eye Protection ANSI Z87.1 GogglesANSI Z87.1 GogglesANSI Z87.1 GogglesN/A
Respiratory Fume Hood (80-120 fpm)Fume Hood (80-120 fpm)Fume Hood (80-120 fpm)Annual certification
Body Standard Lab CoatFlame-Resistant Lab CoatFlame-Resistant Lab CoatWeekly wash or post-spill

Operational Workflow & Methodologies

To ensure trustworthiness, every step in this workflow includes a built-in validation mechanism. Do not proceed to the next step unless the current step validates successfully.

Workflow A 1. Environmental Validation (Verify 80-120 FPM) B 2. PPE Donning (Select Glove by Solvent) A->B C 3. Powder Transfer (Anti-static Spatula) B->C D 4. Solubilization (DMSO/DMF Addition) C->D E 5. Doffing & Decontamination D->E

Fig 1: End-to-end operational workflow for handling and solubilizing 4,5-Dimethyl-L-norleucine.

Step-by-Step Handling Procedure

Step 1: Environmental Validation Do not trust digital readouts blindly. According to 4, validate that the fume hood face velocity is between 80–120 feet per minute (fpm)[4].

  • Self-Validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash; a continuous inward flutter physically confirms negative pressure before you open the chemical container.

Step 2: Glove Integrity Testing

  • Self-Validation: Before donning, trap air in the glove and roll the cuff to pressurize the fingers. Inspect for micro-punctures. A compromised glove in the presence of DMSO is worse than no glove, as it traps the penetrative solvent directly against the skin.

Step 3: Electrostatic Mitigation & Weighing Unnatural amino acid powders are highly prone to static cling, which can cause sudden aerosolization.

  • Use a grounded anti-static ionizer bar, or wipe the exterior of the weighing vessel with a damp cloth to dissipate static charge prior to transfer.

  • Handle powders only when others are not working in close proximity to prevent secondary exposure[5].

Step 4: Solubilization When adding your solvent (DMSO or DMF), dispense the liquid slowly down the interior side of the vial. Dropping solvent directly onto the powder bed displaces air rapidly, ejecting fine, highly concentrated 4,5-Dimethyl-L-norleucine particulates into the hood environment.

Step 5: Doffing (Removal) Remove outer gloves using the "beak method" (pulling the glove inside out over itself) to ensure the contaminated exterior never touches your bare skin or inner glove. Wash hands immediately with soap and water[6].

Spill Response & Disposal Plan

Spill response is entirely dependent on the physical state of the compound at the time of the breach.

Spill Spill Spill Detected: 4,5-Dimethyl-L-norleucine Assess Assess Material State Spill->Assess Dry Dry Powder Assess->Dry Wet Solubilized (DMSO/DMF) Assess->Wet CleanDry Apply wet paper towel. Wipe inward to prevent dust. Dry->CleanDry CleanWet Apply inert absorbent. Avoid spreading solvent. Wet->CleanWet Dispose Seal in RCRA Waste Bag. Label & Log. CleanDry->Dispose CleanWet->Dispose

Fig 2: State-dependent spill response decision tree for 4,5-Dimethyl-L-norleucine.

Step-by-Step Spill Mitigation

Scenario A: Dry Powder Spill

  • Do NOT sweep or brush. Mechanical agitation generates respirable aerosols, violating 7 for powder handling[7].

  • The Wet-Wipe Method: Gently lay a wet paper towel directly over the powder to instantly collapse the dust cloud.

  • Wipe inward toward the center of the spill to consolidate the material.

  • Place the contaminated towels into a designated hazardous waste bag.

Scenario B: Solubilized Spill (DMSO/DMF)

  • Containment: Immediately apply an inert absorbent (e.g., vermiculite, sand, or commercial spill pads). Do not use standard paper towels for large DMF spills due to flammability concerns.

  • Extraction: Scoop the saturated absorbent using a non-sparking tool into a compatible, sealable chemical waste container.

  • Decontamination: Wash the affected surface with a 10% bleach solution or strong laboratory detergent to disrupt any residual lipophilic amino acid, followed by a thorough DI water rinse.

Disposal Logistics: All materials contaminated with 4,5-Dimethyl-L-norleucine (including empty vials, doffed gloves, and spill cleanup materials) must be treated as hazardous chemical waste[6]. Seal in secondary containment, label with the exact chemical name and carrier solvent, and transfer to your Environmental Health and Safety (EHS) department for incineration.

References

  • [1] L-Norleucine - Safety Data Sheet. Sigma-Aldrich / MilliporeSigma. Available at:[Link]

  • [7] Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • [4] A Guide to Fume Hood Codes and Standards. Laboratory Design. Available at:[Link]

  • [3] Glove Guide - Chemical Compatibility. University of San Francisco (myUSF). Available at:[Link]

  • [2] Ansell Chemical Resistance Guide (8th Edition). Utah State University Office of Research. Available at:[Link]

Sources

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